molecular formula C26H34N4O10S B1199937 Chx-A dtpa CAS No. 142434-84-2

Chx-A dtpa

Cat. No.: B1199937
CAS No.: 142434-84-2
M. Wt: 594.6 g/mol
InChI Key: QZVREUUCWLULJM-MCOCGALXSA-N
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Description

Chx-A dtpa, also known as this compound, is a useful research compound. Its molecular formula is C26H34N4O10S and its molecular weight is 594.6 g/mol. The purity is usually 95%.
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Properties

CAS No.

142434-84-2

Molecular Formula

C26H34N4O10S

Molecular Weight

594.6 g/mol

IUPAC Name

2-[[(1R)-2-[bis(carboxymethyl)amino]cyclohexyl]-[(2S)-2-[bis(carboxymethyl)amino]-3-(4-isothiocyanatophenyl)propyl]amino]acetic acid

InChI

InChI=1S/C26H34N4O10S/c31-22(32)11-28(12-23(33)34)19(9-17-5-7-18(8-6-17)27-16-41)10-29(13-24(35)36)20-3-1-2-4-21(20)30(14-25(37)38)15-26(39)40/h5-8,19-21H,1-4,9-15H2,(H,31,32)(H,33,34)(H,35,36)(H,37,38)(H,39,40)/t19-,20+,21?/m0/s1

InChI Key

QZVREUUCWLULJM-MCOCGALXSA-N

SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Isomeric SMILES

C1CCC([C@@H](C1)N(C[C@H](CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

C1CCC(C(C1)N(CC(CC2=CC=C(C=C2)N=C=S)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Synonyms

(1alpha(R*),2beta)-(+-) of N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA
2-(p-SCN-Bz)-cyclohexyl-DTPA
CHX-A DTPA
CHX-A'
CHX-A''
CHX-B DTPA
CHX-B'
CHX-B''
N-(2-amino-3-(4-isothiocyanatophenyl)propyl)cyclohexane-1,2-diamine-N,N',N',N'',N''-pentaacetic acid
SCN-Bz-CHX-DTPA
SCN-CHX-B

Origin of Product

United States

Foundational & Exploratory

The Core Mechanism of Chx-A"-DTPA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Third-Generation Bifunctional Chelator for Advanced Radiopharmaceuticals

Chx-A"-DTPA ([(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid) has emerged as a cornerstone in the development of targeted radiopharmaceuticals. This third-generation acyclic bifunctional chelator offers significant advantages over its predecessors, primarily owing to a key structural modification: the incorporation of a trans-1,2-cyclohexane ring into the diethylenetriaminepentaacetic acid (DTPA) backbone. This guide provides a comprehensive overview of its mechanism of action, supported by experimental data and protocols, to inform researchers and professionals in drug development.

The Chelation Mechanism: A Structurally Reinforced Cage for Radiometals

The primary function of Chx-A"-DTPA is to form highly stable complexes with a variety of diagnostic and therapeutic radionuclides. Its mechanism of action is rooted in its sophisticated molecular architecture, which facilitates the secure chelation of radiometals.

Chx-A"-DTPA is a multidentate ligand, featuring eight potential donor atoms: three nitrogen atoms from the diamine backbone and five oxygen atoms from the carboxylate groups.[1] This array of donor atoms envelops the radiometal, forming a robust, cage-like coordination complex. The defining feature of Chx-A"-DTPA is the trans-cyclohexyl group, which imparts rigidity to the ligand's backbone.[1] This structural constraint "pre-organizes" the donor atoms into a favorable conformation for metal binding, a key factor contributing to the enhanced kinetic inertness and thermodynamic stability of its radiometal complexes compared to more flexible, linear chelators like DTPA.[1] This rigidity also sterically hinders the complex, making it less susceptible to dissociation by competing ligands or endogenous metal ions in vivo.[1]

This enhanced stability is crucial for the safety and efficacy of radiopharmaceuticals, as it minimizes the premature release of radionuclides, which could otherwise lead to off-target toxicity.[1]

Applications in Radiopharmaceutical Development

Chx-A"-DTPA is a versatile tool for the development of radiopharmaceuticals for both diagnostic imaging (SPECT and PET) and targeted radionuclide therapy. It has been successfully used to chelate a wide range of radiometals, including:

  • Therapeutic Radionuclides: ⁹⁰Y, ¹⁷⁷Lu, ²¹²Bi, ²¹³Bi[2][3]

  • Diagnostic Radionuclides: ¹¹¹In, ⁶⁸Ga, ⁸⁶Y[1][2][4]

Its utility lies in its "bifunctional" nature. One functional end is the powerful chelating moiety that securely holds the radionuclide. The other end is a reactive group, typically an isothiocyanate (-NCS) or a maleimide, which allows for covalent conjugation to biomolecules such as monoclonal antibodies, antibody fragments, or peptides.[1][2] This conjugation enables the targeted delivery of the radionuclide to specific cells or tissues, such as tumors that overexpress a particular antigen.

Quantitative Data Summary

The performance of Chx-A"-DTPA in forming stable radioimmunoconjugates has been extensively documented. The following tables summarize key quantitative data from various studies.

RadionuclideBiomoleculeRadiolabeling Yield (Crude)Radiolabeling ConditionsReference
⁹⁰YTrastuzumab>95%15 min, Room Temperature[3][5]
⁹⁰YTrastuzumab~96%60 min, 37°C[1]
¹¹¹InTrastuzumab>95%30 min, Room Temperature[6]
¹¹¹Inhu5A10>85%Not specified[7]
¹⁷⁷LuBevacizumab74% (incomplete)10 min, Room Temperature[8]
⁶⁷GaTrastuzumab92.5% ± 2.1%Not specified[9]
⁶⁸GaDUPA-Pep>95%1 min (72 nM peptide), Room Temperature[10]
⁸⁶YAntibody Fragments82-96%Not specified[4]
⁸⁹ZrPertuzumabNot specified10 min, pH 4.5[2]

Table 1: Radiolabeling Efficiency of Chx-A"-DTPA Conjugates.

RadioimmunoconjugateMediumStability (Time)Reference
⁹⁰Y-CHX-A"-DTPA-trastuzumabHuman Serum87.1 ± 0.9% (96 h)[1][3]
¹¹¹In-CHX-A"-DTPA-MORAb-009Not specifiedNot specified[11]
¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAbHuman Serum>94% (15 days)[8]
¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAbPBS>92% (15 days)[8]
⁶⁷Ga-CHX-A"-DTPA-trastuzumabHuman Serum81% ± 1.8% (24 h)[9]
⁶⁷Ga-CHX-A"-DTPA-trastuzumabPBS>91% ± 2.6% (24 h)[9]

Table 2: In Vitro Stability of Chx-A"-DTPA Radioimmunoconjugates.

RadioimmunoconjugateTumor ModelTumor Uptake (%ID/g)Time PointReference
⁹⁰Y-CHX-A"-DTPA-trastuzumabSKOV3 Ovarian Cancer42.3 ± 4.072 h[3][5]
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-CSKOV-317.3 ± 4.84 h[5]
⁸⁶Y/¹¹¹In-CHX-A"-DTPA-IgGLNCaP24.148 h[4]

Table 3: In Vivo Tumor Uptake of Chx-A"-DTPA Radioimmunoconjugates.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide synopses of key experimental protocols involving Chx-A"-DTPA.

Conjugation of Chx-A"-DTPA to Antibodies

Objective: To covalently link the Chx-A"-DTPA chelator to a monoclonal antibody.

Protocol (Isothiocyanate Chemistry):

  • Prepare the antibody in a suitable buffer, typically a borate or carbonate buffer with a pH of 8.5-9.5, to facilitate the reaction with the isothiocyanate group.

  • Dissolve the p-SCN-Bn-Chx-A"-DTPA in a small volume of an organic solvent like DMSO.

  • Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 10:1 chelator:antibody).

  • Incubate the reaction mixture for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C).

  • Purify the resulting immunoconjugate to remove unconjugated chelator using methods such as size-exclusion chromatography (e.g., PD-10 column) or dialysis.[1][6][7]

  • Determine the number of chelators conjugated per antibody molecule using techniques like spectrophotometric assays or mass spectrometry.[6][11]

Radiolabeling of Chx-A"-DTPA-Antibody Conjugates

Objective: To chelate a radionuclide with the Chx-A"-DTPA-antibody conjugate.

Protocol (Example with ⁹⁰Y):

  • Prepare the Chx-A"-DTPA-antibody conjugate in a metal-free buffer, such as ammonium acetate buffer (pH 5.5-7.0).[1]

  • Add the radionuclide (e.g., ⁹⁰YCl₃) to the conjugate solution.

  • Incubate the reaction mixture at room temperature or 37°C for a duration ranging from 15 to 60 minutes.[1][3]

  • Quench the reaction by adding a solution of a strong chelator like DTPA or EDTA to scavenge any unbound radionuclide.[1]

  • Determine the radiochemical purity using methods like instant thin-layer chromatography (iTLC) or high-performance liquid chromatography (HPLC).[1]

  • If necessary, purify the radiolabeled conjugate using size-exclusion chromatography to remove any remaining free radionuclide.[1]

In Vitro Stability Assay

Objective: To assess the stability of the radiolabeled immunoconjugate in a biologically relevant medium.

Protocol:

  • Incubate the radiolabeled immunoconjugate in human serum or phosphate-buffered saline (PBS) at 37°C for various time points (e.g., 24, 48, 96 hours, or longer).[1][8][9]

  • At each time point, analyze an aliquot of the mixture by a suitable method (e.g., iTLC, HPLC, or size-exclusion chromatography) to separate the intact radioimmunoconjugate from any released radionuclide.

  • Quantify the percentage of radioactivity associated with the antibody to determine the stability of the complex over time.

In Vivo Biodistribution Study

Objective: To evaluate the distribution and tumor-targeting of the radiolabeled immunoconjugate in an animal model.

Protocol:

  • Administer a known amount of the radiolabeled immunoconjugate to tumor-bearing mice via intravenous injection.[1][3][12]

  • At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize a cohort of animals.[3][12]

  • Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle).

  • Weigh each tissue sample and measure the radioactivity using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ to determine the biodistribution profile and tumor uptake.[3]

Visualizing the Core Concepts

To further elucidate the mechanism and application of Chx-A"-DTPA, the following diagrams illustrate key relationships and workflows.

Experimental_Workflow cluster_Conjugation Step 1: Conjugation cluster_Radiolabeling Step 2: Radiolabeling Antibody Monoclonal Antibody Reaction1 Incubation (pH 8.5-9.5) Antibody->Reaction1 Chelator p-SCN-Bn-Chx-A"-DTPA Chelator->Reaction1 Purification1 Purification (SEC/Dialysis) Reaction1->Purification1 Immunoconjugate Chx-A"-DTPA-Antibody Purification1->Immunoconjugate Reaction2 Incubation (pH 5.5-7.0) Immunoconjugate->Reaction2 Radionuclide Radionuclide (e.g., ⁹⁰Y) Radionuclide->Reaction2 Purification2 Purification (SEC) Reaction2->Purification2 Radioimmunoconjugate Radiolabeled Antibody Purification2->Radioimmunoconjugate Chelation_Mechanism cluster_Chelator Chx-A"-DTPA Radiometal Radiometal (e.g., Y³⁺) N1 N Radiometal->N1 Coordination Bond N2 N Radiometal->N2 N3 N Radiometal->N3 O1 O Radiometal->O1 O2 O Radiometal->O2 O3 O Radiometal->O3 O4 O Radiometal->O4 O5 O Radiometal->O5

References

An In-depth Technical Guide to Chx-A"-DTPA for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of radiopharmaceutical development, the choice of a bifunctional chelator is paramount to the successful design of targeted diagnostic and therapeutic agents. The chelator's role is to securely sequester a radiometal and provide a stable linkage to a targeting biomolecule, such as a monoclonal antibody or a peptide. Among the array of available chelators, N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid, commonly known as Chx-A"-DTPA, has emerged as a versatile and reliable option. This acyclic ligand, a derivative of diethylenetriaminepentaacetic acid (DTPA), incorporates a rigid cyclohexyl backbone, which pre-organizes the donor atoms for enhanced kinetic inertness of the resulting radiometal complex compared to its parent molecule.[1]

This technical guide provides a comprehensive overview of Chx-A"-DTPA, focusing on its application in radiopharmaceutical development. It is intended to serve as a resource for researchers, scientists, and drug development professionals by consolidating key quantitative data, detailing experimental protocols, and visualizing critical workflows and concepts.

Core Concepts and Advantages

Chx-A"-DTPA has proven to be an excellent chelator for a variety of trivalent radiometals relevant for both imaging and therapy.[2] Its key advantages include:

  • Mild Radiolabeling Conditions: Chx-A"-DTPA allows for efficient radiolabeling at room temperature and physiological pH, which is crucial for preserving the integrity and immunoreactivity of sensitive biomolecules like antibodies.[3][4][5][6]

  • High Kinetic Stability: The incorporation of the cyclohexyl ring into the DTPA backbone enhances the kinetic inertness of its radiometal complexes, reducing the in vivo release of the radionuclide.[1]

  • Versatility: It has been successfully used to chelate a range of radiometals, including Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), Gallium-68 (⁶⁸Ga), Bismuth-213 (²¹³Bi), Yttrium-86 (⁸⁶Y), and Zirconium-89 (⁸⁹Zr).[4][7][8][9]

  • Established Conjugation Chemistries: Chx-A"-DTPA is commonly functionalized with reactive groups like isothiocyanate (-NCS) or maleimide, enabling straightforward and efficient conjugation to primary amines (e.g., lysine residues) or thiols on biomolecules.[2][7]

Quantitative Performance Data

The following tables summarize key performance indicators for Chx-A"-DTPA with various radionuclides and targeting molecules, as reported in the literature.

Table 1: Radiolabeling Performance of Chx-A"-DTPA Conjugates
RadionuclideTargeting MoleculeLabeling ConditionsRadiolabeling Yield (%)Specific ActivityReference
⁹⁰YTrastuzumabRoom Temp, 15 min>95~1.8 mCi/mg[3]
¹¹¹InTrastuzumabRoom Temp, 30 min>95Not Reported[7]
⁶⁸GaDUPA-PepRoom Temp, 1-30 min>95Not Reported[4]
⁹⁰YDUPA-PepRoom Temp, 5-30 min>95Not Reported[4]
¹⁷⁷LuDUPA-PepRoom Temp, 5-30 min>95Not Reported[4]
¹¹¹InMORAb-009Not Specified>905-10 µCi/6.66 pmol[10]
²¹³BiHuM195Room Temp, 10 min78 ± 10up to 1110 MBq/mg[11]
¹⁷⁷LuBevacizumabNot Specified98.0 ± 0.6Not Reported[12]
⁸⁹ZrPertuzumabpH 4.5, 10 minNot SpecifiedNot Reported[9]
Table 2: In Vitro Stability and Immunoreactivity of Chx-A"-DTPA Radioconjugates
RadioconjugateStability MetricResultReference
⁹⁰Y-CHX-A"-DTPA-trastuzumabSerum Stability (96 h @ 37°C)87.1 ± 0.9%[3]
⁹⁰Y-CHX-A"-DTPA-trastuzumabImmunoreactive Fraction93.9 ± 0.9%[3]
¹¹¹In-CHX-A"-DTPA-αCD68Serum/PBS Stability (24 h)≥70%[13]
¹⁷⁷Lu-CHX-A"-DTPA-6A10 FabRadiochemical Purity (72 h, physiological conditions)>90%[14]
¹¹¹In-2.4 CHX-A"-DTPA/MORAb-009Immunoreactivity88.3 ± 4.5%[10]
¹¹¹In-5.5 CHX-A"-DTPA/MORAb-009Immunoreactivity81.1 ± 0.9%[10]
¹⁷⁷Lu-CHX-A"-DTPA-BevacizumabIn Vitro Stability (4 days @ 37°C)Retained[12]
Table 3: In Vivo Biodistribution Data (Tumor Uptake)
RadioconjugateMouse ModelTumor Uptake (%ID/g)Time PointReference
⁹⁰Y-CHX-A"-DTPA-trastuzumabSKOV3 Ovarian Cancer Xenografts42.3 ± 4.072 h[3][15]
⁸⁶Y-CHX-A"-DTPA-cetuximabLS-174T Colorectal Carcinoma Xenografts27.42 ± 3.594 d[8]
¹¹¹In-2.4 CHX-A"-DTPA-MORAb-009A431/K5 Tumors29.8 ± 7.924 h[10]
¹¹¹In-5.5 CHX-A"-DTPA-MORAb-009A431/K5 Tumors15.6 ± 10.224 h[10]
¹⁷⁷Lu-CHX-A"-DTPA-6A10 FabHuman Glioma Xenografts3.06 h[14]

Experimental Protocols

This section provides detailed methodologies for key experiments involving Chx-A"-DTPA.

Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody

This protocol describes the conjugation of the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • p-SCN-Bn-CHX-A"-DTPA

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • Chelate-free buffer (e.g., 0.2 M ammonium acetate, pH 5.5)

  • Arsenazo III assay reagents for determining chelate-to-antibody ratio (optional)

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into the sodium bicarbonate buffer (0.1 M, pH 9.0) using an appropriate method (e.g., centrifugal filtration or dialysis). Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in sterile, metal-free water or DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution. Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification: Purify the resulting immunoconjugate from excess, unreacted chelator using a size-exclusion column (e.g., PD-10) pre-equilibrated with a chelate-free buffer (e.g., 0.2 M ammonium acetate, pH 5.5).

  • Characterization:

    • Determine the protein concentration of the purified immunoconjugate using a standard protein assay (e.g., BCA or UV absorbance at 280 nm).

    • Determine the average number of chelators per antibody (chelate-to-antibody ratio, CAR) using methods such as MALDI-TOF mass spectrometry or the Arsenazo III colorimetric assay.[7]

    • Assess the immunoreactivity of the conjugate to ensure the targeting function of the antibody is preserved.

Radiolabeling of a Chx-A"-DTPA-Antibody Conjugate with Yttrium-90

This protocol outlines the radiolabeling of a prepared immunoconjugate with the therapeutic radionuclide ⁹⁰Y.

Materials:

  • ⁹⁰YCl₃ in dilute HCl

  • Chx-A"-DTPA-antibody conjugate in 0.2 M ammonium acetate buffer (pH 5.5)

  • Sterile, metal-free water

  • EDTA solution (50 mM, pH 5.5)

  • Size-exclusion chromatography column (e.g., PD-10) for purification

  • Instant thin-layer chromatography (iTLC-SA) strips

  • Mobile phase: 50 mM DTPA solution (pH 2.5)

Procedure:

  • Reaction Setup: In a sterile, metal-free microcentrifuge tube, add the Chx-A"-DTPA-antibody conjugate (e.g., 50 µg).

  • Radiolabeling: Add the desired amount of ⁹⁰YCl₃ (e.g., 1-5 mCi) to the conjugate solution. The final reaction pH should be approximately 5.5.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes.[3] For some applications, incubation at 37°C for 60 minutes may be used.[3]

  • Quenching: Add a small volume of EDTA solution (e.g., 20 µL of 50 mM) to the reaction mixture to chelate any unbound ⁹⁰Y.[3]

  • Quality Control (Crude Yield): Determine the crude radiochemical yield using iTLC-SA. Spot a small aliquot of the reaction mixture onto an iTLC strip. Develop the strip using the 50 mM DTPA mobile phase. In this system, the ⁹⁰Y-immunoconjugate remains at the origin (Rf = 0), while free ⁹⁰Y and ⁹⁰Y-EDTA migrate with the solvent front (Rf = 1.0).

  • Purification: Purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove unchelated ⁹⁰Y and ⁹⁰Y-EDTA.

  • Final Quality Control: Determine the radiochemical purity of the final product using iTLC-SA as described in step 5. A radiochemical purity of >95% is typically required.

In Vitro Serum Stability Assay

This protocol assesses the stability of the radiolabeled conjugate in human serum.

Materials:

  • Purified radiolabeled immunoconjugate

  • Human serum

  • Incubator at 37°C

  • iTLC-SA strips and mobile phase (as above) or size-exclusion HPLC (SE-HPLC) system

Procedure:

  • Incubation: Add an aliquot of the purified radiolabeled immunoconjugate to a vial containing human serum.

  • Time Points: Incubate the mixture at 37°C. At various time points (e.g., 1, 4, 24, 48, 72, 96 hours), take a small sample for analysis.[3]

  • Analysis: Analyze the samples by iTLC-SA or SE-HPLC to determine the percentage of radioactivity that remains associated with the antibody.[3][12]

  • Data Reporting: Report the results as the percentage of intact radioconjugate at each time point.

In Vivo Biodistribution Study

This protocol describes a typical biodistribution study in tumor-bearing mice to evaluate the uptake and clearance of the radiopharmaceutical.

Materials:

  • Tumor-bearing animal model (e.g., nude mice with subcutaneous xenografts)

  • Purified, sterile radiolabeled immunoconjugate formulated in saline

  • Anesthesia

  • Gamma counter or liquid scintillation counter (for beta-emitters like ⁹⁰Y)

  • Dissection tools and collection vials

  • Calibrated scale for weighing organs

Procedure:

  • Animal Preparation: Acclimatize tumor-bearing mice for approximately one week prior to the study.

  • Injection: Administer a known amount of the radiolabeled immunoconjugate (e.g., 20-30 µCi) to each mouse via tail vein injection.[3]

  • Time Points: At predetermined time points post-injection (e.g., 6, 24, 48, 72 hours), euthanize a cohort of mice (typically n=3-5 per group).[3][14]

  • Organ Harvesting: Dissect and collect major organs and tissues of interest (e.g., blood, tumor, liver, spleen, kidneys, bone, muscle).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a calibrated gamma counter. For pure beta-emitters like ⁹⁰Y, organ digestion, bleaching, and liquid scintillation counting are required.[3]

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ. This is done by comparing the radioactivity in the tissue to the total injected dose, normalized by the tissue weight.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key processes and concepts relevant to the use of Chx-A"-DTPA.

Caption: Chemical structure of a bifunctional Chx-A"-DTPA chelator.

cluster_workflow Radiopharmaceutical Development Workflow start Start: Select Targeting Molecule (e.g., mAb) conjugation Step 1: Conjugation (mAb + Chx-A"-DTPA) start->conjugation purify_conj Step 2: Purification of Immunoconjugate conjugation->purify_conj radiolabel Step 3: Radiolabeling (e.g., with ⁹⁰Y) purify_conj->radiolabel purify_radio Step 4: Purification of Radiolabeled Conjugate radiolabel->purify_radio qc Step 5: Quality Control (Purity, Stability, Immunoreactivity) purify_radio->qc invivo Step 6: Preclinical Evaluation (Biodistribution, Imaging) qc->invivo end End: Clinical Translation invivo->end

Caption: Experimental workflow for radiopharmaceutical development.

cluster_chelation Chelation Process Chelator Chx-A"-DTPA Conjugate Complex Stable Radiometal-Chelator Complex Chelator->Complex + Radionuclide Radiometal (e.g., Y³⁺) Radionuclide->Complex

Caption: Chelation of a radiometal by the Chx-A"-DTPA conjugate.

cluster_pathway Targeted Radionuclide Therapy Pathway Radiopharmaceutical ¹⁷⁷Lu-Chx-A"-DTPA-Antibody Bloodstream Systemic Circulation (Bloodstream) Radiopharmaceutical->Bloodstream IV Injection TumorCell Tumor Cell with Target Antigen Bloodstream->TumorCell NonTarget Non-Target Tissues (e.g., Liver, Kidneys) Bloodstream->NonTarget Binding Specific Binding to Antigen TumorCell->Binding Internalization Internalization of Complex Binding->Internalization Decay Radionuclide Decay (β⁻ emission) Internalization->Decay DNA_Damage DNA Damage & Cell Death Decay->DNA_Damage Clearance Clearance NonTarget->Clearance

Caption: Signaling pathway for targeted radionuclide therapy.

References

The Cyclohexane Ring's Crucial Role in the Stability of CHX-A"-DTPA Chelates: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the chelator-radionuclide complex is a cornerstone in the development of safe and effective radiopharmaceuticals. Insufficient stability can lead to the premature release of the radionuclide in vivo, resulting in off-target toxicity and diminished therapeutic or diagnostic efficacy. The bifunctional chelator CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid) has emerged as a significant advancement over its parent molecule, DTPA (diethylenetriaminepentaacetic acid), primarily due to the incorporation of a cyclohexane ring into its backbone. This guide provides a comprehensive technical overview of the pivotal role this structural modification plays in enhancing the stability of the resulting metal complexes.

The Foundation of Stability: Thermodynamic and Kinetic Principles

The stability of a metal-chelate complex is governed by two key factors: thermodynamic stability and kinetic inertness.

  • Thermodynamic stability , quantified by the stability constant (log K), describes the affinity of the chelator for the metal ion at equilibrium. A higher log K value indicates a stronger metal-ligand bond and a lower concentration of free metal ion in solution.

  • Kinetic inertness refers to the resistance of the complex to dissociation. A kinetically inert complex may have a high thermodynamic stability but, more importantly, dissociates very slowly. For in vivo applications, kinetic inertness is often more critical than thermodynamic stability to prevent transchelation with endogenous metals or other biological molecules.

The introduction of a trans-1,2-cyclohexanediamine unit into the DTPA backbone pre-organizes the donor atoms for metal binding, significantly enhancing the kinetic inertness of the resulting complexes compared to the more flexible, linear DTPA.[1] This pre-organization minimizes the conformational changes required for chelation, leading to faster and more stable complex formation.

Quantitative Comparison of Stability: CHX-A"-DTPA vs. DTPA

Table 1: Stability Data for Yttrium (Y³⁺) Complexes

ChelatorParameterValueReference
⁸⁸Y-1B4M-DTPADissociation Rate Constant (day⁻¹)3.97 x 10⁻³[2]
⁸⁸Y-CHX-A-DTPADissociation Rate Constant (day⁻¹)2.54 x 10⁻³[2]
⁸⁸Y-CHX-B-DTPADissociation Rate Constant (day⁻¹)1.46 x 10⁻²[2]
⁹⁰Y-CHX-A"-DTPA-trastuzumabSerum Stability at 96h87.1 ± 0.9%[3]

As shown in Table 1, the CHX-A isomer of DTPA exhibits a lower dissociation rate constant for Yttrium-88 compared to both a methylated DTPA derivative (1B4M-DTPA) and the CHX-B isomer, highlighting the importance of the cyclohexane ring's stereochemistry.[2] Furthermore, the ⁹⁰Y-CHX-A"-DTPA conjugate with trastuzumab demonstrates excellent stability in human serum.[3]

It is important to note that for some metal ions, such as Bismuth (Bi³⁺), the thermodynamic stability constant of the DTPA complex (log K ≈ 30.3) is reported to be higher than that of the CHX-A"-DTPA complex. Despite this, CHX-A"-DTPA is still considered a superior chelator for in vivo applications due to its significantly greater kinetic inertness.

The Structural Advantage: Role of the Cyclohexane Ring

The enhanced stability of CHX-A"-DTPA can be attributed to several structural features conferred by the cyclohexane ring.

Conformational Rigidity

The cyclohexane ring exists in a stable chair conformation, which reduces the flexibility of the entire chelator molecule. This pre-organizes the coordinating arms of the DTPA moiety into a conformation that is favorable for metal binding. In contrast, the linear and highly flexible nature of DTPA allows for a greater degree of conformational freedom, which can hinder efficient and stable chelation.

dot

Caption: Structural comparison of flexible DTPA and rigid CHX-A"-DTPA.

Stereochemistry: The Importance of the trans Isomer

CHX-A"-DTPA is synthesized from trans-1,2-diaminocyclohexane. This specific stereoisomer is crucial for the enhanced stability of the resulting metal complexes. The trans configuration places the two amino groups on opposite sides of the cyclohexane ring, leading to a more open and pre-organized structure for metal coordination. The cis isomer, where the amino groups are on the same side of the ring, would lead to steric hindrance and a less stable complex. The "A" isomer has been shown to be more kinetically inert than the "B" isomer, further emphasizing the subtle but critical role of stereochemistry.[2]

Experimental Protocols for Stability Determination

Accurate determination of stability constants is essential for the evaluation of new chelating agents. The following are detailed methodologies for two common experimental techniques.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. It involves monitoring the pH of a solution containing the ligand and the metal ion as a standard solution of a strong base is added.

Materials and Reagents:

  • High-precision pH meter and electrode

  • Temperature-controlled titration vessel

  • Calibrated burette

  • Stock solution of the ligand (e.g., CHX-A"-DTPA) of accurately known concentration

  • Stock solution of the metal salt (e.g., YCl₃) of accurately known concentration

  • Standardized carbonate-free strong base solution (e.g., NaOH)

  • Standardized strong acid solution (e.g., HCl)

  • Inert salt solution to maintain constant ionic strength (e.g., KCl)

  • High-purity water

Procedure:

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration of Strong Acid: Titrate a known volume of the standardized strong acid with the standardized strong base to determine the exact concentration of the base and the standard potential of the electrode.

  • Titration of Ligand: Titrate a solution containing a known amount of the ligand and strong acid with the standardized strong base. This allows for the determination of the ligand's protonation constants.

  • Titration of Metal-Ligand System: Titrate a solution containing known amounts of the ligand, metal ion, and strong acid with the standardized strong base.

  • Data Analysis: The titration data (pH vs. volume of base added) is processed using specialized software (e.g., HYPERQUAD). The software refines the protonation and stability constants by minimizing the difference between the experimental and calculated pH values based on a model of the chemical species in solution.

dot

Potentiometric_Titration_Workflow start Start prep Prepare Solutions (Ligand, Metal, Acid, Base) start->prep calib Calibrate pH Electrode prep->calib tit_acid Titrate Strong Acid calib->tit_acid tit_lig Titrate Ligand tit_acid->tit_lig tit_ml Titrate Metal-Ligand Mixture tit_lig->tit_ml data Collect pH vs. Volume Data tit_ml->data analysis Analyze Data with HYPERQUAD Software data->analysis results Determine Protonation & Stability Constants (log K) analysis->results end End results->end

Caption: Workflow for potentiometric determination of stability constants.

Spectrophotometric Competition Assay

This method is particularly useful for complexes with very high stability constants. It involves a competition reaction between the chelator of interest and a competing ligand for the metal ion.

Materials and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Stock solution of the metal-ligand complex (e.g., Y-CHX-A"-DTPA)

  • A series of solutions with varying concentrations of a competing ligand (e.g., Arsenazo III)

  • Buffer solution to maintain a constant pH

Procedure:

  • Wavelength Selection: Determine the wavelength of maximum absorbance for the metal-competing ligand complex.

  • Preparation of Solutions: Prepare a series of solutions containing a fixed concentration of the metal-CHX-A"-DTPA complex and varying concentrations of the competing ligand.

  • Equilibration: Allow the solutions to equilibrate for a predetermined time at a constant temperature.

  • Absorbance Measurement: Measure the absorbance of each solution at the selected wavelength.

  • Data Analysis: The increase in absorbance corresponds to the formation of the metal-competing ligand complex. By knowing the stability constant of the metal-competing ligand complex, the concentration of all species at equilibrium can be calculated, which then allows for the determination of the stability constant of the metal-CHX-A"-DTPA complex.

Logical Workflow for Chelator Selection in Radiopharmaceutical Development

The selection of an appropriate bifunctional chelator is a critical decision in the design of a new radiopharmaceutical. The following diagram outlines a logical workflow for this process.

dot

Chelator_Selection_Workflow cluster_selection Chelator Selection Workflow start Define Target Radionuclide coord Consider Coordination Chemistry of Metal start->coord thermo Evaluate Thermodynamic Stability (log K) coord->thermo kinetic Assess Kinetic Inertness thermo->kinetic labeling Optimize Radiolabeling Conditions (pH, Temp, Time) kinetic->labeling conjugation Select Appropriate Conjugation Chemistry labeling->conjugation in_vitro In Vitro Stability (Serum, Challenge Assays) conjugation->in_vitro in_vivo In Vivo Evaluation (Biodistribution, Stability) in_vitro->in_vivo final Final Chelator Selection in_vivo->final

Caption: A logical workflow for bifunctional chelator selection.

Conclusion

The incorporation of a trans-1,2-cyclohexane ring into the backbone of DTPA represents a landmark in the design of bifunctional chelators. The resulting molecule, CHX-A"-DTPA, exhibits significantly enhanced kinetic inertness due to the conformational rigidity and pre-organization of its coordinating arms. This structural modification leads to the formation of highly stable radiometal complexes that are less prone to dissociation in vivo. The superior stability of CHX-A"-DTPA conjugates has established them as a preferred choice for the development of targeted radiopharmaceuticals for both diagnostic imaging and therapeutic applications, ensuring that the radionuclide remains securely sequestered and is delivered effectively to the target site. A thorough understanding of the principles of chelate stability and the methodologies for their determination is paramount for the continued advancement of this critical field of medicine.

References

thermodynamic stability of Chx-A"-DTPA radiometal complexes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Thermodynamic Stability of Chx-A"-DTPA Radiometal Complexes

Introduction

In the development of radiopharmaceuticals for targeted diagnosis and therapy, the stability of the complex formed between the radiometal and the chelating agent is of paramount importance. The bifunctional chelator (S)-2-(4-isothiocyanatobenzyl)-1,4,7,10,13-pentaazacyclohexane-N,N',N'',N''',N''''-pentaacetic acid, commonly known as CHX-A"-DTPA, has emerged as a significant acyclic chelator. Its structure, which incorporates a rigid trans-cyclohexyl ring into the diethylenetriaminepentaacetic acid (DTPA) backbone, pre-organizes the donor atoms for metal coordination. This structural modification enhances the kinetic inertness of its radiometal complexes compared to the parent DTPA, while often permitting faster and milder radiolabeling conditions than macrocyclic chelators like DOTA.[1][2]

This guide provides a comprehensive overview of the thermodynamic and kinetic stability of radiometal complexes with CHX-A"-DTPA, presenting quantitative data, detailed experimental protocols, and conceptual diagrams to aid researchers, scientists, and drug development professionals in this field.

Quantitative Data on Complex Stability

The stability of a metal-ligand complex can be described by its thermodynamic stability constant (log K) and its kinetic inertness. The thermodynamic constant indicates the position of the equilibrium between the complex and its free components, while kinetic inertness refers to the rate at which the complex dissociates, which is often a more critical predictor of in vivo stability.[3][4]

The following table summarizes available stability data for various CHX-A"-DTPA radiometal complexes. It distinguishes between quantitative thermodynamic formation constants and kinetic stability data derived from in vitro assays.

RadiometalComplexStability TypeValue/ResultConditionsReference
Bismuth-213 [²¹³Bi][Bi(CHX-A"-DTPA)]²⁻Thermodynamiclog K ≈ 34.9 - 35.6 N/A[3]
Bismuth-213 ²¹³Bi-CHX-A"-DTPAKinetic76% intact 2 hours in human plasma[2]
Yttrium-90 [⁹⁰Y]Y-CHX-A"-DTPA-DUPA-PepKineticStable Up to 72 hours in PBS and human serum at 37°C[5]
Lutetium-177 [¹⁷⁷Lu]Lu-CHX-A"-DTPA-DUPA-PepKineticStable Up to 72 hours in PBS and human serum at 37°C[5]
Gallium-68 [⁶⁸Ga]Ga-CHX-A"-DTPA-DUPA-PepKineticStable Up to 8 hours in PBS and human serum at 37°C[5]
Yttrium-90 ⁹⁰Y-CHX-A"-DTPA-trastuzumabKinetic87.1 ± 0.9% intact 96 hours in human serum at 37°C[6]
Terbium-149 ¹⁴⁹Tb-CHX-A"-DTPA-rituximabGeneralDemonstrated tumor-free survival In vivo mouse model[2]

Core Concepts: Stability and Chelation

The effectiveness of a radiopharmaceutical is critically dependent on the stable sequestration of the radiometal. The CHX-A"-DTPA chelator achieves this through multiple coordination bonds with the central metal ion.

References

A Technical Guide to the Synthesis and Functionalization of p-SCN-Bn-CHX-A"-DTPA for Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA, formally known as [(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid, is a critical component in the development of targeted radiopharmaceuticals.[1][2][3] Its unique structure incorporates two key features: a reactive isothiocyanate (-N=C=S) group and a robust cyclohexyl-diethylenetriaminepentaacetic acid (CHX-A"-DTPA) metal-binding moiety. This design allows for the stable covalent attachment of the chelator to targeting biomolecules, such as monoclonal antibodies, and subsequent efficient chelation of therapeutic or diagnostic radionuclides.[1][4] This guide provides an in-depth overview of its properties, functionalization protocols, and applications for researchers and drug development professionals.

Physicochemical Properties and Synthesis

p-SCN-Bn-CHX-A"-DTPA is a derivative of DTPA, engineered for enhanced stability and versatile bioconjugation. While detailed de novo synthesis protocols are proprietary and the compound is typically sourced commercially, its synthesis generally involves multi-step organic chemistry to build the functionalized triamine core and introduce the pentaacetic acid groups.[5] A key structural feature is the cyclohexane backbone, which imparts rigidity to the chelate structure, contributing to the kinetic inertness and thermodynamic stability of its radiometal complexes.

Table 1: Physicochemical Properties of p-SCN-Bn-CHX-A"-DTPA

Property Value Reference
Chemical Name [(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid [3]
CAS Number 157380-45-5 [1][3]
Molecular Formula C₂₆H₃₄N₄O₁₀S·3HCl [3][6]
Molecular Weight 704.0 g/mol (as HCl salt) [3][6]
Purity (Typical) ≥ 95% (HPLC) [3]
Reactive Group Isothiocyanate (-SCN) [1]

| Application | Bifunctional chelator for radiolabeling biomolecules |[1] |

Functionalization: Conjugation to Biomolecules

The primary function of the p-SCN-Bn-CHX-A"-DTPA is to be conjugated to a targeting molecule, most commonly a protein or antibody, via its isothiocyanate group. This group reacts efficiently with primary amines, such as the ε-amine of lysine residues on an antibody, to form a stable thiourea bond.[7]

Experimental Protocol: Antibody Conjugation

This protocol outlines a general procedure for conjugating p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody (mAb). Optimization of molar ratios, pH, and incubation time may be required for specific antibodies.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Carbonate (Na₂CO₃) or 0.07 M Sodium Borate, pH 8.5-9.2[8][9]

  • Purification Columns: Size-exclusion chromatography (e.g., PD-10 or NAP-5 columns)[8][9]

  • Elution Buffer: 0.2 M Ammonium Acetate, pH 5.5, or PBS[9]

Procedure:

  • Antibody Preparation: If necessary, exchange the mAb into the conjugation buffer and concentrate to a desired concentration (e.g., 1-5 mg/mL).

  • Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to create a stock solution (e.g., 10 mg/mL).[8]

  • Conjugation Reaction:

    • Add the chelator stock solution to the mAb solution. The molar ratio of chelator to antibody is critical and typically ranges from 3:1 to 50:1.[8][9]

    • For example, for a 5:1 molar ratio, mix the dissolved chelator with the antibody solution and adjust the pH to ~8.5 using the conjugation buffer.[8]

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 8 hours with gentle agitation.[8][9]

  • Purification:

    • Remove unconjugated chelator and reaction byproducts by size-exclusion chromatography.[8][9]

    • Equilibrate the PD-10 or NAP-5 column with the elution buffer.[9]

    • Apply the reaction mixture to the column and elute the purified immunoconjugate according to the manufacturer's instructions.

  • Characterization & Storage:

    • Determine the protein concentration and the average number of chelators per antibody (see Characterization section).

    • Store the purified immunoconjugate at 4°C for short-term use or freeze aliquots for long-term storage.[8]

Table 2: Example Conjugation Reaction Conditions

Antibody Chelator:Ab Molar Ratio pH Temperature Incubation Time Reference
Dinutuximab 5:1 ~8.5 Room Temp 1-4 h [8]
Trastuzumab Not Specified Not Specified 37°C 60 min [4]
hu5A10 3:1, 6:1, 12:1 9.2 Room Temp 8 h [9]

| Rituximab | 20:1 | Not Specified | Not Specified | Not Specified |[10] |

Caption: Workflow for antibody conjugation with p-SCN-Bn-CHX-A"-DTPA.

Characterization of the Immunoconjugate

After purification, the immunoconjugate must be characterized to ensure quality and consistency.

  • Chelator-to-Antibody Ratio (CAR): The average number of chelator molecules attached to each antibody is a critical quality attribute. It can impact radiolabeling efficiency, immunoreactivity, and in vivo pharmacokinetics. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is the gold standard for this measurement, comparing the mass of the conjugated antibody to the unconjugated antibody.[4][10]

  • Protein Integrity and Purity: SDS-PAGE is used to confirm that the antibody has not fragmented or aggregated during the conjugation process.[10]

  • Secondary Structure: Techniques like FT-IR and Raman spectroscopy can be employed to verify that the conjugation process has not altered the secondary structure (e.g., β-sheet content) of the antibody, which is crucial for its function.[11]

Table 3: Example Characterization of Antibody-DTPA Conjugates

Antibody Method Chelators per Antibody (Avg.) Reference
Trastuzumab MALDI-TOF 1.0 ± 0.6 [4]
Rituximab MALDI-TOF 8.8 [10]

| DUPA-Pep Peptide | HPLC | Not Applicable (Yield 72%) |[12] |

Radiolabeling of the Immunoconjugate

The final step is to label the purified immunoconjugate with a therapeutic or diagnostic radionuclide. The CHX-A"-DTPA chelate forms stable complexes with a variety of radiometals, particularly trivalent ions like Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[4][8][12]

Experimental Protocol: Radiolabeling

This is a general protocol for radiolabeling. Specific conditions, especially pH and temperature, should be optimized for the chosen radionuclide.

Materials:

  • Purified mAb-CHX-A"-DTPA immunoconjugate

  • Radionuclide solution (e.g., ⁹⁰YCl₃, ¹⁷⁷LuCl₃)

  • Labeling Buffer: 0.1 M - 1 M Sodium or Ammonium Acetate, pH 5.5[8]

  • Quenching Agent (optional): 50 mM DTPA solution

  • Quality Control: Instant thin-layer chromatography (ITLC) or radio-HPLC system

Procedure:

  • Reaction Setup: In a clean reaction vial, add the purified immunoconjugate and the labeling buffer.

  • Radionuclide Addition: Add the required activity of the radionuclide solution to the vial. The amount of immunoconjugate is typically in the range of 0.1 mg per 37 MBq of activity.[8]

  • Incubation: Incubate the reaction at room temperature or 37°C for 15-60 minutes.[4][8] High radiochemical yields (>95%) are often achieved within 15 minutes at room temperature.[13]

  • Quality Control: Determine the radiochemical purity (RCP) by ITLC or radio-HPLC to quantify the percentage of radionuclide successfully chelated by the immunoconjugate.

  • Purification (if necessary): If the RCP is below the desired threshold (e.g., 95%), the final product can be purified using size-exclusion chromatography (e.g., PD-10 column) to remove any free, unchelated radionuclide.[8]

Table 4: Example Radiolabeling Conditions and Yields | Radionuclide | Conjugate | Conditions | Radiochemical Yield | Reference | | :--- | :--- | :--- | :--- | | ⁹⁰Y | CHX-A"-DTPA-trastuzumab | pH 5.5, Room Temp, 15 min | >95% |[4][13] | | ⁹⁰Y | CHX-A"-DTPA-dinutuximab | pH 5.5, 37°C, 60 min | Not Specified |[8] | | ¹⁷⁷Lu | CHX-A"-DTPA-dinutuximab | pH 5.5, 37°C, 60 min | Not Specified |[8] | | ⁶⁸Ga | CHX-A"-DTPA-DUPA-Pep | pH 4.0, 95°C, 5 min | >98% |[12] | | ¹¹¹In | CHX-A"-DTPA-hu5A10 | pH 5.5, 38°C, 60 min | Not Specified |[9] |

Caption: General workflow for radiolabeling of the immunoconjugate.

Logical Relationships in Radiopharmaceutical Construction

The development of a functional radiopharmaceutical using this system relies on the precise interplay between its three core components: the targeting antibody, the bifunctional chelator, and the radiometal. The chelator acts as the essential linker, covalently binding to the antibody while providing a stable coordination site for the radionuclide.

Caption: Relationship between components of the final radiopharmaceutical.

References

The Intricate Dance of Chelation: A Technical Guide to Chx-A"-DTPA and Trivalent Radiometals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate chelator is a critical step in the creation of effective radiopharmaceuticals. Among the array of options, N-[(R)-2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid (Chx-A"-DTPA) has emerged as a robust and versatile platform for sequestering trivalent radiometals. This guide provides an in-depth exploration of the coordination chemistry of Chx-A"-DTPA, offering a comprehensive overview of its properties, experimental protocols, and a comparative analysis of its performance with key trivalent radiometals used in nuclear medicine.

The unique structural feature of Chx-A"-DTPA, incorporating a cyclohexyl ring into the backbone of diethylenetriaminepentaacetic acid (DTPA), imparts a pre-organized conformation that enhances the kinetic inertness of its radiometal complexes compared to its parent molecule, DTPA. This increased stability is crucial for in vivo applications, minimizing the release of the radiometal and subsequent off-target toxicity.[1][2] Chx-A"-DTPA has demonstrated its utility with a range of trivalent radiometals, including Yttrium-90 (⁹⁰Y), Indium-111 (¹¹¹In), Lutetium-177 (¹⁷⁷Lu), and the alpha-emitter Actinium-225 (²²⁵Ac).[3][4][5]

Quantitative Analysis of Chx-A"-DTPA Coordination

The effectiveness of a chelator is quantitatively assessed through various parameters, including radiolabeling efficiency, radiochemical purity, and stability under physiological conditions. The following tables summarize key quantitative data for Chx-A"-DTPA with several clinically relevant trivalent radiometals.

RadiometalBiomoleculeRadiolabeling Efficiency (%)Radiochemical Purity (%)In Vitro Serum Stability (%) (Time)Reference
⁹⁰YTrastuzumab>95%>99% (after purification)87.1 ± 0.9 (96 h)[1]
⁹⁰YDUPA-Pep>95%Not specifiedStable (72 h)[6]
¹¹¹InTrastuzumab>95%>98%Not specified[3]
¹⁷⁷LuDUPA-Pep>95%Not specifiedStable (72 h)[6]
¹⁷⁷LuBevacizumab~74%Not specified>92% (15 days)[7]

Comparative Stability of Chx-A"-DTPA Complexes

While comprehensive thermodynamic stability constants (log K) for Chx-A"-DTPA with all trivalent radiometals are not extensively documented in a single source, studies consistently demonstrate its superior stability over DTPA.[1][2] The incorporation of the cyclohexyl ring pre-organizes the donor atoms for more effective coordination, leading to a more kinetically inert complex. However, it is generally considered to be less stable than macrocyclic chelators like DOTA.[1]

Experimental Protocols

Detailed methodologies are crucial for the successful application of Chx-A"-DTPA in radiopharmaceutical development. The following sections outline key experimental protocols.

Radiolabeling of a Monoclonal Antibody with Chx-A"-DTPA and ⁹⁰Y

This protocol is a synthesized example based on recurring methodologies in the literature.[1]

Materials:

  • Chx-A"-DTPA conjugated monoclonal antibody (mAb)

  • ⁹⁰YCl₃ in dilute HCl

  • Ammonium acetate buffer (0.5 M, pH 5.5), Chelex-100 treated

  • Gentisic acid

  • PD-10 desalting column (or equivalent size-exclusion chromatography)

  • Instant thin-layer chromatography (ITLC) strips (e.g., ITLC-SG)

  • DTPA solution (50 mM, pH 5) as mobile phase for ITLC

  • Radio-TLC scanner or gamma counter

Procedure:

  • Preparation of the Labeling Solution:

    • In a sterile, pyrogen-free microcentrifuge tube, combine a predetermined amount of the Chx-A"-DTPA-mAb conjugate with ammonium acetate buffer to achieve a final pH of 5.0-5.5.

    • Add gentisic acid to prevent radiolysis, particularly for higher activities.

  • Addition of Radiometal:

    • Carefully add the ⁹⁰YCl₃ solution to the antibody-chelator mixture. The volume should be minimized to avoid significant changes in pH.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 15-30 minutes. Gentle mixing may be applied.

  • Quenching (Optional):

    • The reaction can be quenched by adding a small volume of a DTPA or EDTA solution to chelate any unbound ⁹⁰Y.

  • Purification:

    • Purify the radiolabeled antibody from unreacted ⁹⁰Y and other small molecules using a PD-10 desalting column pre-equilibrated with a suitable buffer (e.g., saline or PBS).

    • Collect fractions and identify the fractions containing the radiolabeled antibody using a gamma counter.

  • Quality Control:

    • Determine the radiochemical purity using ITLC. Spot a small aliquot of the purified product onto an ITLC strip.

    • Develop the chromatogram using the DTPA mobile phase. In this system, the radiolabeled antibody remains at the origin, while free ⁹⁰Y moves with the solvent front.

    • Calculate the radiochemical purity by measuring the radioactivity at the origin relative to the total radioactivity on the strip.

In Vitro Serum Stability Assay

This protocol outlines a general procedure for assessing the stability of the radiolabeled conjugate in human serum.[1][8]

Materials:

  • Purified radiolabeled Chx-A"-DTPA-mAb

  • Human serum, sterile filtered

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Size-exclusion high-performance liquid chromatography (SE-HPLC) system with a radiodetector, or ITLC as described above.

Procedure:

  • Incubation:

    • Add a small aliquot of the purified radiolabeled antibody to a tube containing human serum.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 1, 24, 48, 72, 96 hours), remove an aliquot of the serum mixture.

  • Analysis:

    • Analyze the aliquot by SE-HPLC or ITLC to determine the percentage of radioactivity that remains bound to the antibody.

    • For SE-HPLC, the radiolabeled antibody will elute at a characteristic retention time, while dissociated radiometal or its complexes with serum proteins will elute at different times.

    • For ITLC, the protein-bound radioactivity is determined as described in the radiolabeling quality control.

  • Calculation:

    • Calculate the percentage of intact radiolabeled antibody at each time point to assess the stability.

Visualizing the Chemistry and Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the chelation process and a typical experimental workflow.

Caption: Chelation of a trivalent radiometal by Chx-A"-DTPA.

Caption: Experimental workflow for radiolabeling and stability testing.

Conclusion

Chx-A"-DTPA stands as a valuable and well-established bifunctional chelator for trivalent radiometals in the development of radiopharmaceuticals. Its ability to form stable complexes under mild conditions makes it particularly suitable for sensitive biomolecules like monoclonal antibodies. The enhanced in vivo stability it offers over traditional acyclic chelators like DTPA is a key advantage for therapeutic and diagnostic applications. This guide provides a foundational understanding of its coordination chemistry and practical methodologies, empowering researchers to effectively utilize Chx-A"-DTPA in their pursuit of novel and effective targeted radiopharmaceuticals.

References

Preclinical Evaluation of Chx-A"-DTPA Based Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of agents based on the bifunctional chelator Chx-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N”-pentaacetic acid). Chx-A"-DTPA is a well-established chelating agent for various radionuclides used in both diagnostic imaging and therapeutic applications in oncology.[1] Its favorable properties, including stable complex formation with a range of radiometals and efficient radiolabeling under mild conditions, have made it a valuable tool in the development of targeted radiopharmaceuticals.[1][2][3]

Core Concepts and Applications

Chx-A"-DTPA serves as a linker between a targeting biomolecule, such as a monoclonal antibody or peptide, and a metallic radionuclide.[1] This allows for the specific delivery of radiation to target tissues, such as tumors, for either imaging (e.g., SPECT or PET) or therapy (e.g., radioimmunotherapy).[1][3] The choice of radionuclide dictates the application, with gamma or positron emitters used for imaging and alpha or beta emitters for therapy.[3] Preclinical evaluation is a critical step to assess the safety and efficacy of these agents before they can be considered for clinical use.[4]

Data Summary: Radiolabeling and In Vitro Studies

The following tables summarize key quantitative data from various preclinical studies on Chx-A"-DTPA based agents.

Table 1: Radiolabeling Efficiency and Purity

Targeting MoleculeRadionuclideRadiolabeling Efficiency (%)Radiochemical Purity (%)Reference
Trastuzumab¹¹¹In>95>95[1]
Trastuzumab⁹⁰Y>95>99[2]
Trastuzumab⁶⁷Ga92.5 ± 2.1>98 ± 0.5[5]
Pertuzumab⁸⁹ZrNot specifiedNot specified[6]
MORAb-009¹¹¹In92.5 - 94.8>98[7]
Bevacizumab¹⁷⁷LuNot specified98.0 ± 0.6[8]
Nimotuzumab¹⁷⁷LuNot specified>98[9]

Table 2: In Vitro Stability and Immunoreactivity

AgentIn Vitro Stability (Human Serum)Immunoreactivity (%)Reference
⁹⁰Y-CHX-A″-DTPA-trastuzumab87.1 ± 0.9% at 96h93.9 ± 0.9[2]
⁶⁷Ga-CHX-A-DTPA-trastuzumab81.8 ± 1.8% over 48h84[5][10]
¹¹¹In-CHX-A''-MORAb-009 (2.4 chelators/Ab)Not specified88.3 ± 4.5[7]
¹¹¹In-CHX-A''-MORAb-009 (5.5 chelators/Ab)Not specified81.1 ± 0.9[7]
¹⁷⁷Lu-CHX-A''-DTPA-BevacizumabRetained up to 4 daysGood uptake in U937 cells[8]
¹⁷⁷Lu-CHX-A''-DTPA-NimotuzumabGood stability up to 4 daysSpecificity to EGFR confirmed[9]

Biodistribution Data

Table 3: Tumor Uptake in Preclinical Models

AgentTumor ModelTumor Uptake (%ID/g)Time PointReference
⁹⁰Y-CHX-A″-DTPA-trastuzumabSKOV3 ovarian cancer xenografts42.3 ± 4.072h[2]
¹¹¹In-CHX-A''-MORAb-009 (2.4 chelators/Ab)A431/K5 tumors29.8 ± 7.924h[7]
¹¹¹In-CHX-A''-MORAb-009 (5.5 chelators/Ab)A431/K5 tumors15.6 ± 10.224h[7]
¹¹¹In-CHX-A” DTPAZ₂₃₉₅-CSKOV-3 xenografts17.3 ± 4.84h[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of preclinical findings.

Conjugation of Chx-A"-DTPA to Biomolecules

The most common method for conjugating Chx-A"-DTPA to antibodies and other proteins involves the use of a bifunctional chelator derivative, such as p-SCN-Bn-CHX-A"-DTPA, which contains an isothiocyanate group.[2][12] This group reacts with primary amine groups (e.g., lysine residues) on the biomolecule to form a stable thiourea bond.[1]

Typical Protocol:

  • Dissolve the biomolecule (e.g., antibody) in a suitable buffer, typically a bicarbonate or borate buffer with a pH of 8.5-9.0.

  • Add a molar excess of the p-SCN-Bn-CHX-A"-DTPA derivative to the biomolecule solution. The molar ratio can be varied to control the number of chelators conjugated per biomolecule.[7]

  • Incubate the reaction mixture at room temperature or 37°C for a specified time (e.g., 1-18 hours).[11]

  • Purify the resulting immunoconjugate to remove unconjugated chelator using methods like size exclusion chromatography (e.g., PD-10 columns) or dialysis.[1][7]

  • Determine the average number of chelators per biomolecule using techniques such as spectrophotometric assays (e.g., Arsenazo III assay) or mass spectrometry.[1][5]

An alternative strategy utilizes a maleimido derivative of Chx-A"-DTPA for site-specific conjugation to thiol groups on the biomolecule.[1]

Radiolabeling of Chx-A"-DTPA Conjugates

Chx-A"-DTPA conjugates can be efficiently radiolabeled with a variety of radionuclides under mild conditions.[2][3]

Typical Protocol for ¹¹¹In or ⁹⁰Y Labeling:

  • Add the radionuclide (e.g., ¹¹¹InCl₃ or ⁹⁰YCl₃) to the Chx-A"-DTPA-conjugated biomolecule in a suitable buffer, such as ammonium acetate or sodium acetate, with a pH between 4.5 and 7.0.[1][2][6]

  • Incubate the reaction mixture at room temperature or 37°C for a short period (e.g., 15-60 minutes).[1][2]

  • Quench the reaction by adding a solution of EDTA or DTPA to chelate any unbound radionuclide.[1]

  • Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC) or size-exclusion high-performance liquid chromatography (SE-HPLC).[2][8]

  • Purify the radiolabeled conjugate if necessary using a size exclusion column.[1]

In Vitro Stability Assays

The stability of the radiolabeled conjugate is assessed to ensure that the radionuclide remains bound to the chelator under physiological conditions.

Typical Protocol:

  • Incubate the radiolabeled conjugate in human serum or phosphate-buffered saline (PBS) at 37°C.[2][5][10]

  • At various time points (e.g., 24, 48, 96 hours), take aliquots of the mixture.

  • Analyze the aliquots by a suitable method (e.g., ITLC or SE-HPLC) to quantify the percentage of intact radiolabeled conjugate versus released radionuclide.[2][10]

Cell Binding and Immunoreactivity Assays

These assays determine if the conjugation and radiolabeling processes have adversely affected the binding affinity of the biomolecule to its target.

Typical Protocol (Lindmo Assay):

  • Prepare serial dilutions of cells expressing the target antigen.

  • Add a constant, small amount of the radiolabeled conjugate to each cell dilution.

  • Incubate to allow for binding.

  • Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

  • Measure the radioactivity in the cell pellet and the supernatant.

  • Plot the reciprocal of the bound radioactivity versus the reciprocal of the cell concentration. The immunoreactive fraction is determined by extrapolating to infinite antigen excess.[5][10]

In Vivo Biodistribution Studies

Biodistribution studies in animal models are essential to evaluate the uptake and clearance of the radiolabeled agent from various organs and the tumor.

Typical Protocol:

  • Inject tumor-bearing mice (e.g., nude mice with xenografts) intravenously with a known amount of the radiolabeled conjugate.[2][7][13]

  • At predetermined time points post-injection (e.g., 4, 24, 48, 72 hours), euthanize groups of animals.[2][5][7]

  • Dissect and weigh major organs and the tumor.

  • Measure the radioactivity in each tissue using a gamma counter.

  • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[2][5]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes in the preclinical evaluation of Chx-A"-DTPA based agents.

Radiolabeling_Workflow Conjugate Chx-A"-DTPA Immunoconjugate Labeling Radiolabeling Reaction (pH 4.5-7.0, RT) Conjugate->Labeling Radionuclide Radionuclide (e.g., ¹¹¹In, ⁹⁰Y) Radionuclide->Labeling Quenching Quenching (EDTA/DTPA) Labeling->Quenching QC Quality Control (Radiochemical Purity) Quenching->QC Radiolabeled_Agent Radiolabeled Agent QC->Radiolabeled_Agent Preclinical_Evaluation_Pathway cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Stability Stability Assay (Serum, PBS) Binding Cell Binding Assay (Immunoreactivity) Biodistribution Biodistribution Studies (Tumor-bearing Models) Efficacy Therapeutic Efficacy (Tumor Growth Delay) Biodistribution->Efficacy Radiolabeled_Agent Radiolabeled Chx-A"-DTPA Agent Radiolabeled_Agent->Stability Radiolabeled_Agent->Binding Radiolabeled_Agent->Biodistribution

References

Methodological & Application

Application Notes and Protocols: CHX-A"-DTPA Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of bifunctional chelators to monoclonal antibodies (mAbs) is a cornerstone in the development of radioimmunoconjugates for targeted imaging and therapy of cancers.[1] Among the various chelating agents, CHX-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”,N” -pentaacetic acid) has emerged as a highly effective chelator for a range of diagnostically and therapeutically relevant trivalent radiometals.[2] Its ability to form stable complexes with radionuclides like Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu) under mild conditions makes it a preferred choice for labeling sensitive biomolecules like antibodies.[2][3][4]

These application notes provide detailed protocols for the conjugation of CHX-A"-DTPA to monoclonal antibodies via two primary methods: random lysine conjugation using an isothiocyanate derivative and site-specific conjugation using a maleimide derivative. This document also covers the subsequent radiolabeling, purification, and characterization of the resulting immunoconjugates.

Conjugation Chemistries

The choice of conjugation strategy depends on the specific antibody, the desired level of control over the conjugation sites, and the availability of functional groups on the mAb.

  • Random Lysine Conjugation: This is a widely used method that targets the abundant ε-amino groups of lysine residues on the antibody surface.[2] The isothiocyanate-functionalized chelator, p-SCN-Bn-CHX-A"-DTPA, reacts with these primary amines to form a stable thiourea bond.[2][3] While effective, this method can lead to a heterogeneous population of conjugates with varying numbers of chelators attached at different positions, which may potentially impact the antigen-binding affinity if lysine residues are present in the complementarity-determining regions.[1]

  • Site-Specific Thiol Conjugation: For more precise control over the conjugation site and stoichiometry, a maleimido-functionalized CHX-A"-DTPA derivative can be utilized.[1] This approach targets free sulfhydryl (thiol) groups, which can be introduced into the antibody structure at specific locations through protein engineering (e.g., cysteine-containing Affibody molecules) or by the reduction of interchain disulfide bonds.[5][6] This site-specific conjugation results in a more homogeneous product with a well-defined drug-to-antibody ratio (DAR).[5]

Experimental Protocols

Protocol 1: Random Lysine Conjugation using p-SCN-Bn-CHX-A"-DTPA

This protocol is based on the conjugation of p-SCN-Bn-CHX-A"-DTPA to the lysine residues of a monoclonal antibody, such as trastuzumab.[3]

Materials:

  • Monoclonal antibody (e.g., trastuzumab) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.4)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sodium Bicarbonate buffer (0.1 M, pH 8.5-9.0)

  • PD-10 desalting columns (or equivalent size-exclusion chromatography system)[7][8]

  • Reaction tubes

  • Spectrophotometer

  • MALDI-TOF Mass Spectrometer (for determining chelator-to-antibody ratio)[3]

Procedure:

  • Antibody Preparation:

    • If necessary, exchange the antibody buffer to the reaction buffer (0.1 M Sodium Bicarbonate, pH 8.5-9.0) using a PD-10 desalting column or dialysis.[9]

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the antibody solution. A typical starting point is a 5 to 20-fold molar excess of chelator to antibody.

    • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[8]

  • Purification of the Immunoconjugate:

    • Purify the resulting immunoconjugate from excess, unreacted chelator using a PD-10 desalting column equilibrated with an appropriate buffer (e.g., 0.2 M ammonium acetate, pH 5.5 or PBS).[8][10]

    • Collect the protein-containing fractions as determined by UV absorbance at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA or A280).

    • Determine the average number of chelators conjugated per antibody molecule (chelator-to-antibody ratio, CAR) using MALDI-TOF mass spectrometry.[3]

Protocol 2: Site-Specific Thiol Conjugation using Maleimido-CHX-A"-DTPA

This protocol describes the conjugation of a maleimido-CHX-A"-DTPA derivative to a thiol-containing antibody or antibody fragment.[1]

Materials:

  • Thiol-containing monoclonal antibody or fragment (e.g., engineered Fab or reduced IgG)

  • Maleimido-CHX-A"-DTPA

  • Reaction buffer (e.g., phosphate buffer, pH 6.5-7.5, containing EDTA to prevent disulfide bond re-formation)

  • PD-10 desalting columns or equivalent

  • HPLC system for purification and analysis

Procedure:

  • Antibody Preparation:

    • If starting with a full-length IgG, partial reduction of interchain disulfide bonds is required to generate free thiol groups. This can be achieved by incubating the antibody with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[6] The degree of reduction needs to be carefully controlled to maintain the antibody's integrity.

    • Immediately after reduction, remove the reducing agent using a desalting column equilibrated with the reaction buffer.

  • Chelator Preparation:

    • Dissolve the maleimido-CHX-A"-DTPA in a suitable organic solvent (e.g., DMSO) and then dilute into the reaction buffer.

  • Conjugation Reaction:

    • Add the maleimido-CHX-A"-DTPA solution to the reduced antibody solution. A 1.5 to 5-fold molar excess of the maleimide chelator over the available thiol groups is a typical starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification of the Immunoconjugate:

    • Purify the conjugate using size-exclusion chromatography (e.g., PD-10 column) to remove unreacted chelator.[1]

    • For a more homogeneous product, further purification by semi-preparative HPLC may be necessary.[5]

  • Characterization:

    • Determine the protein concentration and the chelator-to-antibody ratio.

Protocol 3: Radiolabeling of CHX-A"-DTPA-Antibody Conjugates

This protocol provides a general procedure for radiolabeling the immunoconjugate with a trivalent radiometal, such as ¹¹¹In or ⁹⁰Y.[1][3]

Materials:

  • CHX-A"-DTPA-antibody conjugate

  • Radiometal solution (e.g., ¹¹¹InCl₃ in 0.05 M HCl or ⁹⁰YCl₃)[1][3]

  • Ammonium acetate buffer (0.15 M - 0.2 M, pH 5.5-7)[1][10]

  • EDTA solution (0.1 M, for quenching)[1]

  • PD-10 desalting column

  • Instant thin-layer chromatography (ITLC) system for quality control[10]

Procedure:

  • Reaction Setup:

    • In a reaction vial, add the CHX-A"-DTPA-antibody conjugate solution.

    • Add the ammonium acetate buffer to adjust the pH to the optimal range for the specific radiometal.

  • Radiolabeling:

    • Add the radiometal solution to the conjugate mixture and vortex gently.[1]

    • Incubate at room temperature for 15-60 minutes.[1][3][11]

  • Quenching:

    • Add a small volume of EDTA solution to chelate any unbound radiometal and stop the reaction.[1]

  • Purification and Quality Control:

    • Purify the radiolabeled antibody from free radiometal and chelated radiometal-EDTA complexes using a PD-10 column eluted with PBS.[1]

    • Determine the radiochemical purity of the final product using ITLC.[10]

Data Presentation

The following tables summarize key quantitative data from various studies on CHX-A"-DTPA conjugation and radiolabeling.

Table 1: Chelator-to-Antibody Ratios and Immunoreactivity

AntibodyChelator DerivativeMolar Excess of ChelatorChelator-to-Antibody Ratio (CAR)Immunoreactivity (%)Reference
Trastuzumabisothiocyanate-CHX-A"-DTPANot Specified~2Not Specified[1]
MORAb-009isothiocyanate-CHX-A"-DTPANot Specified2.488.3 ± 4.5[7]
MORAb-009isothiocyanate-CHX-A"-DTPANot Specified5.581.1 ± 0.9[7]
Trastuzumabp-SCN-Bn-CHX-A"-DTPANot SpecifiedNot SpecifiedNot Specified[3]
hu5A10CHX-A"-DTPA3:1Not SpecifiedNot Specified[12]
hu5A10CHX-A"-DTPA12:1Not SpecifiedNot Specified[12]

Table 2: Radiolabeling Efficiency and Stability

ImmunoconjugateRadiometalRadiolabeling Efficiency (%)Incubation Time (min)TemperatureIn Vitro Serum Stability (%)Reference
¹¹¹In-CHX-A"-DTPA-trastuzumab (maleimide)¹¹¹In>9530Room TempNot Specified[1]
⁹⁰Y-CHX-A"-DTPA-trastuzumab⁹⁰Y>9515Room Temp87.1 ± 0.9 (96h)[3]
¹¹¹In-CHX-A"-DTPA-Z₂₃₉₅-C (maleimide)¹¹¹In>9910Room TempNot Specified[5]
¹⁷⁷Lu-CHX-A"-DTPA-p-Bn-SA-mAb¹⁷⁷Lu7410Room Temp>92 (15 days)[4]
¹¹¹In-CHX-A"-DTPA-MORAb-009 (CAR 2.4)¹¹¹In92.5Not SpecifiedNot SpecifiedNot Specified[7]
¹¹¹In-CHX-A"-DTPA-MORAb-009 (CAR 5.5)¹¹¹In94.8Not SpecifiedNot SpecifiedNot Specified[7]

Visualizations

The following diagrams illustrate the experimental workflows for the conjugation and radiolabeling processes.

Caption: Experimental workflows for random lysine and site-specific thiol conjugation of CHX-A"-DTPA to monoclonal antibodies.

Caption: General workflow for the radiolabeling of CHX-A"-DTPA-antibody conjugates.

Conclusion

The protocols and data presented provide a comprehensive guide for the successful conjugation of CHX-A"-DTPA to monoclonal antibodies and their subsequent radiolabeling. The choice between random and site-specific conjugation methods will depend on the specific requirements of the research or therapeutic application. Careful control of the reaction conditions and thorough purification are critical for obtaining high-quality radioimmunoconjugates with preserved immunoreactivity and high radiochemical purity. These powerful molecular tools hold significant promise for advancing the fields of targeted cancer imaging and radioimmunotherapy.

References

Application Notes and Protocols for Radiolabeling Antibodies with Chx-A"-DTPA for Immuno-PET

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immuno-Positron Emission Tomography (immuno-PET) is a powerful molecular imaging modality that utilizes radiolabeled monoclonal antibodies (mAbs) to visualize and quantify specific molecular targets in vivo. The choice of the bifunctional chelator, which links the radionuclide to the antibody, is critical for the stability and in vivo performance of the resulting radioimmunoconjugate. Cyclohexane-diethylenetriaminepentaacetic acid (Chx-A"-DTPA) has emerged as a versatile and effective chelator for a variety of radiometals used in PET imaging, including Zirconium-89 (⁸⁹Zr), Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Scandium-44 (⁴⁴Sc). Its structurally reinforced backbone provides high in vivo stability, minimizing the release of the radiometal and subsequent uptake in non-target tissues like bone.[1][2][3]

These application notes provide a comprehensive overview and detailed protocols for the conjugation of Chx-A"-DTPA to antibodies and their subsequent radiolabeling for use in immuno-PET.

Key Advantages of Chx-A"-DTPA

  • High Stability: The cyclohexyl backbone enhances the rigidity of the chelate-radionuclide complex, leading to improved in vivo stability compared to traditional DTPA derivatives.[1]

  • Versatility: Chx-A"-DTPA can efficiently chelate a range of diagnostic and therapeutic radionuclides, enabling its use in theranostic applications.[4][5]

  • Favorable Kinetics: Radiolabeling with Chx-A"-DTPA conjugates can often be performed under mild conditions (e.g., room temperature) with rapid reaction times.[5][6]

Experimental Data Summary

The following tables summarize quantitative data from various studies on the use of Chx-A"-DTPA for radiolabeling antibodies.

Table 1: Antibody Conjugation and Radiolabeling Efficiency

AntibodyRadionuclideChelator to mAb RatioRadiolabeling Efficiency (%)Specific ActivityReference
Pertuzumab⁸⁹ZrAcceptable>95%Up to 3.4 GBq (92 mCi)[4]
Trastuzumab¹¹¹In~2>95%Not specified[5]
Cetuximab-Fab⁴⁴Sc10:1 (chelator:Fab)>60%~63 GBq/μmol[1]
Trastuzumab⁹⁰YNot specified>95%~1.8 mCi/mg[6]
Trastuzumab⁶⁷Ga4.1 ± 1.292.5% ± 2.14.1 ± 0.7 µCi/µg[7][8]
Rituximab⁶⁴Cu4.9 ± 0.9HighNot specified[9][10]

Table 2: In Vitro Stability of Radiolabeled Antibodies

Antibody ConjugateRadionuclideMediumTime PointStability (%)Reference
[⁸⁹Zr]Zr-DTPA-pertuzumab⁸⁹ZrHuman SerumNot specifiedMore stable than [⁸⁹Zr]Zr-DFO-pertuzumab[4]
[⁹⁰Y]Y-CHX-A"-DTPA-trastuzumab⁹⁰YHuman Serum96 hours87.1 ± 0.9[6]
[⁶⁷Ga]Ga-CHX-A"-DTPA-trastuzumab⁶⁷GaHuman Serum48 hours81.8 ± 1.8[7]
[⁶⁴Cu]Cu-CHX-A"-DTPA-rituximab⁶⁴CuSerum48 hours38.2[9]
[¹¹¹In]In-CHX-A"-DTPA-αCD68¹¹¹InMouse Serum24 hours≥70[11]

Table 3: In Vivo Tumor Uptake in Animal Models

Antibody ConjugateRadionuclideTumor ModelTime Point (p.i.)Tumor Uptake (%ID/g)Reference
[⁸⁹Zr]Zr-DTPA-pertuzumab⁸⁹ZrBT-474Not specifiedHigher than [⁸⁹Zr]Zr-DFO-pertuzumab[4]
[⁴⁴Sc]Sc-CHX-A"-DTPA-Cetuximab-Fab⁴⁴ScU87MG Glioblastoma4 hours~12.7[1][12]
[⁹⁰Y]Y-CHX-A"-DTPA-trastuzumab⁹⁰YSKOV3 Ovarian Cancer72 hours42.3 ± 4.0[13]
[¹¹¹In]In-2.4 CHX-A''-MORAb-009¹¹¹InMesothelin-expressing tumors1 day29.8 ± 7.9[14]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody

This protocol describes the conjugation of the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • PD-10 desalting column (or equivalent size-exclusion chromatography system)

  • Chelatex-100 resin (or equivalent)

  • Sterile, metal-free reaction tubes and pipette tips

Procedure:

  • Antibody Preparation: Buffer exchange the antibody into 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL. This buffer should be treated with Chelex-100 resin to remove any trace metal contaminants.

  • Chelator Preparation: Immediately before use, dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Add the p-SCN-Bn-CHX-A"-DTPA solution to the antibody solution. A molar excess of 10-20 fold of the chelator to the antibody is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Purify the antibody-chelator conjugate from the excess unconjugated chelator using a PD-10 desalting column equilibrated with metal-free 0.25 M ammonium acetate buffer (pH 7.0) or PBS.

    • Collect the protein-containing fractions, typically the void volume.

  • Characterization:

    • Determine the protein concentration using a standard protein assay (e.g., BCA or UV spectrophotometry at 280 nm).

    • The average number of chelators per antibody (chelator-to-antibody ratio) can be determined using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay with a colored metal complex.[5]

  • Storage: Store the purified immunoconjugate at 2-8°C for short-term use or at -20°C or -80°C for long-term storage.

Protocol 2: Radiolabeling of Chx-A"-DTPA-Antibody Conjugate with Zirconium-89

This protocol is adapted for radiolabeling with [⁸⁹Zr]ZrCl₄.[4]

Materials:

  • Chx-A"-DTPA-antibody conjugate in a suitable buffer (e.g., 0.25 M ammonium acetate, pH 7.0)

  • [⁸⁹Zr]ZrCl₄ in 0.1 M HCl

  • Acetate buffer (0.5 M, pH 4.5)

  • PD-10 desalting column

  • Instant thin-layer chromatography (ITLC) strips

  • Mobile phase: 50 mM DTPA, pH 7

  • Radio-TLC scanner

Procedure:

  • Reaction Setup:

    • In a sterile, metal-free microcentrifuge tube, add the Chx-A"-DTPA-antibody conjugate (typically 50-100 µg).

    • Add 0.5 M acetate buffer to adjust the pH to 4.5.

    • Add the [⁸⁹Zr]ZrCl₄ solution (activity will depend on the desired specific activity).

  • Radiolabeling Reaction: Incubate the reaction mixture for 10-60 minutes at room temperature or 37°C.[4][6] The short 10-minute incubation has been shown to be effective.[4]

  • Quenching (Optional): The reaction can be quenched by adding a small volume of 50 mM DTPA solution to chelate any remaining free ⁸⁹Zr.

  • Purification:

    • Purify the ⁸⁹Zr-labeled antibody using a PD-10 desalting column equilibrated with sterile PBS.

    • Collect the fractions and measure the radioactivity of each fraction to identify the radiolabeled antibody peak.

  • Quality Control:

    • Determine the radiochemical purity (RCP) using ITLC. Spot the reaction mixture onto an ITLC strip and develop it with 50 mM DTPA (pH 7) as the mobile phase. In this system, the radiolabeled antibody remains at the origin (Rf = 0), while free ⁸⁹Zr-DTPA migrates with the solvent front (Rf = 1).

    • Calculate the RCP by dividing the counts at the origin by the total counts on the strip. An RCP of >95% is generally considered acceptable.

  • Final Formulation: The purified ⁸⁹Zr-labeled antibody can be formulated in sterile saline or PBS for in vivo use.

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for conjugating p-SCN-Bn-CHX-A"-DTPA to an antibody.

Caption: General workflow for radiolabeling a Chx-A"-DTPA-antibody conjugate with ⁸⁹Zr.

Conclusion

The Chx-A"-DTPA chelator offers a robust and versatile platform for the development of radiolabeled antibodies for immuno-PET. The protocols and data presented here provide a foundation for researchers to successfully conjugate and radiolabel their antibodies of interest for preclinical and potentially clinical applications. Careful optimization of the conjugation and radiolabeling conditions for each specific antibody is recommended to ensure high-quality radioimmunoconjugates for sensitive and specific in vivo imaging.

References

Application Notes and Protocols: p-SCN-Bn-CHX-A"-DTPA for Random Lysine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-SCN-Bn-CHX-A"-DTPA is a bifunctional chelator designed for the stable conjugation of radiometals to biomolecules, particularly proteins such as antibodies. This reagent is instrumental in the development of radioimmunoconjugates for diagnostic imaging (PET/SPECT) and targeted radiotherapy.[1] Its structure comprises two key functional domains:

  • p-isothiocyanatobenzyl (p-SCN-Bn) group: This amine-reactive group facilitates covalent bond formation with primary amines, such as the ε-amino group of lysine residues on the surface of proteins. This reaction results in a stable thiourea linkage.[2][3][4]

  • CHX-A"-DTPA chelator: This cyclohexyl-diethylenetriaminepentaacetic acid moiety forms highly stable complexes with a variety of radiometals, including Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Indium-111 (¹¹¹In).[5][6][7][8] The CHX-A" backbone enhances the kinetic inertness of the radiometal complex compared to linear DTPA.

The random lysine conjugation approach using p-SCN-Bn-CHX-A"-DTPA allows for the attachment of multiple chelators to a single protein molecule, thereby increasing the specific activity of the final radioimmunoconjugate. This document provides detailed protocols for the conjugation of p-SCN-Bn-CHX-A"-DTPA to proteins and subsequent radiolabeling, along with relevant technical data.

Data Summary

Table 1: Quantitative Data on p-SCN-Bn-CHX-A"-DTPA Conjugation and Radiolabeling
ParameterValueBiomoleculeRadiometalReference
Chelators per Antibody1.0 ± 0.6Trastuzumab⁹⁰Y[6]
Chelators per Antibody~2Trastuzumab¹¹¹In[8]
Chelators per Antibody8.8Rituximab¹⁷⁷Lu[9]
Radiolabeling Efficiency>95%Trastuzumab⁹⁰Y[5]
Radiolabeling Time15 minutesTrastuzumab⁹⁰Y[5]
Radiolabeling TemperatureRoom TemperatureTrastuzumab⁹⁰Y[5]
Serum Stability (96h)87.1 ± 0.9%Trastuzumab⁹⁰Y[6]
Tumor Uptake (%ID/g)42.3 ± 4.0Trastuzumab⁹⁰Y[5]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to a Protein

This protocol outlines the steps for the covalent attachment of the p-SCN-Bn-CHX-A"-DTPA chelator to lysine residues of a protein, such as an antibody.

Materials:

  • Protein (e.g., antibody) of high purity in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0 (Note: Avoid amine-containing buffers like Tris)

  • Purification column (e.g., PD-10 desalting column)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dialyze the protein solution against the Conjugation Buffer overnight at 4°C to ensure the appropriate pH and removal of any interfering substances.

    • Determine the protein concentration using a spectrophotometer at 280 nm.

  • Chelator Preparation:

    • Immediately before use, dissolve p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction:

    • Adjust the protein concentration in the Conjugation Buffer to 5-10 mg/mL.

    • Slowly add a 10- to 40-fold molar excess of the dissolved p-SCN-Bn-CHX-A"-DTPA to the stirring protein solution.[10] The optimal ratio may need to be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.[11] Alternatively, the reaction can be carried out overnight at 4°C.[10]

  • Purification of the Conjugate:

    • Remove the unreacted chelator and byproducts by passing the reaction mixture through a desalting column (e.g., PD-10) pre-equilibrated with a suitable buffer for storage (e.g., 0.1 M ammonium acetate, pH 6.0).[10]

    • Collect the protein-containing fractions.

  • Characterization of the Conjugate:

    • Determine the average number of chelators conjugated per protein molecule. This can be achieved using techniques such as MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the conjugated protein.[9]

    • Alternatively, a spectrophotometric assay using a colorimetric reagent that reacts with the DTPA chelator can be used.

  • Storage:

    • Store the purified protein-chelator conjugate at 4°C or -20°C for long-term storage.

Protocol 2: Radiolabeling of the Protein-CHX-A"-DTPA Conjugate

This protocol describes the chelation of a radiometal by the conjugated CHX-A"-DTPA.

Materials:

  • Protein-CHX-A"-DTPA conjugate

  • Radiometal solution (e.g., ⁹⁰YCl₃, ¹⁷⁷LuCl₃)

  • Radiolabeling Buffer: 0.2 M Ammonium Acetate, pH 5.5

  • Quenching Solution: 50 mM DTPA solution

  • Instant Thin-Layer Chromatography (iTLC) strips

  • Mobile Phase for iTLC (e.g., 50 mM EDTA, pH 8.0)

  • Radio-TLC scanner or gamma counter

Procedure:

  • Radiolabeling Reaction:

    • In a microcentrifuge tube, combine the Protein-CHX-A"-DTPA conjugate with the Radiolabeling Buffer.

    • Add the desired amount of radiometal solution to the conjugate. A typical ratio is 37 MBq of the radioisotope per 0.1 mg of the conjugate.[7]

    • Incubate the reaction mixture at 37°C for 1 hour.[7] For some radiometals, labeling can be achieved at room temperature in as little as 15-30 minutes.[6]

  • Determination of Radiolabeling Efficiency:

    • Spot a small aliquot of the reaction mixture onto an iTLC strip.

    • Develop the chromatogram using a suitable mobile phase. In this system, the radiolabeled protein remains at the origin, while the free radiometal migrates with the solvent front.[7]

    • Analyze the strip using a radio-TLC scanner or by cutting the strip and counting in a gamma counter to determine the percentage of radioactivity at the origin (radiolabeled protein) versus the solvent front (free radiometal).

  • Purification of the Radiolabeled Conjugate (if necessary):

    • If the radiolabeling efficiency is below the desired level (typically >95%), the product can be purified using a desalting column to remove any unincorporated radiometal.

Visualizations

G cluster_conjugation Step 1: Conjugation Protein Protein (e.g., Antibody) Lysine Lysine Residue (Primary Amine) Conjugated_Protein Protein-Chelator Conjugate Lysine->Conjugated_Protein pH 8.5-9.0 Room Temp Chelator p-SCN-Bn-CHX-A"-DTPA SCN_group Isothiocyanate Group (-N=C=S) SCN_group->Conjugated_Protein Thiourea Bond Formation

Caption: Covalent conjugation of p-SCN-Bn-CHX-A"-DTPA to a protein via lysine residues.

G cluster_radiolabeling Step 2: Radiolabeling Conjugate Protein-Chelator Conjugate DTPA_moiety CHX-A"-DTPA Moiety Radiolabeled_Conjugate Radiolabeled Protein Conjugate DTPA_moiety->Radiolabeled_Conjugate pH 5.5 37°C Radiometal Radiometal (e.g., ⁹⁰Y³⁺, ¹⁷⁷Lu³⁺) Radiometal->Radiolabeled_Conjugate Stable Chelation

Caption: Chelation of a radiometal by the conjugated CHX-A"-DTPA moiety.

Caption: Experimental workflow for protein conjugation and radiolabeling.

References

Application Notes and Protocols for ¹⁷⁷Lu-based Radiopharmaceuticals using CHX-A"-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA ([(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid), is a derivative of diethylenetriaminepentaacetic acid (DTPA) that has shown significant promise for the development of Lutetium-177 (¹⁷⁷Lu) based radiopharmaceuticals. Its cyclohexyl backbone provides pre-organization of the chelating arms, leading to the formation of highly stable complexes with ¹⁷⁷Lu under mild conditions. This attribute is particularly advantageous for conjugation to temperature-sensitive biomolecules such as monoclonal antibodies and peptides.

These application notes provide a comprehensive overview of the use of CHX-A"-DTPA in the preparation and evaluation of ¹⁷⁷Lu-labeled radiopharmaceuticals, including detailed protocols and comparative data.

Key Advantages of CHX-A"-DTPA for ¹⁷⁷Lu Labeling

  • High Radiolabeling Efficiency: Achieves high radiochemical yields (>95%) under mild conditions, often at room temperature, which is crucial for preserving the integrity of sensitive biomolecules.[1][2]

  • Excellent Complex Stability: ¹⁷⁷Lu-CHX-A"-DTPA complexes exhibit high stability in vitro, even in the presence of competing metals or in human serum over extended periods.[1][3][4][5]

  • Favorable In Vivo Performance: Preclinical studies have demonstrated good tumor uptake and specificity of ¹⁷⁷Lu-CHX-A"-DTPA-conjugated biomolecules.[6][7][8]

  • Superiority over other Chelators: In direct comparisons, CHX-A"-DTPA has shown advantages over other chelators like NOTA in terms of radiolabeling yields in the presence of trace metals and in vitro stability of the ¹⁷⁷Lu complex.[3][4] While DOTA forms very stable complexes, it often requires harsher labeling conditions (higher temperatures) which can be detrimental to antibodies.[2]

Data Presentation

Table 1: Radiolabeling Efficiency of ¹⁷⁷Lu with CHX-A"-DTPA Conjugates
BiomoleculePeptide/Antibody AmountReaction TimeTemperatureRadiochemical Yield (RCY)Reference
DUPA-Pep10 µg (7.2 nM)5 minRoom Temp>95%[1]
DUPA-Pep100 µg (72 nM)30 minRoom Temp>99%[1]
RituximabNot SpecifiedNot SpecifiedNot Specified>95%[6]
BevacizumabNot Specified30 min37°C>98%[7][9]
NimotuzumabNot SpecifiedNot SpecifiedNot Specified>98%[10]
TrastuzumabNot Specified15 minRoom Temp>95%[11]
Table 2: In Vitro Stability of ¹⁷⁷Lu-CHX-A"-DTPA Conjugates
BiomoleculeMediumIncubation TimeStabilityReference
DUPA-PepHuman Serum & PBS72 hStable (No detectable changes)[1]
BevacizumabNot Specified4 days at 37°CRetained Stability[7]
NimotuzumabSaline4 days at 37°CGood Stability[10]
Bevacizumab (squaramide conjugate)Human Serum15 days at 37°C>94% protein bound activity[5]
Bevacizumab (squaramide conjugate)PBS15 days at 37°C>92% protein bound activity[5]
Table 3: In Vitro Cell Binding and In Vivo Tumor Uptake
RadiopharmaceuticalCell LineIn Vitro BindingAnimal ModelTumor Uptake (%ID/g)Time PointReference
¹⁷⁷Lu-CHX-A"-DTPA-DUPA-PepLNCaP C4-2 (PSMA+)KD = 12.09 ± 0.66 nMNot ReportedNot ReportedNot Reported[1]
¹⁷⁷Lu-CHX-A"-DTPA-RituximabRaji (CD20+)38.9% ± 1.1%SCID mice with lymphomaGood tumor uptakeVarious[6]
¹⁷⁷Lu-CHX-A"-DTPA-BevacizumabU937 (VEGF+)Good uptakeMelanoma model~20.5%24 h[12]
¹⁷⁷Lu-CHX-A"-DTPA-hu3S193DU145 (Ley+)Not ReportedMice with prostate cancer xenografts33.2 ± 3.9%120 h[8]

Experimental Protocols

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to Biomolecules (e.g., Antibodies)

This protocol describes a general method for conjugating the isothiocyanate derivative of CHX-A"-DTPA to primary amines (e.g., lysine residues) on a biomolecule.

Materials:

  • Biomolecule (e.g., monoclonal antibody) in a suitable buffer (e.g., 0.1 M NaHCO₃, pH 8.5-9.0)

  • p-SCN-Bn-CHX-A"-DTPA

  • Anhydrous DMSO

  • Size-exclusion chromatography (SEC) column (e.g., PD-10)

  • 0.1 M ammonium acetate or other suitable buffer for purification

Procedure:

  • Prepare a stock solution of p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO (e.g., 10 mg/mL).

  • Adjust the pH of the biomolecule solution to 8.5-9.0 using a suitable buffer. The concentration of the biomolecule will depend on the specific project.

  • Add a molar excess of the p-SCN-Bn-CHX-A"-DTPA solution to the biomolecule solution. The molar ratio will need to be optimized for each biomolecule but typically ranges from 5:1 to 20:1 (chelator:biomolecule).

  • Incubate the reaction mixture at room temperature or 4°C with gentle stirring for 1-4 hours or overnight.[13]

  • Purify the resulting immunoconjugate using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable buffer (e.g., 0.1 M ammonium acetate).

  • Collect the fractions containing the purified conjugate.

  • Determine the number of chelators per biomolecule using methods such as MALDI-TOF mass spectrometry or by a spectrophotometric assay after complexing with a metal ion like yttrium.

Protocol 2: Radiolabeling of CHX-A"-DTPA-Conjugates with ¹⁷⁷Lu

This protocol provides a general procedure for radiolabeling the CHX-A"-DTPA-conjugated biomolecule with ¹⁷⁷Lu.

Materials:

  • ¹⁷⁷LuCl₃ in 0.04 M HCl

  • CHX-A"-DTPA-conjugated biomolecule

  • 0.5 M NH₄OAc buffer, pH 5.5

  • Sterile, metal-free reaction vial

  • Heating block or water bath (optional, as labeling often proceeds at room temperature)

Procedure:

  • In a sterile, metal-free reaction vial, add the desired amount of the CHX-A"-DTPA-conjugated biomolecule.

  • Add 0.5 M NH₄OAc buffer (pH 5.5) to the vial.[1]

  • Add the required activity of ¹⁷⁷LuCl₃ to the reaction vial. The final pH of the reaction mixture should be around 5.5.[1]

  • Incubate the reaction at room temperature for 5-60 minutes.[1] Reaction conditions may need optimization for specific conjugates.

  • After incubation, the radiochemical purity should be determined.

Protocol 3: Quality Control of ¹⁷⁷Lu-CHX-A"-DTPA-Radiopharmaceuticals

Radiochemical Purity Determination:

  • Instant Thin Layer Chromatography (ITLC):

    • Stationary phase: ITLC-SG paper

    • Mobile phase: Saline or DTPA solution (50 mM)

    • The ¹⁷⁷Lu-labeled conjugate remains at the origin, while free ¹⁷⁷Lu moves with the solvent front.

  • Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

    • This method separates the radiolabeled biomolecule from any aggregates and free ¹⁷⁷Lu based on size. The retention time of the radiolabeled conjugate should be consistent with the unlabeled conjugate.[6][7]

Protocol 4: In Vitro Stability Study

Procedure:

  • Incubate the purified ¹⁷⁷Lu-labeled conjugate in human serum and/or phosphate-buffered saline (PBS) at 37°C.[1]

  • At various time points (e.g., 1, 3, 6, 24, 48, 72 hours), take aliquots of the mixture.[1]

  • Analyze the radiochemical purity of the aliquots using ITLC or SE-HPLC to determine the percentage of intact radiopharmaceutical.

Mandatory Visualizations

Caption: General workflow for the development of ¹⁷⁷Lu-CHX-A"-DTPA radiopharmaceuticals.

Caption: Decision logic for the radiolabeling and quality control process.

Caption: Conceptual pathway of ¹⁷⁷Lu-CHX-A"-DTPA radiopharmaceutical action.

References

Chx-A"-DTPA: Application Notes and Protocols for Targeted Alpha Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the bifunctional chelator Chx-A"-DTPA in the development of targeted alpha therapies (TAT). Detailed protocols for antibody conjugation and radiolabeling with alpha-emitting radionuclides are provided, along with key performance data.

Introduction

Targeted alpha therapy is a promising modality for cancer treatment, delivering highly cytotoxic alpha particles directly to tumor cells while minimizing damage to surrounding healthy tissue. The success of TAT relies on the stable chelation of a therapeutic alpha-emitting radionuclide by a bifunctional chelator, which is, in turn, conjugated to a targeting molecule, such as a monoclonal antibody.

Chx-A"-DTPA (N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N",N"-pentaacetic acid) has emerged as a valuable chelator for this purpose. Its acyclic structure allows for rapid radiolabeling under mild conditions, which is crucial for preserving the integrity and immunoreactivity of sensitive biomolecules like antibodies.[1][2] It has demonstrated excellent stability for a variety of radionuclides, including the alpha emitter Bismuth-213 (²¹³Bi).[1][3]

Key Applications and Features

Chx-A"-DTPA is particularly well-suited for the development of radioimmunotherapeutics for TAT. Its primary applications include:

  • Chelation of Alpha Emitters: Chx-A"-DTPA has been successfully used for the stable chelation of alpha-emitting radionuclides, most notably ²¹³Bi.[1][4] Studies have shown that the [²¹³Bi]Bi-CHX-A″-DTPA complex exhibits enhanced stability compared to complexes with DTPA.[1]

  • Conjugation to Targeting Vectors: The isothiocyanate derivative of Chx-A"-DTPA (SCN-CHX-A"-DTPA) allows for efficient conjugation to the lysine residues of monoclonal antibodies.[4] A maleimido derivative has also been developed for conjugation to thiol-containing biomolecules.[3]

  • Rapid Radiolabeling Kinetics: A significant advantage of Chx-A"-DTPA is its ability to be radiolabeled under mild conditions, typically at room temperature with short incubation times (5-15 minutes).[2][4] This is a critical feature when working with short-lived radionuclides like ²¹³Bi (half-life of ~46 minutes).[1]

  • High In Vitro and In Vivo Stability: Radioimmunoconjugates prepared with Chx-A"-DTPA have demonstrated excellent stability in both laboratory and biological environments, which is essential for minimizing the release of free radionuclide and reducing off-target toxicity.[2][4]

Quantitative Performance Data

The following tables summarize key quantitative data for Chx-A"-DTPA-based radioimmunoconjugates from published studies.

Table 1: Radiolabeling Efficiency and Immunoreactivity

Targeting AntibodyRadionuclideRadiolabeling EfficiencyImmunoreactivitySpecific ActivityReference
HuM195 (anti-CD33)²¹³Bi78% ± 10%84% ± 10%Up to 1110 MBq/mg[4][5]
Trastuzumab (anti-HER2)⁹⁰Y>95%Not ReportedNot Reported[2][6]
Trastuzumab (anti-HER2)¹¹¹In>98%Not ReportedUp to 26.6 GBq/μmol[7]

Table 2: In Vitro Stability

RadioimmunoconjugateRadionuclideIncubation ConditionsStabilityReference
(²⁰⁵Bi/²⁰⁶Bi)CHX-A-DTPA-HuM195²⁰⁵Bi/²⁰⁶BiHuman serum at 37°C for 48 hours>95%[4][5]
⁹⁰Y-CHX-A″-DTPA-trastuzumab⁹⁰YNot specifiedExcellent[2][6]

Experimental Protocols

Protocol 1: Conjugation of SCN-CHX-A"-DTPA to a Monoclonal Antibody

This protocol describes the conjugation of the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., borate buffer, pH 8.5-9.3)

  • Isothiocyanate-CHX-A"-DTPA (p-SCN-Bn-CHX-A"-DTPA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Purification column (e.g., NAP-5 desalting column)

  • Buffer for purification (e.g., 0.2 M ammonium acetate, pH 5.5)

Procedure:

  • Antibody Preparation: Prepare the monoclonal antibody at a suitable concentration (e.g., 1-5 mg/mL) in the conjugation buffer.

  • Chelator Preparation: Immediately before use, dissolve the p-SCN-Bn-CHX-A"-DTPA in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).

  • Conjugation Reaction: Add a 10-fold molar excess of the dissolved CHX-A"-DTPA to the antibody solution.[8]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 4 to 20 hours with gentle mixing.[7][8]

  • Purification: Purify the resulting immunoconjugate from the unreacted chelator using a desalting column equilibrated with the purification buffer.

  • Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as ESI-MS.[8] Store the purified conjugate at -20°C or as recommended for the specific antibody.

Protocol 2: Radiolabeling of Chx-A"-DTPA-Antibody Conjugate with ²¹³Bi

This protocol outlines the radiolabeling of a Chx-A"-DTPA-conjugated antibody with the alpha-emitter ²¹³Bi.

Materials:

  • Chx-A"-DTPA-conjugated antibody (from Protocol 1)

  • ²¹³Bi eluate from a ²²⁵Ac/²¹³Bi generator

  • Radiolabeling buffer (e.g., 0.25 M NaOAc, pH 5.0)

  • Quenching solution (e.g., 0.1 M DTPA)

  • Quality control system (e.g., instant thin-layer chromatography, ITLC)

Procedure:

  • Radionuclide Preparation: Elute the ²¹³Bi from the generator according to the manufacturer's instructions.

  • Radiolabeling Reaction: In a microcentrifuge tube, combine the required activity of ²¹³Bi with the Chx-A"-DTPA-conjugated antibody in the radiolabeling buffer. Adjust the pH to approximately 5.5.[8]

  • Incubation: Incubate the reaction mixture at room temperature for 5-10 minutes.[1]

  • Quenching: Add an excess of a quenching solution, such as DTPA, to complex any unbound ²¹³Bi.[8]

  • Quality Control: Determine the radiochemical purity of the final product using a suitable method like ITLC to separate the radiolabeled antibody from free radionuclide.

  • Use: The radiolabeled antibody is now ready for in vitro or in vivo studies. Due to the short half-life of ²¹³Bi, the entire procedure should be performed rapidly.

Visualizations

experimental_workflow_conjugation Conjugation of SCN-CHX-A''-DTPA to an Antibody mAb Monoclonal Antibody in Borate Buffer (pH 8.5-9.3) reaction Incubation (Room Temp or 37°C, 4-20h) mAb->reaction chelator SCN-CHX-A''-DTPA in DMSO chelator->reaction purification Purification (Desalting Column) reaction->purification final_product Chx-A''-DTPA-Antibody Conjugate purification->final_product

Caption: Workflow for Antibody-Chelator Conjugation.

experimental_workflow_radiolabeling Radiolabeling with an Alpha Emitter (e.g., ²¹³Bi) conjugate Chx-A''-DTPA-Antibody Conjugate reaction Incubation (Room Temp, 5-10 min, pH 5.5) conjugate->reaction radionuclide ²¹³Bi Eluate (from generator) radionuclide->reaction quenching Quenching (add excess DTPA) reaction->quenching qc Quality Control (ITLC) quenching->qc final_product ²¹³Bi-Chx-A''-DTPA-Antibody (Ready for use) qc->final_product

Caption: Workflow for Radiolabeling the Conjugate.

Conclusion

Chx-A"-DTPA is a robust and versatile chelator for the development of targeted alpha therapies. Its favorable properties, including rapid radiolabeling under mild conditions and the formation of stable complexes, make it an excellent choice for conjugating alpha-emitting radionuclides to antibodies and other targeting vectors. The protocols and data presented here provide a solid foundation for researchers and drug developers working in this exciting field of oncology.

References

Revolutionizing Cancer Treatment: A Guide to Developing 89Zr-DTPA-mAb Radiotheranostic Pairs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of diagnostics and therapeutics into a single agent, known as theranostics, represents a paradigm shift in personalized medicine. Radiotheranostics, which utilize radionuclides for both imaging and therapy, offer a powerful approach to visualize, characterize, and treat malignant diseases with high precision. This application note provides a detailed guide for the development of radiotheranostic pairs using Zirconium-89 (⁸⁹Zr) for Positron Emission Tomography (PET) imaging and a therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), chelated to a monoclonal antibody (mAb) via a DTPA (diethylene triamine pentaacetic acid) derivative.

The long half-life of ⁸⁹Zr (78.4 hours) is well-suited for the slow pharmacokinetics of monoclonal antibodies, allowing for optimal tumor accumulation and high-contrast imaging days after administration.[1][2] By employing the same mAb and chelation system for both the diagnostic (⁸⁹Zr) and therapeutic radionuclide, a true radiotheranostic pair can be developed. This ensures that the diagnostic imaging accurately reflects the biodistribution of the subsequent therapeutic agent, enabling patient selection, personalized dosimetry, and monitoring of therapeutic response.[3]

This document outlines the essential protocols for the conjugation of p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody, subsequent radiolabeling with ⁸⁹Zr, and the necessary in vitro and in vivo characterization studies.

Quantitative Data Summary

The following tables summarize key quantitative parameters for ⁸⁹Zr-labeled monoclonal antibodies, providing a comparative overview of constructs using DTPA and the more commonly employed DFO (desferrioxamine) chelator.

Table 1: Radiolabeling and Immunoreactivity Parameters

Parameter⁸⁹Zr-DTPA-mAb⁸⁹Zr-DFO-mAbReference
Radiolabeling Efficiency >95%>80%[3][4]
Specific Activity >0.12 MBq/µg1-6 mCi/mg (37-222 MBq/mg)[5][6]
Radiochemical Purity >98%>95%[7][8]
Immunoreactivity Fraction >80%~70-95%[7][9][10]

Table 2: Comparative Biodistribution of ⁸⁹Zr-Pertuzumab Conjugates in BT-474 Tumor-Bearing Mice (%ID/g at 120h post-injection)

Organ/Tissue⁸⁹Zr-DTPA-Pertuzumab⁸⁹Zr-DFO-Pertuzumab¹⁷⁷Lu-DTPA-Pertuzumab (for comparison)Reference
Blood 15.6 ± 2.110.2 ± 1.514.9 ± 1.8[3]
Heart 4.5 ± 0.63.5 ± 0.54.2 ± 0.4[3]
Lungs 6.8 ± 0.95.2 ± 0.86.5 ± 0.7[3]
Liver 12.3 ± 1.718.9 ± 2.511.8 ± 1.5[3]
Spleen 4.1 ± 0.65.8 ± 0.93.9 ± 0.5[3]
Kidneys 8.9 ± 1.27.5 ± 1.19.2 ± 1.0[3]
Muscle 1.8 ± 0.32.1 ± 0.41.7 ± 0.2[3]
Bone 3.2 ± 0.44.5 ± 0.73.1 ± 0.4[3]
Tumor 45.3 ± 5.938.7 ± 4.846.1 ± 5.5[3]

Table 3: Human Dosimetry Estimates for ⁸⁹Zr-labeled Monoclonal Antibodies

OrganAbsorbed Dose (mGy/MBq)Reference
Spleen 1.54 - 1.69[1][11]
Liver 1.33 - 1.48[1][11]
Heart Wall 1.08[11]
Kidneys 0.81 - 0.939[1][11]
Red Bone Marrow 0.07 - 0.82[1][12]
Effective Dose (mSv/MBq) 0.53 - 0.66[12]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Conjugation of p-SCN-Bn-CHX-A"-DTPA to a Monoclonal Antibody

This protocol describes the conjugation of the bifunctional chelator p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) of interest

  • p-SCN-Bn-CHX-A"-DTPA (Macrocyclics)

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.0)

  • Phosphate Buffered Saline (PBS)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Ultrafiltration devices (e.g., Amicon Ultra, 50 kDa MWCO)

  • Spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into 0.1 M sodium bicarbonate buffer (pH 9.0) using an ultrafiltration device.

    • Adjust the mAb concentration to 5-10 mg/mL.

  • Chelator Preparation:

    • Dissolve p-SCN-Bn-CHX-A"-DTPA in dry DMSO to a concentration of 5-10 mM.

  • Conjugation Reaction:

    • Add a 10 to 20-fold molar excess of the p-SCN-Bn-CHX-A"-DTPA solution to the mAb solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Purification:

    • Remove the unconjugated chelator by size-exclusion chromatography (SEC) using a PD-10 column pre-equilibrated with PBS.

    • Alternatively, use ultrafiltration devices to purify the conjugated mAb.

  • Characterization:

    • Determine the protein concentration of the purified DTPA-mAb conjugate using a spectrophotometer at 280 nm.

    • The number of chelates per antibody can be determined using methods such as MALDI-TOF mass spectrometry or by a colorimetric assay with a known metal.

Protocol 2: Radiolabeling of DTPA-mAb with ⁸⁹Zr

This protocol details the radiolabeling of the DTPA-conjugated mAb with ⁸⁹Zr.

Materials:

  • ⁸⁹Zr-oxalate or ⁸⁹Zr-chloride in 1 M HCl

  • DTPA-mAb conjugate from Protocol 1

  • 0.5 M HEPES buffer (pH 7.0-7.5)

  • 1 M Na₂CO₃ solution

  • 50 mM DTPA solution

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

  • Instant Thin-Layer Chromatography (iTLC) strips

  • Radio-TLC scanner or gamma counter

Procedure:

  • ⁸⁹Zr Preparation:

    • To the ⁸⁹Zr solution in 1 M HCl, add 0.5 M HEPES buffer.

    • Carefully adjust the pH to 6.8-7.2 using 1 M Na₂CO₃.

  • Radiolabeling Reaction:

    • Add the DTPA-mAb conjugate (typically 0.5-1 mg) to the pH-adjusted ⁸⁹Zr solution.

    • Incubate for 60 minutes at room temperature with gentle agitation.[13]

  • Quenching:

    • Add a small volume of 50 mM DTPA solution to chelate any unbound ⁸⁹Zr.

  • Purification:

    • Purify the ⁸⁹Zr-DTPA-mAb using an SEC column (e.g., PD-10) equilibrated with PBS.

    • Collect the fractions containing the radiolabeled antibody.

  • Quality Control:

    • Determine the radiochemical purity (RCP) by iTLC using a mobile phase of 50 mM DTPA in saline. The ⁸⁹Zr-DTPA-mAb will remain at the origin, while free ⁸⁹Zr-DTPA will migrate with the solvent front.

    • Calculate the radiolabeling efficiency as (activity of ⁸⁹Zr-DTPA-mAb / total activity) x 100%.

    • Measure the total activity and protein concentration to calculate the specific activity (MBq/mg).

Protocol 3: In Vitro Cell Binding and Immunoreactivity Assay

This protocol describes how to assess the binding affinity and immunoreactivity of the ⁸⁹Zr-DTPA-mAb.

Materials:

  • Antigen-positive and antigen-negative cell lines

  • ⁸⁹Zr-DTPA-mAb

  • Unlabeled mAb

  • Cell culture medium

  • PBS with 1% Bovine Serum Albumin (BSA)

  • Gamma counter

Procedure:

  • Cell Preparation:

    • Plate a known number of antigen-positive and antigen-negative cells in multi-well plates and allow them to adhere overnight.

  • Saturation Binding Assay (to determine K_d):

    • Incubate increasing concentrations of ⁸⁹Zr-DTPA-mAb with the cells for a defined period at 4°C.

    • For non-specific binding, incubate a parallel set of cells with the radiolabeled antibody in the presence of a large excess of unlabeled mAb.

    • Wash the cells with ice-cold PBS to remove unbound radioactivity.

    • Lyse the cells and measure the radioactivity in a gamma counter.

    • Plot the specific binding versus the concentration of the radioligand to determine the K_d and B_max.

  • Immunoreactivity Assay (Lindmo Method): [10]

    • Prepare serial dilutions of antigen-positive cells.

    • Add a constant, low concentration of ⁸⁹Zr-DTPA-mAb to each cell dilution.

    • Incubate to allow binding to reach equilibrium.

    • Separate the cell-bound radioactivity from the unbound radioactivity by centrifugation.

    • Measure the radioactivity in the supernatant and the cell pellet.

    • Plot the ratio of total activity to cell-bound activity versus the reciprocal of the cell concentration. The immunoreactive fraction is determined from the y-intercept of the linear regression.[10]

Protocol 4: In Vivo Biodistribution and PET Imaging in a Mouse Model

This protocol outlines the procedures for evaluating the in vivo behavior of the ⁸⁹Zr-DTPA-mAb in a tumor-bearing mouse model.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of an antigen-positive human cancer cell line)

  • ⁸⁹Zr-DTPA-mAb

  • Anesthesia (e.g., isoflurane)

  • PET/CT scanner

  • Gamma counter

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mice.

  • Injection:

    • Inject a known activity of ⁸⁹Zr-DTPA-mAb (typically 1-5 MBq) intravenously via the tail vein.

  • PET/CT Imaging:

    • Perform static or dynamic PET/CT scans at various time points post-injection (e.g., 24, 48, 72, 120, and 168 hours).[4][14]

    • The CT scan is used for anatomical co-registration and attenuation correction of the PET data.

  • Ex Vivo Biodistribution:

    • At the final imaging time point, euthanize the mice.

    • Collect blood, tumor, and major organs (heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

    • Weigh each tissue sample and measure the radioactivity using a gamma counter.

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g).

  • Data Analysis:

    • Analyze the PET images to determine the tumor uptake and uptake in other organs.

    • Correlate the imaging data with the ex vivo biodistribution data.

Visualizations

Signaling Pathway and Mechanism of Action

Radiotheranostic_Mechanism Mechanism of Action of 89Zr-DTPA-mAb Radiotheranostic Pair cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment cluster_imaging PET Imaging cluster_therapy Therapeutic Action (with therapeutic radionuclide) 89Zr_mAb ⁸⁹Zr-DTPA-mAb Radiolabeled Antibody Receptor Target Antigen 89Zr_mAb->Receptor Binding Internalization Internalization & Radionuclide Retention 89Zr_mAb->Internalization Receptor-mediated endocytosis Tumor_Cell Tumor Cell Antigen Expression PET {PET Scanner|Detects Positron Annihilation} Internalization->PET ⁸⁹Zr Decay (Positron Emission) DNA_Damage DNA Damage & Cell Death Internalization->DNA_Damage β⁻ Emission Image Quantitative Image of Antibody Distribution PET->Image Therapeutic_Radionuclide e.g., ¹⁷⁷Lu-DTPA-mAb Therapeutic_Radionuclide->Internalization Similar Biodistribution

Caption: Mechanism of action for the ⁸⁹Zr-DTPA-mAb radiotheranostic pair.

Experimental Workflow

Experimental_Workflow Experimental Workflow for ⁸⁹Zr-DTPA-mAb Development Start Start Conjugation 1. mAb-DTPA Conjugation Start->Conjugation Purification1 Purification (SEC / Ultrafiltration) Conjugation->Purification1 Radiolabeling 2. ⁸⁹Zr Radiolabeling Purification1->Radiolabeling Purification2 Purification (SEC) Radiolabeling->Purification2 QC 3. Quality Control (RCP, Specific Activity) Purification2->QC InVitro 4. In Vitro Studies (Binding, Immunoreactivity) QC->InVitro InVivo 5. In Vivo Studies (PET/CT, Biodistribution) InVitro->InVivo End End InVivo->End

Caption: A streamlined workflow for the development of ⁸⁹Zr-DTPA-mAb.

Logical Relationship of Theranostic Pair

References

Application Notes and Protocols for Maleimido CHX-A"-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maleimido CHX-A"-DTPA is a bifunctional chelating agent designed for the site-specific conjugation of the powerful chelator CHX-A"-DTPA to thiol-containing biomolecules, such as antibodies, peptides, or their fragments.[1] The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, forming a stable thioether linkage via a Michael addition reaction.[1][2] This chemistry allows for controlled conjugation, which is particularly advantageous when working with engineered proteins or antibody fragments (e.g., Fab, Fab') that contain free cysteine residues.[1]

The CHX-A"-DTPA moiety is an acyclic chelator well-established for its ability to form highly stable complexes with a variety of radiometals, including Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetrium-177 (¹⁷⁷Lu), and Bismuth-212/213 (²¹²/²¹³Bi).[1][3] This makes maleimido CHX-A"-DTPA a valuable tool for developing radiopharmaceuticals for diagnostic imaging (SPECT/PET) and targeted radionuclide therapy, such as radioimmunotherapy (RIT).[1]

Principle of Reaction

The conjugation strategy relies on the Michael addition reaction, where the nucleophilic thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide ring.[2][4] This reaction is highly selective for thiols within a pH range of 6.5 to 7.5, proceeding efficiently at room temperature to form a stable covalent thioether bond.[1][4] This site-specific approach can help avoid modification of critical residues, such as lysines within an antibody's antigen-binding site, thereby preserving the biomolecule's immunoreactivity and function.[1]

Caption: Conjugation of Maleimido CHX-A"-DTPA to a thiol group.

Data Presentation

Table 1: Conjugation and Radiolabeling Efficiency

This table summarizes the efficiency of conjugating Maleimido CHX-A"-DTPA to various biomolecules and the subsequent radiolabeling yields.

BiomoleculeMolar Ratio (Chelator:Protein)Chelators per BiomoleculeRadionuclideLabeling EfficiencyConditionsReference
Trastuzumab15:1 (Traut's Reagent used)~2¹¹¹In>95%30 min, RT[1]
ZHER2:2395-C (Affibody)2:1 or 3:11¹¹¹In>99%10 min, RT[5][6]
Trastuzumab10:1Not specified¹⁷⁷Lu~76%Not specified[7]
BevacizumabNot specifiedNot specified¹⁷⁷Lu74%10 min, RT[8]
TrastuzumabNot specifiedNot specified⁹⁰Y>95%15 min, RT[3]

Note: The use of different biomolecules and reaction conditions can lead to variations in conjugation and labeling outcomes.

Table 2: In Vitro Stability and In Vivo Performance

This table presents data on the stability of the resulting radioconjugates and their performance in preclinical models.

ConjugateIn Vitro Stability (7 days, human serum)In Vivo Tumor Uptake (%ID/g)Tumor-to-Blood RatioAnimal ModelReference
¹¹¹In-CHX-A"-DTPA-TrastuzumabNot specifiedNot specifiedNot specifiedNot specified[1]
¹¹¹In-CHX-A"-DTPA-Z2395-CNot specified17.3 ± 4.8% (4h p.i.)86 ± 46 (4h p.i.)Mice, SKOV-3 xenografts[5][6]
¹⁷⁷Lu-CHX-A"-DTPA-Trastuzumab76 ± 2%Not specifiedNot specifiedNot specified[7]
⁹⁰Y-CHX-A"-DTPA-TrastuzumabExcellent42.3 ± 4.0% (72h p.i.)Not specifiedMice, SKOV-3 xenografts[3]
⁶⁴Cu-CHX-A"-DTPA-Rituximab38.2% (48h, serum)Not specifiedNot specifiedNot specified[9]

Note: The stability of the thioether linkage can be a concern, as retro-Michael reactions may lead to the release of the radiolabeled chelator in vivo.[7][10] The stability of the radiometal complex itself is also crucial; CHX-A"-DTPA shows poor stability with ⁶⁴Cu.[9]

Experimental Protocols

The following protocols are generalized from published literature and provide a starting point for the conjugation and radiolabeling of thiol-containing biomolecules.[1][4][6][11] Optimization may be required for specific applications.

A 1. Biomolecule Preparation B 2. Reduction of Disulfides (Optional) A->B If no free thiols C 3. Conjugation Reaction A->C If free thiols present B->C D 4. Purification of Conjugate C->D E 5. Radiolabeling D->E F 6. Purification of Radiolabeled Conjugate E->F G 7. Quality Control F->G cluster_0 Radiolabeled Antibody cluster_1 Target Cell Antibody Antibody Chelator CHX-A"-DTPA Antibody->Chelator Conjugated via Thioether Bond Antigen Target Antigen Antibody->Antigen 1. Binding Radionuclide Radionuclide (e.g., ¹⁷⁷Lu, ⁹⁰Y) Chelator->Radionuclide Chelated Damage DNA Damage & Cell Death Radionuclide->Damage 2. Radiation Emission (β- or α-particles) Cell Cancer Cell

References

Application Note and Protocol for Determining Chelator-to-Antibody Ratio

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The conjugation of chelators to monoclonal antibodies (mAbs) is a critical step in the development of antibody-radionuclide conjugates (ARCs) for radioimmunotherapy and radioimmunoscintigraphy. The chelator-to-antibody ratio (CAR), which represents the average number of chelators attached to a single antibody, is a crucial quality attribute that can significantly impact the conjugate's stability, immunoreactivity, pharmacokinetics, and in vivo performance.[1][2][3] An optimal CAR is essential to ensure efficient radiolabeling without compromising the antibody's biological function.[1][3] This document provides detailed protocols for three common methods to determine the CAR: a spectrophotometric assay, size-exclusion chromatography (SEC), and mass spectrometry (MS).

Impact of Chelator-to-Antibody Ratio on Antibody Conjugate Properties

An increasing CAR can lead to higher specific radioactivity but may also negatively affect the antibody's properties.[1][4]

Table 1: Effect of Increasing DOTA/Antibody Ratio on Biochemical and In Vivo Properties [1][4]

PropertyEffect of Increasing CAR
Mass/Charge RatioDecreased
Hydrodynamic RadiusIncreased
Antibody ImmunoactivityDecreased
Rate of Metal Ion ChelationIncreased
Specific RadioactivityIncreased
In Vivo Tumor UptakeDecreased
Nonspecific Uptake (Liver, Spleen)Increased

The following diagram illustrates the relationship between the chelator-to-antibody ratio and the resulting properties of the immunoconjugate.

cluster_properties Properties Affected by CAR cluster_performance Performance Metrics CAR Chelator-to-Antibody Ratio (CAR) Properties Immunoconjugate Properties CAR->Properties Influences Performance In Vivo Performance Properties->Performance Determines Immunoactivity Immunoreactivity Properties->Immunoactivity Pharmacokinetics Pharmacokinetics Properties->Pharmacokinetics Stability Stability Properties->Stability TumorUptake Tumor Uptake Performance->TumorUptake OrganUptake Non-target Organ Uptake Performance->OrganUptake Efficacy Therapeutic Efficacy Performance->Efficacy

Caption: Logical relationship between CAR and conjugate performance.

Experimental Protocols

Herein, we provide detailed protocols for three widely used methods to determine the CAR.

Spectrophotometric Assay using Arsenazo III

This colorimetric method is based on the ability of a chelator, such as DOTA, to bind a metal ion, thereby preventing the ion from forming a colored complex with an indicator dye like Arsenazo III.[1][5] The reduction in color is proportional to the amount of chelator present.

Materials:

  • Antibody-chelator conjugate

  • Unconjugated antibody (as a control)

  • Arsenazo III solution

  • Metal ion solution (e.g., Yttrium(III) chloride)

  • Acetate buffer (pH 5.5-6.0)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Protocol:

  • Prepare a Standard Curve:

    • Prepare a series of known concentrations of the free chelator (e.g., DOTA) in the acetate buffer.

    • To each standard, add a fixed amount of the metal ion solution and Arsenazo III solution.

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature.

    • Measure the absorbance at the appropriate wavelength (e.g., 652 nm for the Yttrium-Arsenazo III complex).

    • Plot the absorbance versus the chelator concentration to generate a standard curve.

  • Sample Measurement:

    • Determine the protein concentration of the antibody-chelator conjugate and the unconjugated antibody using a standard protein assay (e.g., BCA assay).

    • In a 96-well plate, add a known amount of the antibody-chelator conjugate and the unconjugated antibody to separate wells.

    • Add the metal ion solution and Arsenazo III solution to each well, following the same procedure as for the standard curve.

    • Measure the absorbance.

  • Calculation of CAR:

    • Use the standard curve to determine the concentration of the chelator in the conjugate sample.

    • The CAR is calculated using the following formula: CAR = (moles of chelator) / (moles of antibody)

Table 2: Example Data from Spectrophotometric Assay for Rituximab-DOTA Conjugates [1][6]

Initial Rituximab:DOTA Molar RatioNumber of Attached DOTA Molecules (CAR)Immunoreactivity (%)
1:5491.4
1:15772.8
1:25947.3
Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their size. When coupled with a UV detector, it can be used to determine the CAR by measuring the absorbance of the protein and the chelator at different wavelengths.[7]

Materials:

  • Antibody-chelator conjugate

  • HPLC system with a size-exclusion column and a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Protocol:

  • System Setup:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Set the UV detector to monitor two wavelengths: one for the antibody (typically 280 nm) and one for the chelator (e.g., 335 nm for p-SCN-Bn-H4octapa-NCS).[7]

  • Sample Analysis:

    • Inject a known concentration of the antibody-chelator conjugate onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Record the chromatograms at both wavelengths.

  • Calculation of CAR:

    • Determine the area under the peak for the antibody at 280 nm and for the chelator at its specific wavelength.

    • The CAR is calculated using the molar extinction coefficients of the antibody and the chelator at their respective wavelengths.

cluster_workflow SEC Workflow for CAR Determination start Start | Antibody-Chelator Conjugate Sample sec_column Size-Exclusion Chromatography Separation by Size start->sec_column uv_detection UV Detection Dual Wavelength Monitoring (e.g., 280 nm & 335 nm) sec_column->uv_detection chromatogram Chromatogram Generation Peaks for Antibody and Chelator uv_detection->chromatogram calculation CAR Calculation Based on Peak Areas and Extinction Coefficients chromatogram->calculation end End | Determined CAR calculation->end

Caption: Workflow for CAR determination using SEC.

Mass Spectrometry (MS)

Mass spectrometry provides a direct and accurate measurement of the molecular weight of the antibody and its conjugates, allowing for the determination of the CAR and the distribution of different species.[5][8][9]

Materials:

  • Antibody-chelator conjugate

  • Mass spectrometer (e.g., MALDI-TOF or ESI-QTOF)

  • Appropriate matrix (for MALDI) or solvent system (for ESI)

Protocol:

  • Sample Preparation:

    • Prepare the antibody-chelator conjugate sample according to the requirements of the specific mass spectrometer. This may involve desalting and dilution.

  • Mass Analysis:

    • Acquire the mass spectrum of the unconjugated antibody to determine its molecular weight.

    • Acquire the mass spectrum of the antibody-chelator conjugate. The spectrum will show a distribution of peaks, with each peak corresponding to the antibody conjugated with a different number of chelators.

  • Data Analysis and CAR Calculation:

    • Deconvolute the mass spectrum of the conjugate to obtain the masses of the different species.

    • The mass of each species is equal to the mass of the unconjugated antibody plus the mass of the conjugated chelators.

    • The average CAR is calculated by taking the weighted average of the number of chelators on each species.

Table 3: Example CAR Determination for DFO-anti-PD-L1-mAb Conjugates using LC-MS [2][10][11]

Molar Excess of DFO-to-AntibodyAverage CARSpecific Activity (µCi/µg)
3X0.42.2 ± 0.6
10X1.48.2 ± 0.6
20X2.010.5 ± 1.6

Conclusion

The determination of the chelator-to-antibody ratio is a critical step in the development of antibody-radionuclide conjugates. The choice of method depends on the available instrumentation, the properties of the chelator, and the desired level of detail. Spectrophotometric assays are simple and rapid for initial screening, while SEC provides information on the purity and aggregation of the conjugate. Mass spectrometry offers the most detailed and accurate analysis of the CAR and the distribution of conjugated species. A thorough characterization of the CAR is essential for ensuring the quality, efficacy, and safety of these promising therapeutic and diagnostic agents.

References

Application Notes and Protocols for Chx-A"-DTPA in ⁹⁰Y Radioimmunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals utilizing the bifunctional chelator Chx-A"-DTPA for the development of Yttrium-90 (⁹⁰Y) based radioimmunotherapeutics.

Introduction

Radioimmunotherapy (RIT) is a targeted cancer treatment modality that utilizes monoclonal antibodies (mAbs) to deliver cytotoxic radionuclides to tumor cells. Yttrium-90 (⁹⁰Y) is a high-energy beta-emitter, making it a potent radionuclide for RIT. The success of ⁹⁰Y-RIT relies on the stable attachment of ⁹⁰Y to the mAb. The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA ([(R)-2-amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid), is an acyclic chelator that forms highly stable complexes with ⁹⁰Y.[1][2] Its isothiocyanate group allows for efficient conjugation to the lysine residues of antibodies.[3] Studies have demonstrated that CHX-A"-DTPA offers comparable radiolabeling efficiency, stability, and in vivo performance to other established chelators, making it a suitable choice for ⁹⁰Y-based RIT applications.[4]

Key Experimental Protocols

This protocol describes the covalent attachment of the bifunctional chelator p-SCN-Bn-CHX-A"-DTPA to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • p-SCN-Bn-CHX-A"-DTPA

  • 0.07 M Sodium borate buffer, pH 9.2-9.3

  • 0.2 M Ammonium acetate buffer, pH 5.5

  • Size-exclusion chromatography column (e.g., NAP-5)

  • Spectrophotometer

Procedure:

  • Antibody Preparation: Prepare a solution of the mAb at a concentration of approximately 1-2 mg/mL. Buffer exchange into 0.07 M sodium borate buffer, pH 9.2.

  • Chelator Preparation: Prepare a fresh solution of p-SCN-Bn-CHX-A"-DTPA in 0.07 M sodium borate buffer, pH 9.3, at a concentration of 1 mg/mL.[5]

  • Conjugation Reaction: Add the CHX-A"-DTPA solution to the antibody solution. The molar ratio of chelator to antibody can be varied (e.g., 3:1, 6:1, 12:1) to optimize the number of chelators per antibody.[6] A common starting point is a 4:1 molar ratio.[7]

  • Incubation: Incubate the reaction mixture for 4-8 hours at room temperature or 37°C.[5][6]

  • Purification: Purify the resulting immunoconjugate (mAb-CHX-A"-DTPA) from the unreacted chelator using a size-exclusion chromatography column (e.g., NAP-5) equilibrated with 0.2 M ammonium acetate buffer, pH 5.5.[5][6]

  • Characterization: Determine the antibody concentration spectrophotometrically at 280 nm. The average number of chelators conjugated to each mAb can be determined using methods such as the arsenazo III assay.[3]

  • Storage: Store the purified immunoconjugate at -20°C or -80°C.

This protocol details the radiolabeling of the immunoconjugate with ⁹⁰Y.

Materials:

  • mAb-CHX-A"-DTPA immunoconjugate

  • ⁹⁰YCl₃ in 0.04 M HCl

  • 0.2 M Ammonium acetate buffer, pH 5.5 (Chelex-100 treated)[8]

  • 0.1 M Sodium acetate buffer, pH 7.0

  • 0.4 M Sodium acetate with 2.5% gentisic acid, pH 4.0

  • 50 mM DTPA solution, pH 2.5

  • Instant thin-layer chromatography (iTLC-SA) strips

  • Radio-TLC scanner

Procedure:

  • pH Adjustment of ⁹⁰Y: Adjust the pH of the ⁹⁰YCl₃ solution to between 5 and 6 using 0.1 M sodium acetate buffer.[1] Then, add a solution of 0.4 M sodium acetate with 2.5% gentisic acid.[1]

  • Radiolabeling Reaction: Add the pH-adjusted ⁹⁰Y solution to the mAb-CHX-A"-DTPA immunoconjugate (e.g., 200 µg) in 0.2 M ammonium acetate buffer, pH 5.5.[8]

  • Incubation: Incubate the reaction mixture for 10-60 minutes at room temperature or 37°C.[1][8] High radiochemical yields (>95%) are often achieved within 15 minutes at room temperature.[4]

  • Quality Control: Determine the radiochemical purity using iTLC-SA strips with 50 mM DTPA (pH 2.5) as the mobile phase.[8] In this system, the ⁹⁰Y-labeled antibody remains at the origin, while free ⁹⁰Y moves with the solvent front.

  • Purification (if necessary): If the radiochemical purity is below 95%, purify the radioimmunoconjugate using size-exclusion chromatography.[1]

This protocol assesses the stability of the ⁹⁰Y-labeled immunoconjugate in human serum.

Materials:

  • Purified ⁹⁰Y-mAb-CHX-A"-DTPA

  • Human serum

  • Incubator at 37°C

  • iTLC-SA strips and radio-TLC scanner

Procedure:

  • Incubation: Add the ⁹⁰Y-labeled immunoconjugate to human serum and incubate at 37°C.[8]

  • Time Points: At various time points (e.g., 1, 24, 48, 72, 96 hours), take aliquots of the mixture.[8]

  • Analysis: Analyze the aliquots by iTLC-SA as described in Protocol 2 to determine the percentage of ⁹⁰Y that remains bound to the antibody.

  • Results: The stability of ⁹⁰Y-CHX-A"-DTPA-trastuzumab has been shown to be excellent, with 87.1 ± 0.9% of the ⁹⁰Y remaining antibody-bound after 96 hours in human serum.[8]

This protocol outlines the procedure for evaluating the biodistribution of the ⁹⁰Y-labeled immunoconjugate in a tumor-bearing animal model.

Materials:

  • Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts of a relevant human cancer cell line)[8][9]

  • Purified ⁹⁰Y-mAb-CHX-A"-DTPA

  • Sterile saline for injection

  • Animal anesthesia

  • Gamma counter

Procedure:

  • Animal Model: Utilize an appropriate animal model, such as female nude athymic mice bearing subcutaneous xenografts of a cancer cell line that expresses the target antigen for the mAb (e.g., SKOV3 for HER2-targeting antibodies).[8]

  • Injection: Inject a known amount of the ⁹⁰Y-labeled immunoconjugate (e.g., 20-30 µCi) intravenously via the tail vein.[8]

  • Time Points: At selected time points post-injection (e.g., 24, 48, 72, 120, 168 hours), euthanize cohorts of mice.[10]

  • Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

  • Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include standards of the injected dose to allow for calculation of the percentage of injected dose per gram of tissue (%ID/g).

  • Data Analysis: Calculate the mean %ID/g and standard deviation for each tissue at each time point.

Quantitative Data Summary

The following tables summarize key quantitative data from studies using ⁹⁰Y-CHX-A"-DTPA immunoconjugates.

Table 1: Radiolabeling and In Vitro Characteristics

ParameterAntibodyValueReference
Radiochemical Yield Trastuzumab>95%[4][8]
Radiochemical Purity hu3S193>99%[10]
Anti-CD66 mAb96-99% (after purification)[1]
Specific Activity hu3S1932.3 mCi/mg[10]
Immunoreactivity hu3S19346.1% - 55.2%[10]
Serum Stability (96h) Trastuzumab87.1 ± 0.9%[8]

Table 2: In Vivo Biodistribution of ⁹⁰Y-CHX-A"-DTPA-Antibodies in Tumor-Bearing Mice (%ID/g)

Organ⁹⁰Y-CHX-A"-DTPA-trastuzumab (72h p.i.)⁹⁰Y-CHX-A"-DTPA-hu3S193 (Peak at 24-72h p.i.)
Tumor 42.3 ± 4.090.33 ± 38.84
Blood 5.0 ± 0.518.5 ± 2.5 (24h)
Heart 1.9 ± 0.24.3 ± 0.8 (24h)
Lungs 3.6 ± 0.48.5 ± 1.5 (24h)
Liver 4.1 ± 0.410.2 ± 1.2 (24h)
Spleen 1.5 ± 0.23.5 ± 0.6 (24h)
Kidneys 2.9 ± 0.37.8 ± 1.1 (24h)
Muscle 1.0 ± 0.12.1 ± 0.4 (24h)
Bone 2.1 ± 0.34.5 ± 0.9 (24h)
Reference [4][10][11]

Visualizations

Caption: Workflow for conjugation of Chx-A"-DTPA to an antibody and subsequent ⁹⁰Y radiolabeling.

InVitro_Stability_Workflow Start ⁹⁰Y-Radioimmunoconjugate Incubation Incubate with Human Serum at 37°C Start->Incubation Sampling Collect Aliquots at Various Time Points (e.g., 1, 24, 48, 72, 96h) Incubation->Sampling Analysis Analyze by iTLC Sampling->Analysis Quantification Quantify % ⁹⁰Y Bound to Antibody Analysis->Quantification Result Determine Serum Stability Over Time Quantification->Result

Caption: Experimental workflow for in vitro serum stability studies.

InVivo_Biodistribution_Workflow Start Prepare ⁹⁰Y-Radioimmunoconjugate Injection Intravenous Injection Start->Injection AnimalModel Tumor-Bearing Animal Model AnimalModel->Injection TimePoints Euthanize at Defined Time Points Post-Injection Injection->TimePoints Harvest Harvest Tumor and Major Organs TimePoints->Harvest Measure Weigh Tissues and Measure Radioactivity (Gamma Counter) Harvest->Measure Analysis Calculate % Injected Dose per Gram (%ID/g) Measure->Analysis

Caption: Workflow for in vivo biodistribution studies in animal models.

References

Application Notes and Protocols for Room Temperature Radiolabeling with Chx-A"-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the room temperature radiolabeling of targeting biomolecules using the acyclic chelator N-[(R)-2-amino-3-(p-aminophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N”-pentaacetic acid (Chx-A"-DTPA). This chelator is a well-established tool for the development of radiopharmaceuticals for diagnostic imaging and therapeutic applications.

Introduction

Chx-A"-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA) designed for enhanced stability of its radiometal complexes compared to the parent DTPA molecule. A key advantage of Chx-A"-DTPA is its ability to efficiently chelate a variety of medically relevant radionuclides at room temperature, which is particularly beneficial for heat-sensitive biomolecules such as antibodies and peptides.[1][2] This chelator has been successfully used for radiolabeling with radionuclides such as Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), Lutetium-177 (¹⁷⁷Lu), and Gallium-68 (⁶⁸Ga).[1][2][3]

Key Applications

  • Radioimmunotherapy (RIT) and Radioimmunoimaging (RII): Development of antibody-drug conjugates for targeted delivery of therapeutic or diagnostic radionuclides to cancer cells.[4]

  • Peptide Receptor Radionuclide Therapy (PRRT) and Imaging: Creation of radiolabeled peptides for targeting specific cellular receptors.[1]

  • Targeted Alpha Therapy: While investigations with the alpha emitter Actinium-225 (²²⁵Ac) suggest Chx-A"-DTPA does not form kinetically inert complexes, it has been successfully used with other alpha emitters like Bismuth-212/213 (²¹²Bi/²¹³Bi).[1][4]

Quantitative Performance Data

The performance of Chx-A"-DTPA conjugates is summarized in the tables below, providing a comparative overview of radiolabeling efficiency, specific activity, and stability.

Table 1: Radiolabeling Efficiency and Conditions

RadionuclideBiomoleculeRadiolabeling TimeTemperaturepHRadiochemical YieldReference
⁹⁰YTrastuzumab15 minRoom Temp5.5>95%[2]
¹¹¹InTrastuzumab30 minRoom Temp7.0>95%[4]
¹¹¹InZHER2:2395 Affibody10 minRoom Temp->99%[5][6]
⁶⁸GaDUPA-Pep1 minRoom Temp7.4>95%[3]
¹⁷⁷LuDUPA-Pep5 minRoom Temp->95%[3]
²¹³BiHuM195 Antibody10 min--78% ± 10%[7]
⁴⁴ScCetuximab-Fab-Room Temp-High Yield[8]

Table 2: In Vitro and In Vivo Stability and Performance

ConjugateStability MetricResultReference
⁹⁰Y-CHX-A"-DTPA-trastuzumabHuman Serum Stability (96h)87.1 ± 0.9%[2]
⁹⁰Y-CHX-A"-DTPA-trastuzumabImmunoreactivity93.9 ± 0.9%[2]
¹¹¹In-CHX-A"-DTPA-MORAb-009 (2.4 chelators/Ab)Immunoreactivity88.3 ± 4.5%[9]
¹¹¹In-CHX-A"-DTPA-MORAb-009 (5.5 chelators/Ab)Immunoreactivity81.1 ± 0.9%[9]
⁸⁸Y-CHX-A isomerSerum Stability (dissociation rate)2.54 x 10⁻³ day⁻¹[10]
⁸⁸Y-CHX-B isomerSerum Stability (dissociation rate)1.46 x 10⁻² day⁻¹[10]
²⁰⁵Bi/²⁰⁶Bi-CHX-A-DTPA-HuM195Human Serum Stability (2 days)Stable[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Conjugation of p-SCN-Bn-Chx-A"-DTPA to Antibodies via Lysine Residues

This protocol describes a common method for attaching Chx-A"-DTPA to the lysine residues of an antibody.

Materials:

  • Antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS)

  • p-SCN-Bn-Chx-A"-DTPA

  • 0.07 M Sodium Borate Buffer, pH 9.3

  • Size-exclusion chromatography column (e.g., PD-10)

  • Reaction vessels

  • Incubator or water bath at 37°C

Procedure:

  • Antibody Preparation: Prepare a solution of the antibody at a known concentration.

  • Reaction Setup: In a reaction vessel, combine the antibody solution with a 2- to 3-fold molar excess of p-SCN-Bn-Chx-A"-DTPA.[1]

  • Buffering: Add 0.07 M sodium borate buffer (pH 9.3) to the reaction mixture.

  • Incubation: Incubate the reaction mixture for 4 hours at 37°C.[1]

  • Purification: Purify the resulting immunoconjugate using a size-exclusion chromatography column (e.g., PD-10) to remove unconjugated chelator.

  • Characterization: Determine the chelator-to-antibody ratio using methods such as Arsenazo III assay or mass spectrometry.[4]

Protocol 2: Site-Specific Conjugation of Maleimido-Chx-A"-DTPA to Thiol-Containing Biomolecules

This protocol is suitable for biomolecules with a free thiol group, such as engineered antibody fragments (Fabs) or peptides with a cysteine residue.

Materials:

  • Thiol-containing biomolecule (e.g., reduced antibody fragment, cysteine-containing peptide)

  • Maleimido-Chx-A"-DTPA

  • Reducing agent (e.g., DTT) for antibody fragments

  • Buffer for reduction (if necessary)

  • Reaction buffer (e.g., PBS)

  • Quenching reagent (e.g., iodoacetamide)

  • Dialysis equipment

  • Arsenazo III assay reagents for characterization

Procedure:

  • Reduction of Biomolecule (if necessary): For antibody fragments, reduce disulfide bonds by incubating with a reducing agent like 30 mM DTT at 37°C for 2 hours. Purify the reduced biomolecule using a desalting column.[5]

  • Conjugation Reaction: Mix the thiol-containing biomolecule with a 1:1, 2:1, or 3:1 molar ratio of maleimido-Chx-A"-DTPA in a suitable reaction buffer.[5]

  • Incubation: Incubate the reaction mixture for 18 hours at 37°C for complete conjugation.[5]

  • Capping Unreacted Thiols: Add iodoacetamide to cap any unreacted thiol groups on the biomolecule to prevent cross-linking.[4]

  • Purification: Remove small molecules by dialyzing the reaction mixture against PBS at 4°C.[4]

  • Characterization: Determine the average ratio of Chx-A"-DTPA per biomolecule using an Arsenazo III assay.[4]

Protocol 3: Room Temperature Radiolabeling with ¹¹¹In

This protocol outlines the radiolabeling of a Chx-A"-DTPA conjugated antibody with ¹¹¹In.

Materials:

  • Chx-A"-DTPA conjugated antibody (e.g., Trastuzumab-Chx-A"-DTPA)

  • ¹¹¹InCl₃ in 0.05 M HCl

  • 0.15 M Ammonium Acetate (NH₄OAc) buffer, pH 7

  • 0.1 M EDTA solution

  • Vortex mixer

  • Appropriate radiation shielding

Procedure:

  • Caution: ¹¹¹In is a γ-emitting radionuclide. All procedures must be performed with appropriate shielding and adherence to radiation safety protocols.[4]

  • Reaction Setup: In a shielded vial, add 100 µL of 0.15 M NH₄OAc buffer (pH 7) to a solution of the immunoconjugate (e.g., 50 µL of a 1 mg/mL solution).[4]

  • Addition of Radionuclide: Add ¹¹¹InCl₃ (e.g., 1 mCi) to the mixture and vortex gently.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[4]

  • Quenching: Quench the reaction by adding 4 µL of 0.1 M EDTA solution.[4]

  • Quality Control: Determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC) or size-exclusion HPLC.

Protocol 4: Room Temperature Radiolabeling with ⁹⁰Y

This protocol details the radiolabeling of a Chx-A"-DTPA conjugated antibody with the therapeutic radionuclide ⁹⁰Y.

Materials:

  • Chx-A"-DTPA conjugated antibody (e.g., Trastuzumab-Chx-A"-DTPA)

  • ⁹⁰YCl₃

  • 0.2 M Ammonium Acetate (NH₄OAc) buffer, pH 5.5

  • Chelex-100 resin (for treating buffer)

  • Reaction vessels

  • Appropriate radiation shielding

Procedure:

  • Caution: ⁹⁰Y is a pure β⁻-emitter. Handle with appropriate shielding and safety measures.

  • Buffer Preparation: Treat the NH₄OAc buffer with Chelex-100 resin to remove any trace metal contaminants.

  • Reaction Setup: Prepare a solution of the immunoconjugate in the Chelex-treated 0.2 M NH₄OAc buffer (pH 5.5).

  • Radiolabeling: Add ⁹⁰YCl₃ to the immunoconjugate solution.

  • Incubation: Incubate at room temperature. High radiochemical yields (>95%) are typically achieved within 15 minutes.[2][11]

  • Quality Control: Assess radiochemical yield using instant thin-layer chromatography on silica-embedded paper strips (iTLC-SA) with a mobile phase of 50 mM DTPA (pH 2.5) to separate antibody-bound ⁹⁰Y from free ⁹⁰Y.[2]

Visualizations

Experimental Workflow for Antibody Conjugation and Radiolabeling

Caption: Workflow for antibody conjugation and radiolabeling.

Logical Relationship of Factors Affecting Immunoconjugate Performance

ChelatorRatio Chelator-to-Antibody Ratio pI Isoelectric Point (pI) ChelatorRatio->pI affects Immunoreactivity Immunoreactivity ChelatorRatio->Immunoreactivity affects PK Pharmacokinetics pI->PK TumorUptake Tumor Uptake Immunoreactivity->TumorUptake PK->TumorUptake OrganUptake Non-Target Organ Uptake (Liver, Spleen) PK->OrganUptake

Caption: Factors influencing immunoconjugate performance.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Chx-A"-DTPA Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of Chx-A"-DTPA to antibodies for radioimmunoconjugate development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the conjugation of Chx-A"-DTPA to antibodies.

Q1: What is the recommended starting concentration for my antibody?

To achieve optimal conjugation efficiency, a starting antibody concentration of greater than 0.5 mg/mL is recommended. If your antibody solution is too dilute, it can be concentrated using methods like centrifugal filtration.[1]

Q2: My antibody is in a buffer containing Tris and/or sodium azide. Can I proceed with conjugation?

No, common antibody buffer additives like Tris and sodium azide contain primary amines that will compete with the lysine residues on your antibody for reaction with the isothiocyanate group of p-SCN-Bn-Chx-A"-DTPA, thereby interfering with the conjugation reaction.[1] It is crucial to perform a buffer exchange into an amine-free buffer, such as phosphate-buffered saline (PBS) or a bicarbonate/borate buffer, prior to conjugation.[1]

Q3: How do I remove interfering substances from my antibody solution?

A buffer exchange can be performed using methods such as dialysis, desalting columns (e.g., PD-10), or centrifugal filters with an appropriate molecular weight cut-off (e.g., 10 kDa for IgG antibodies).[1][2] For antibodies containing protein impurities like BSA, affinity purification may be necessary as centrifugal filters will not remove proteins of similar size.[3][4]

Q4: What is the optimal pH for the conjugation reaction?

The conjugation of p-SCN-Bn-Chx-A"-DTPA to lysine residues on an antibody is pH-dependent. A slightly alkaline pH is generally favored to ensure the ε-amino groups of lysine are deprotonated and thus more nucleophilic. Published protocols often utilize buffers with a pH in the range of 8.2 to 9.3.[5][6][7][8] For instance, a 0.07 M sodium borate buffer at pH 9.3 has been used successfully.[5]

Q5: What is the ideal chelator-to-antibody molar ratio?

The optimal chelator-to-antibody molar ratio can vary depending on the antibody and the desired properties of the final conjugate. It's a balance between achieving a high enough chelation level for efficient radiolabeling and preserving the antibody's immunoreactivity.[5][7] Increasing the molar ratio of chelator to antibody generally leads to a higher number of chelators per antibody but can negatively impact immunoreactivity and alter the isoelectric point (pI) of the antibody.[2][7] It is recommended to test a range of molar ratios (e.g., 3:1, 6:1, 12:1) to determine the optimal ratio for your specific application.[9]

Q6: I am observing low conjugation efficiency. What are the possible causes and solutions?

Low conjugation efficiency can be due to several factors:

  • Low antibody concentration: Ensure your antibody concentration is at least 0.5 mg/mL.

  • Interfering substances: Remove any amine-containing buffers or stabilizers.[1]

  • Impure antibody: Use an antibody that is >95% pure to avoid competition for the label from other proteins.

  • Incorrect pH: Verify the pH of your reaction buffer is in the optimal alkaline range (pH 8.2-9.3).[5][6][8]

  • Suboptimal chelator-to-antibody ratio: Experiment with different molar ratios to find the most efficient one for your antibody.[9]

  • Inactive chelator: Ensure the p-SCN-Bn-Chx-A"-DTPA reagent has been stored correctly and is not hydrolyzed.

Q7: How does the number of conjugated chelators affect my antibody?

The number of conjugated Chx-A"-DTPA molecules can significantly impact the properties of the antibody:

  • Immunoreactivity: Higher conjugation ratios can lead to a decrease in the antibody's binding affinity for its target antigen.[2][5][7] This is a critical parameter to assess post-conjugation.

  • Isoelectric Point (pI): The conjugation of the acidic DTPA moiety will decrease the pI of the antibody.[2][7]

  • In vivo pharmacokinetics: Changes in pI and immunoreactivity can alter the biodistribution and clearance of the radioimmunoconjugate.[7] For example, higher conjugation ratios have been associated with increased liver and spleen uptake.[2][7]

Q8: How can I purify the antibody-Chx-A"-DTPA conjugate?

After the conjugation reaction, it is essential to remove unconjugated Chx-A"-DTPA. This is typically achieved using size-exclusion chromatography, such as a PD-10 desalting column, or centrifugal filters.[2][6]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies to aid in experimental design and comparison.

Table 1: Impact of Chelator-to-Antibody Ratio on Immunoreactivity and Isoelectric Point (pI)

AntibodyChelator:Antibody RatioAverage Chelators per AntibodyImmunoreactivity (%)Isoelectric Point (pI)Reference
MORAb-009-2.488.3 ± 4.5~8.3 to ~7.8[2]
MORAb-009-3.5Not Reported~7.3[2]
MORAb-009-5.581.1 ± 0.9~6.3[2]
Trastuzumab-~4UnaffectedNot Reported[5]
hu5A103:1Not ReportedNot ReportedNot Reported[9]
hu5A1012:1Not ReportedNot ReportedNot Reported[9]

Table 2: Reaction Conditions for Chx-A"-DTPA Conjugation

AntibodyBufferpHTemperature (°C)Duration (hours)Reference
Trastuzumab0.07 M Sodium Borate9.3374[5]
MORAb-009Not SpecifiedNot ReportedNot Reported0.5 - 3.0[2]
Dinutuximab0.1 M Na2CO3~8.5Room Temperature1 - 4[6]
Antibody to HSA0.1 M Borate Buffer8.3020[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the conjugation and characterization of Chx-A"-DTPA antibodies.

Protocol 1: Antibody Preparation for Conjugation
  • Determine Antibody Concentration: Accurately measure the concentration of the antibody solution using a spectrophotometer at 280 nm or a protein assay (e.g., BCA or Bradford).

  • Buffer Exchange:

    • If using a desalting column (e.g., PD-10), equilibrate the column with an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

    • Apply the antibody solution to the column and allow it to enter the packed bed.

    • Elute the antibody with the amine-free buffer according to the manufacturer's instructions.

    • If using a centrifugal filter, follow the manufacturer's protocol for buffer exchange, ensuring the final antibody concentration is ≥ 0.5 mg/mL.[1]

  • Confirm Final Concentration: Measure the protein concentration of the purified antibody solution.

Protocol 2: p-SCN-Bn-Chx-A"-DTPA Conjugation to Antibody
  • Prepare Reagents:

    • Dissolve p-SCN-Bn-Chx-A"-DTPA in a suitable anhydrous solvent like DMSO.[6]

    • Prepare the conjugation buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.5).

  • Reaction Setup:

    • In a microcentrifuge tube, add the purified antibody in the conjugation buffer.

    • Add the desired molar excess of the p-SCN-Bn-Chx-A"-DTPA solution to the antibody solution.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1 to 4 hours with gentle mixing.[5][6] The optimal time may need to be determined empirically.[2]

  • Purification of the Conjugate:

    • Remove unconjugated Chx-A"-DTPA using a desalting column (e.g., PD-10) or a centrifugal filter, exchanging the buffer to one suitable for storage (e.g., PBS).[2][6]

Protocol 3: Determination of Chelator-to-Antibody Ratio

The number of chelators conjugated per antibody can be determined using various methods, including:

  • Arsenazo (III) Assay: This colorimetric assay can be used to quantify the amount of DTPA conjugated to the antibody.[10]

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the mass of the unconjugated and conjugated antibody, allowing for the calculation of the average number of chelators per antibody.[11]

Protocol 4: Radiolabeling of the Antibody-Chx-A"-DTPA Conjugate
  • Prepare Reagents:

    • Prepare a suitable buffer for radiolabeling (e.g., 0.15 M ammonium acetate, pH 7).[10]

    • Obtain the desired radionuclide (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃, ⁹⁰YCl₃) in a compatible solution.

  • Radiolabeling Reaction:

    • To the antibody-Chx-A"-DTPA conjugate in the labeling buffer, add the radionuclide solution.

    • Incubate at room temperature or 37°C for 30-60 minutes.[6][9][10]

  • Quenching and Purification:

    • Quench the reaction by adding a solution of EDTA or DTPA to chelate any unbound radionuclide.[10]

    • Purify the radiolabeled antibody using a desalting column (e.g., PD-10) to remove unincorporated radionuclide and chelating agents.[2][10]

  • Quality Control:

    • Determine the radiochemical purity using methods like instant thin-layer chromatography (ITLC).[9][12]

Visualized Workflows

The following diagrams illustrate the key experimental workflows described above.

G cluster_prep Antibody Preparation A Start with Antibody Solution B Determine Antibody Concentration A->B C Buffer Exchange (Amine-Free Buffer) B->C D Confirm Final Concentration C->D

Caption: Workflow for antibody preparation before conjugation.

Caption: Workflow for the conjugation of Chx-A"-DTPA to an antibody.

G cluster_radiolabeling Radiolabeling J Antibody-Chx-A"-DTPA Conjugate K Add Radionuclide J->K L Incubate (RT or 37°C, 30-60 min) K->L M Quench Reaction (EDTA/DTPA) L->M N Purify Radiolabeled Antibody M->N O Quality Control (ITLC) N->O

Caption: Workflow for radiolabeling the antibody-Chx-A"-DTPA conjugate.

References

improving radiochemical yield of Chx-A"-DTPA labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chx-A"-DTPA radiolabeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve the radiochemical yield and ensure the quality of your labeled products.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling Chx-A"-DTPA with different radionuclides?

A1: The optimal pH for radiolabeling Chx-A"-DTPA is dependent on the radionuclide being used. For Gallium-68 (⁶⁸Ga), labeling is typically performed under neutral conditions (pH 7.4) in HEPES buffer. For Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu), a slightly acidic pH of 5.5 in ammonium acetate buffer is recommended.[1][2] Labeling with Indium-111 (¹¹¹In) has been successfully performed at pH 7 in ammonium acetate buffer. For Zirconium-89 (⁸⁹Zr), a pH of 4.5 in acetate buffer has been used.[3]

Q2: What is the recommended reaction temperature and time for Chx-A"-DTPA labeling?

A2: A major advantage of Chx-A"-DTPA is its ability to be radiolabeled under mild conditions. Most radiolabeling procedures with ⁶⁸Ga, ⁹⁰Y, ¹⁷⁷Lu, and ¹¹¹In can be performed at room temperature.[4][5] Reaction times are typically short, with high radiochemical yields (>95%) often achieved within 5 to 30 minutes.[2] For instance, with ⁹⁰Y, high radiochemical yields were obtained after just 15 minutes at room temperature.[6]

Q3: How does the precursor (peptide/antibody) amount affect the radiochemical yield (RCY)?

A3: The amount of the Chx-A"-DTPA conjugated precursor is a critical factor influencing the RCY. Increasing the amount of the precursor generally leads to a higher and faster radiochemical yield. For example, when labeling with ⁶⁸Ga, increasing the peptide amount from 18 nM to 72 nM resulted in achieving a >95% RCY in 1 minute compared to 30 minutes.[1]

Q4: What are the common methods for quality control of Chx-A"-DTPA labeled products?

A4: The most common quality control methods to determine radiochemical purity are radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[1] Instant thin-layer chromatography (iTLC) is also frequently used.[2][7] These techniques separate the labeled product from free radionuclide and other impurities.

Q5: What can cause low radiochemical yield?

A5: Low radiochemical yield can be caused by several factors:

  • Suboptimal pH: The pH of the reaction mixture is crucial and should be optimized for the specific radionuclide.

  • Presence of metal ion impurities: Trace metal contaminants can compete with the desired radionuclide for the chelator. Using metal-free buffers and reagents is important.[8]

  • Low precursor concentration: Insufficient amount of the Chx-A"-DTPA conjugate can lead to lower yields.[1]

  • Poor quality of the radionuclide: The radionuclide solution should be free of metallic impurities.

  • Degradation of the precursor: Ensure the integrity of the Chx-A"-DTPA conjugate.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low Radiochemical Yield (<90%) Suboptimal pH of the reaction mixture.Verify the pH of the buffer and the final reaction mixture. Adjust to the optimal pH for the specific radionuclide (see FAQ A1).
Presence of competing metal ions.Use high-purity water and reagents. Treat buffers with Chelex-100 resin to remove trace metal contaminants.[2]
Insufficient amount of Chx-A"-DTPA conjugate.Increase the concentration of the precursor in the reaction mixture.[1]
Incorrect reaction temperature or time.While most labelings are efficient at room temperature, for troubleshooting, you can try a slightly elevated temperature (e.g., 37°C) or a longer incubation time.[2]
Multiple Radioactive Spots on TLC/HPLC Formation of radiocolloids (e.g., ⁶⁸Ga-colloid).Ensure the pH is correct. The formation of colloids is more likely at neutral or basic pH for some radionuclides.
Degradation of the labeled compound.Minimize reaction time and exposure to high temperatures. Analyze the stability of the labeled product over time.
Presence of other radiochemical impurities.Optimize purification methods (e.g., C18 cartridge, size-exclusion chromatography) to remove impurities.
Poor In Vivo Stability Dissociation of the radionuclide from the chelator.Chx-A"-DTPA generally forms highly stable complexes.[1] However, ensure that the conjugation of Chx-A"-DTPA to the targeting molecule was successful and that the chelator integrity is maintained.

Quantitative Data Summary

The following tables summarize the reported radiolabeling conditions and yields for Chx-A"-DTPA with various radionuclides.

Table 1: Radiolabeling of Chx-A"-DTPA-DUPA-Pep [1]

RadionuclidePrecursor AmountBufferpHTemperatureTime (min)Radiochemical Yield (RCY)
⁶⁸Ga18 nM (25 µg)HEPES7.4Room Temp30>95%
⁶⁸Ga72 nM (100 µg)HEPES7.4Room Temp1>95%
⁹⁰Y18 nM (25 µg)0.5 M NH₄OAc5.5Room Temp5>95%
⁹⁰Y72 nM (100 µg)0.5 M NH₄OAc5.5Room Temp30>99%
¹⁷⁷Lu7.2 nM (10 µg)0.5 M NH₄OAc5.5Room Temp5>95%
¹⁷⁷Lu72 nM (100 µg)0.5 M NH₄OAc5.5Room Temp30>99%

Table 2: Radiolabeling of Chx-A"-DTPA-Trastuzumab [2]

RadionuclidePrecursor AmountBufferpHTemperatureTime (min)Radiochemical Yield (RCY)
⁹⁰Y200 µg200 mM NH₄OAc5.537°C60~96% (crude)
⁹⁰Y50 µg200 mM NH₄OAc5.5Room Temp15>95%

Experimental Protocols

Protocol 1: General Radiolabeling of a Chx-A"-DTPA Conjugated Peptide with ⁹⁰Y or ¹⁷⁷Lu

This protocol is adapted from the labeling of CHX-A''-DTPA-DUPA-Pep.[1]

  • Preparation:

    • Prepare a 0.5 M ammonium acetate (NH₄OAc) buffer and adjust the pH to 5.5.

    • Dissolve the Chx-A"-DTPA conjugated peptide in a suitable solvent (e.g., DMSO) to a known concentration (e.g., 2 mg/mL).

  • Labeling Reaction:

    • In a reaction vial, add the desired amount of the Chx-A"-DTPA peptide solution (e.g., corresponding to 10-100 µg).

    • Add the NH₄OAc buffer to the vial.

    • Add the required activity of ⁹⁰YCl₃ or ¹⁷⁷LuCl₃ solution in 0.04 M HCl.

    • Ensure the final pH of the reaction mixture is 5.5.

    • Incubate the reaction mixture at room temperature for 5-30 minutes.

  • Quality Control:

    • Determine the radiochemical yield using radio-TLC.

      • Stationary Phase: RP-18 TLC plate.

      • Mobile Phase: 0.1% TFA/MeOH 30/70 (v/v).

      • The labeled peptide should remain at the origin (Rf=0), while free radionuclide will migrate with the solvent front.

Protocol 2: Quality Control using Instant Thin-Layer Chromatography (iTLC)

This protocol is a general guide for assessing radiochemical purity.

  • Preparation:

    • Spot a small amount of the reaction mixture onto an iTLC-SA (silica gel impregnated) strip.

    • Prepare the mobile phase, which is typically a solution that can mobilize the free radionuclide but not the labeled conjugate (e.g., 50 mM DTPA solution, pH 5).

  • Chromatography:

    • Place the iTLC strip in a chromatography tank containing the mobile phase.

    • Allow the solvent to migrate up the strip.

  • Analysis:

    • Once the solvent front has reached the top of the strip, remove the strip and let it dry.

    • Cut the strip into two halves (origin and solvent front) and measure the radioactivity of each part using a gamma counter.

    • Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) * 100

Visualizations

Caption: General experimental workflow for Chx-A"-DTPA radiolabeling.

troubleshooting_workflow start Low Radiochemical Yield check_ph Check pH of Reaction Mixture start->check_ph check_metal Check for Metal Ion Contamination check_ph->check_metal Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_precursor Check Precursor Concentration check_metal->check_precursor Unlikely use_chelex Use Metal-Free Reagents / Chelex check_metal->use_chelex Suspected increase_precursor Increase Precursor Amount check_precursor->increase_precursor Low success Improved Yield check_precursor->success Sufficient adjust_ph->success use_chelex->success increase_precursor->success

References

Technical Support Center: Troubleshooting Low Radiolabeling Efficiency with Chx-A"-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chx-A"-DTPA radiolabeling. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the radiolabeling process. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. What is a typical radiochemical yield (RCY) for Chx-A"-DTPA labeling, and what are the key factors influencing it?

Answer:

Radiochemical yields (RCY) for Chx-A"-DTPA labeling are typically high, often exceeding 95%, when performed under optimal conditions.[1][2] This chelator is known for its ability to form stable complexes with various radiometals at room temperature.[1][3]

Several critical factors influence the RCY:

  • pH of the reaction mixture: The optimal pH is crucial for efficient chelation and can vary depending on the radiometal being used. For many trivalent radiometals like ⁹⁰Y, ¹⁷⁷Lu, and ¹¹¹In, a slightly acidic pH of around 5.5 is often optimal.[1][4][5] For ⁶⁸Ga, a pH of 7.4 has been used successfully.[4] For ⁸⁹Zr, a pH of 4.5 is recommended.[6]

  • Molar ratio of chelator to radiometal: A sufficient excess of the Chx-A"-DTPA conjugate is necessary to drive the reaction towards completion. However, an excessive amount can potentially interfere with the biological activity of the labeled molecule.[7]

  • Presence of competing metal ions: Trace metal contaminants in reagents or buffers can compete with the radiometal for the chelator, significantly reducing the RCY.[8][9] It is crucial to use metal-free buffers and high-purity reagents.

  • Reaction time and temperature: Chx-A"-DTPA is advantageous as it generally allows for rapid labeling at room temperature, often within 15-30 minutes.[1][10] Unlike DOTA, elevated temperatures are typically not required, which is beneficial for sensitive biomolecules like antibodies.[1]

  • Purity of the Chx-A"-DTPA conjugate: The purity of the conjugated antibody or peptide is essential. Incomplete removal of unconjugated chelator can lead to competition for the radiometal.

  • Radiolytic degradation: The presence of radioisotopes can lead to the formation of radicals that may degrade the labeled compound, affecting the radiochemical purity.[11]

2. My radiolabeling efficiency is consistently low. What are the most common causes and how can I troubleshoot this?

Answer:

Low radiolabeling efficiency is a common issue that can often be resolved by systematically evaluating the reaction components and conditions. Here is a step-by-step troubleshooting guide:

Potential Cause 1: Suboptimal pH

  • Troubleshooting Step: Verify the pH of your reaction buffer immediately before adding the radiometal. Use a calibrated pH meter. Do not rely on the theoretical pH of the buffer preparation.

Potential Cause 2: Metal Ion Contamination

  • Troubleshooting Step:

    • Use high-purity, metal-free water and reagents for all buffer preparations.

    • Treat all buffers with a chelating resin (e.g., Chelex-100) to remove any trace metal contaminants.[1]

    • Ensure all labware (e.g., reaction vials, pipette tips) is metal-free.

Potential Cause 3: Incorrect Molar Ratio

  • Troubleshooting Step:

    • Recalculate the concentration of your Chx-A"-DTPA conjugate.

    • Perform a titration experiment to determine the optimal molar ratio of your specific conjugate to the radiometal. Start with a higher excess of the conjugate and gradually decrease it.

Potential Cause 4: Poor Quality of Chx-A"-DTPA Conjugate

  • Troubleshooting Step:

    • Assess the purity of your conjugate using methods like HPLC or mass spectrometry.

    • Ensure that the conjugation reaction was successful and that the purification process effectively removed any unconjugated Chx-A"-DTPA.

Potential Cause 5: Issues with the Radiometal

  • Troubleshooting Step:

    • Check the expiration date and specific activity of the radiometal solution.

    • Ensure the radiometal is in the correct chemical form and oxidation state for chelation. For example, some radiometals are supplied in acidic solutions that require buffering.

A logical approach to troubleshooting is visualized in the diagram below.

G start Low Radiolabeling Efficiency check_ph Verify Reaction pH start->check_ph check_metals Check for Metal Contamination check_ph->check_metals Correct solution_ph Adjust pH to Optimal Range check_ph->solution_ph Incorrect check_ratio Evaluate Molar Ratio check_metals->check_ratio No Contamination solution_metals Use Metal-Free Reagents & Chelex-Treated Buffers check_metals->solution_metals Contamination Found check_conjugate Assess Conjugate Quality check_ratio->check_conjugate Optimal solution_ratio Optimize Conjugate Concentration check_ratio->solution_ratio Suboptimal check_radionuclide Inspect Radiometal Solution check_conjugate->check_radionuclide Good Quality solution_conjugate Re-purify or Re-synthesize Conjugate check_conjugate->solution_conjugate Poor Quality solution_radionuclide Use Fresh/High-Quality Radiometal check_radionuclide->solution_radionuclide Issue Identified end High Labeling Efficiency check_radionuclide->end No Issue solution_ph->end solution_metals->end solution_ratio->end solution_conjugate->end solution_radionuclide->end

Caption: Troubleshooting Decision Tree for Low Radiolabeling Efficiency.

3. How do I perform quality control on my radiolabeled Chx-A"-DTPA conjugate?

Answer:

Quality control (QC) is essential to ensure the purity and stability of your radiolabeled product. The primary QC method is radio-thin-layer chromatography (radio-TLC) or radio-high-performance liquid chromatography (radio-HPLC) to determine the radiochemical purity (RCP).[11]

Radio-TLC Protocol:

  • Stationary Phase: Instant thin-layer chromatography (ITLC) strips impregnated with silica gel (iTLC-SA) are commonly used.[12]

  • Mobile Phase: The choice of mobile phase is critical for separating the radiolabeled conjugate, free radiometal, and any radiometal-DTPA complexes. A common mobile phase is a 50 mM DTPA solution at pH 5.5.[1]

  • Procedure:

    • Spot a small volume of the reaction mixture onto the bottom of the ITLC strip.

    • Develop the chromatogram by placing the strip in a chamber containing the mobile phase.

    • Allow the solvent front to travel up the strip.

    • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner.

  • Interpretation:

    • The radiolabeled conjugate will typically remain at the origin (Rf = 0.0).

    • Free radiometal will migrate with the solvent front (Rf = 1.0).

Radio-HPLC Protocol:

For a more detailed analysis of radiochemical purity and to identify potential radiolabeled impurities, reverse-phase HPLC is often employed.

  • Column: A C18 column is typically used.[11]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA), is a common mobile phase system.[11]

  • Detection: A radioactivity detector is used in series with a UV detector.

The experimental workflow for radiolabeling and quality control is illustrated below.

Caption: Experimental Workflow for Radiolabeling and Quality Control.

Quantitative Data Summary

The following tables summarize key quantitative data for successful radiolabeling with Chx-A"-DTPA.

Table 1: Recommended Reaction Conditions for Various Radiometals

RadiometalBufferpHTemperatureTypical Reaction Time
⁹⁰Y0.5 M Ammonium Acetate5.5Room Temperature15-60 min
¹⁷⁷Lu0.5 M Ammonium Acetate5.5Room Temperature30-60 min
¹¹¹In0.2 M Ammonium Acetate5.538 °C60 min
⁶⁸GaHEPES7.4Room Temperature1-30 min
⁸⁹ZrAcetate Buffer4.5Room Temperature10 min

Data compiled from multiple sources.[1][4][5][6]

Table 2: Influence of Conjugate Amount on Radiochemical Yield (RCY) for [⁶⁸Ga]Ga-CHX-A"-DTPA-DUPA-Pep

Amount of Conjugate (µg)Reaction Time (min)Radiochemical Yield (%)
251< 95
255> 95
2530> 95
1001> 95

Adapted from a study on a PSMA ligand.[4]

Experimental Protocols

Detailed Protocol for ⁹⁰Y Labeling of a Chx-A"-DTPA Conjugated Antibody

This protocol provides a general guideline. Optimization for specific antibodies is recommended.

  • Reagent Preparation:

    • Prepare a 0.5 M ammonium acetate buffer and adjust the pH to 5.5. Treat the buffer with Chelex-100 resin to remove trace metal ions.

    • Dilute the Chx-A"-DTPA conjugated antibody in the Chelex-treated ammonium acetate buffer to the desired concentration.

  • Radiolabeling Reaction:

    • In a metal-free microcentrifuge tube, add the required volume of the diluted antibody conjugate.

    • Add the ⁹⁰YCl₃ solution to the antibody solution. The final volume and activity will depend on the desired specific activity.

    • Gently mix and incubate at room temperature for 15-30 minutes.[1][2]

  • Quenching the Reaction (Optional):

    • To stop the reaction and chelate any remaining free ⁹⁰Y, a small volume of a 50 mM DTPA solution can be added.

  • Purification:

    • If necessary, purify the radiolabeled antibody from unincorporated ⁹⁰Y and other small molecules using a size-exclusion chromatography column (e.g., PD-10).

  • Quality Control:

    • Perform radio-TLC as described in the quality control section to determine the radiochemical purity. The expected RCP should be >95%.[1]

References

Technical Support Center: Optimizing In Vivo Stability of Chx-A"-DTPA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chx-A"-DTPA complexes. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize dissociation of your complexes during in vivo experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.

Issue 1: High uptake of radioactivity in bone is observed during biodistribution studies.

  • Question: Why am I seeing high bone uptake with my Chx-A"-DTPA radiopharmaceutical, and how can I fix it?

  • Answer: High bone uptake is a primary indicator of the in vivo dissociation of the Chx-A"-DTPA complex, leading to the release of the free radiometal, which then accumulates in the bone.[1][2] Several factors can contribute to this issue:

    • Incorrect Isomer of Chx-A"-DTPA: The stereochemistry of the chelator is crucial for in vivo stability. Studies have shown that the 'A' isomers (CHX-A' and CHX-A") of CHX-DTPA exhibit significantly greater in vivo stability and lower bone accumulation compared to the 'B' isomers (CHX-B' and CHX-B").[2][3] Ensure you are using the p-SCN-Bn-CHX-A"-DTPA isomer for optimal stability, particularly when labeling with radiometals like ⁸⁸Y.[1][2]

    • Suboptimal Radiolabeling Conditions: Incomplete chelation during the radiolabeling process can result in the injection of free radiometal. To mitigate this, it is essential to optimize labeling parameters such as pH, temperature, and incubation time. For instance, radiolabeling of Chx-A"-DTPA conjugates with ⁹⁰Y is typically performed at a pH of 5.5.[4][5]

    • Transchelation in Vivo: The in vivo environment contains competing metal-binding proteins and ions that can strip the radiometal from the Chx-A"-DTPA complex. While Chx-A"-DTPA is more stable than DTPA, it can be less stable than macrocyclic chelators like DOTA, especially for certain radiometals.[1] If transchelation is suspected, consider a more stable chelator if compatible with your experimental goals.

Issue 2: The radiolabeled conjugate shows poor stability in serum during in vitro assays.

  • Question: My radiolabeled Chx-A"-DTPA conjugate is showing significant dissociation in a serum stability assay. What could be the cause and what should I do?

  • Answer: Poor serum stability is a strong predictor of in vivo dissociation. Here are some potential causes and solutions:

    • Chelator to Antibody Ratio: An inappropriate number of chelators conjugated to the antibody can affect its stability and immunoreactivity. A high degree of conjugation can alter the antibody's conformation, potentially exposing the radiometal to transchelation. It is crucial to control the conjugation reaction to achieve an optimal chelator-to-antibody ratio.

    • Purity of Reagents: Ensure that all buffers and reagents used during conjugation and radiolabeling are free of contaminating metal ions. Use of high-purity, metal-free reagents is critical to prevent competition for the chelator.

    • Radiolysis: High levels of radioactivity can lead to the degradation of the conjugate. The inclusion of radical scavengers, such as gentisic acid, in the labeling buffer can help to mitigate radiolysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the use of Chx-A"-DTPA complexes.

  • Question: What is the optimal chelator-to-antibody ratio for Chx-A"-DTPA conjugation?

  • Answer: The optimal ratio can vary depending on the specific antibody and the intended application. However, it is a critical parameter to control as it can impact both the stability and the immunoreactivity of the final conjugate. It is recommended to perform optimization studies to determine the ideal ratio for your specific antibody.

  • Question: At what pH and temperature should I perform radiolabeling with Chx-A"-DTPA?

  • Answer: Chx-A"-DTPA has the advantage of allowing for radiolabeling under mild conditions. For many radiometals, including ⁹⁰Y, labeling can be effectively performed at room temperature or 37°C and a pH of around 5.5.[4][5] However, the optimal conditions can be radiometal-dependent, and it is advisable to consult specific protocols for the radionuclide you are using.

  • Question: How do I assess the radiochemical purity of my Chx-A"-DTPA conjugate?

  • Answer: Radiochemical purity should be assessed using techniques such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[6] For ITLC, a common mobile phase to separate the labeled antibody from free radiometal is a solution of DTPA or EDTA.[4]

  • Question: What are the key differences in in vivo stability between Chx-A"-DTPA and DOTA?

  • Answer: Generally, macrocyclic chelators like DOTA form more kinetically inert complexes with many radiometals compared to acyclic chelators like Chx-A"-DTPA.[1] This can result in lower in vivo dissociation and less accumulation of free radiometal in non-target tissues like bone for DOTA conjugates.[1] However, Chx-A"-DTPA offers the significant advantage of faster radiolabeling kinetics at lower temperatures, which is particularly beneficial for temperature-sensitive biomolecules like antibodies.[7]

Quantitative Data Summary

The following tables summarize key quantitative data from comparative studies of Chx-A"-DTPA with other chelators.

Table 1: In Vitro Serum Stability of ⁸⁸Y-Labeled Chelates

ChelatePseudo-first-order dissociation rate constant (day⁻¹)
⁸⁸Y-DOTANo significant release
⁸⁸Y-CHX-A2.54 x 10⁻³
⁸⁸Y-CHX-B1.46 x 10⁻²
⁸⁸Y-1B4M3.97 x 10⁻³

Data adapted from a study evaluating serum stability over 17 days.[1]

Table 2: In Vivo Bone Uptake of ⁸⁸Y-Labeled Antibody Conjugates at 168 hours post-injection

Ligand Conjugated to Antibody% Injected Dose per gram (%ID/g) in Bone
CHX-A'4.6
CHX-A"4.0
CHX-B'21.9
CHX-B"12.1

Data demonstrates the superior in vivo stability of the CHX-A isomers.[2]

Experimental Protocols

1. General Protocol for Conjugation of p-SCN-Bn-CHX-A"-DTPA to an Antibody

This protocol provides a general guideline. Optimization may be required for specific antibodies.

  • Buffer Exchange: Exchange the antibody into a carbonate/bicarbonate buffer (pH 8.5-9.0). This can be achieved using a desalting column or centrifugal filtration.

  • Chelator Preparation: Dissolve p-SCN-Bn-CHX-A"-DTPA in a small amount of anhydrous DMSO.

  • Conjugation Reaction: Add the dissolved chelator to the antibody solution at a specific molar ratio (e.g., 5:1 chelator to antibody). Incubate the reaction at room temperature for 1-4 hours with gentle mixing.

  • Purification: Remove the unreacted chelator and byproducts by size exclusion chromatography or dialysis against a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5).

  • Quantification: Determine the number of chelators per antibody molecule using methods such as MALDI-TOF mass spectrometry or a spectrophotometric assay.

2. Radiolabeling of Chx-A"-DTPA-Antibody Conjugate with ⁹⁰Y

This protocol is adapted from published procedures.[4]

  • Reagent Preparation:

    • Prepare a solution of the Chx-A"-DTPA-antibody conjugate in 0.2 M ammonium acetate buffer (pH 5.5).

    • Obtain a solution of ⁹⁰YCl₃ in dilute HCl.

  • pH Adjustment: Adjust the pH of the ⁹⁰YCl₃ solution to 5.0-6.0 using 0.1 M sodium acetate buffer.

  • Radiolabeling Reaction:

    • Add the pH-adjusted ⁹⁰YCl₃ to the antibody conjugate solution.

    • Incubate at room temperature or 37°C for 10-60 minutes.

  • Quenching: Add a solution of DTPA or EDTA to a final concentration of 1-10 mM to chelate any remaining free ⁹⁰Y.

  • Purification: Purify the radiolabeled antibody using a size-exclusion column (e.g., PD-10) to remove the chelated ⁹⁰Y and other small molecules.

  • Quality Control: Assess the radiochemical purity by ITLC using a DTPA solution as the mobile phase.

3. Serum Stability Assay

  • Incubation: Add the radiolabeled antibody conjugate to human serum and incubate at 37°C.

  • Sampling: At various time points (e.g., 1, 24, 48, 72 hours), take aliquots of the serum mixture.

  • Analysis: Analyze the samples by size-exclusion HPLC with a radioactivity detector or by ITLC to determine the percentage of radioactivity that remains associated with the antibody.

Visualizations

Caption: Experimental workflow for preparing and evaluating Chx-A"-DTPA radiopharmaceuticals.

Caption: Troubleshooting logic for high bone uptake of Chx-A"-DTPA complexes.

References

Technical Support Center: Addressing Stability Issues of Chx-A"-DTPA Conjugates in Human Serum

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chx-A"-DTPA conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting stability issues encountered when working with Chx-A"-DTPA conjugates in human serum.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Chx-A"-DTPA conjugates in human serum?

The main stability issue for Chx-A"-DTPA conjugates, particularly when labeled with radiometals, is the potential for dissociation of the metal ion from the chelate in vivo. This dissociation can be caused by transchelation to endogenous metal-binding proteins like transferrin and albumin, or by competition from endogenous metal ions such as zinc (Zn²⁺) and copper (Cu²⁺). The release of the radiometal can lead to off-target accumulation, for instance in the bone, causing unwanted radiation exposure and reducing the therapeutic or imaging efficacy of the conjugate.

Q2: How does the isomeric form of Chx-A"-DTPA affect stability?

The stereochemistry of the cyclohexyl ring in Chx-DTPA derivatives significantly impacts the in vivo stability of the corresponding radiometal complexes. Studies have shown that the CHX-A isomer forms more kinetically inert and stable conjugates compared to the CHX-B isomer.[1][2] For example, ⁸⁸Y-labeled CHX-A-DTPA conjugates demonstrate greater in vivo stability, more efficient tumor localization, and slower blood clearance than their CHX-B counterparts.[2] This suggests that the CHX-A isomer is more suitable for labeling monoclonal antibodies with radiometals like ⁹⁰Y.[1]

Q3: Which is a more stable chelator for radiometals: Chx-A"-DTPA or DOTA?

While Chx-A"-DTPA offers excellent stability for several radiometals, DOTA, a macrocyclic chelator, generally forms more kinetically inert complexes.[1][3] For instance, the serum stability of ⁸⁸Y-DOTA shows no significant release of the radioisotope, whereas ⁸⁸Y-CHX-A"-DTPA exhibits a measurable dissociation rate.[1] However, DOTA's complexation kinetics are slower and often require heating, which can be detrimental to sensitive biomolecules.[4][5] Chx-A"-DTPA provides a good balance of high stability and milder radiolabeling conditions.[4][6][7]

Q4: Does the choice of radiometal influence the stability of the Chx-A"-DTPA conjugate?

Yes, the choice of radiometal can influence the stability of the conjugate. Chx-A"-DTPA has been shown to form stable complexes with a variety of radiometals including ⁸⁶/⁹⁰Y, ²¹²/²¹³Bi, ¹¹¹In, and ¹⁷⁷Lu.[4][6][7] However, the inherent coordination chemistry of each metal ion will affect the thermodynamic and kinetic stability of the resulting complex. It is crucial to evaluate the stability of the specific radiometal-Chx-A"-DTPA conjugate being used.

Q5: How does the number of chelates conjugated to a biomolecule affect its stability and function?

The number of Chx-A"-DTPA molecules conjugated per antibody (the conjugation ratio) can impact both the stability and the immunoreactivity of the resulting conjugate. A higher conjugation ratio may lead to a decrease in the isoelectric point and reduced antigen-binding activity.[8] This can also alter the in vivo clearance pharmacokinetics, potentially leading to increased uptake by the reticuloendothelial system in the liver and spleen.[8] It is therefore important to optimize the conjugation ratio to achieve a balance between high specific activity and preserved biological function.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High off-target accumulation of radiometal (e.g., in bone) Dissociation of the radiometal from the Chx-A"-DTPA conjugate in serum.- Verify Isomer: Ensure you are using the more stable CHX-A isomer of the DTPA derivative.[2]- Optimize Conjugation: Reduce the number of chelates per antibody to minimize alterations in its properties.[8]- Alternative Chelator: For particularly challenging radiometals, consider using a more inert chelator like DOTA, being mindful of the harsher labeling conditions.[1]
Low radiolabeling efficiency Suboptimal reaction conditions or compromised chelator integrity.- Check pH: Ensure the pH of the labeling buffer is optimal for the specific radiometal. For many metals, a slightly acidic to neutral pH is used.[9]- Chelator Quality: Use high-purity Chx-A"-DTPA-NCS.- Antibody Concentration: Ensure the antibody concentration is suitable for the conjugation reaction.
Reduced immunoreactivity of the conjugate Modification of critical amino acid residues (e.g., lysine) in the antigen-binding site during conjugation.- Alternative Conjugation Chemistry: Consider using a maleimide-functionalized Chx-A"-DTPA which reacts with thiol groups, potentially offering more site-specific conjugation away from the antigen-binding region if engineered cysteines are available or native disulfides are reduced.[4]- Lower Conjugation Ratio: Decrease the molar ratio of chelator to antibody during the conjugation reaction.[8]
Precipitation of the conjugate during labeling or storage Aggregation of the antibody due to excessive modification or inappropriate buffer conditions.- Optimize Conjugation: Reduce the chelator-to-antibody ratio.- Buffer Composition: Ensure the final conjugate is in a suitable buffer for storage, such as PBS, and stored at the recommended temperature (e.g., 4°C).[4][9]

Quantitative Data Summary

Table 1: Dissociation Rate Constants of ⁸⁸Y-labeled Chelates in Serum

ChelatePseudo-first-order Dissociation Rate Constant (day⁻¹)
⁸⁸Y-CHX-A2.54 x 10⁻³
⁸⁸Y-CHX-B1.46 x 10⁻²
⁸⁸Y-1B4M-DTPA3.97 x 10⁻³
⁸⁸Y-DOTANo significant release
Data from a study evaluating stability over 17 days.[1]

Table 2: In Vitro Stability of ¹⁷⁷Lu-labeled Immunoconjugates in Human Serum and PBS at 37°C

Radioconjugate% Protein Bound Activity in Human Serum (after 15 days)% Protein Bound Activity in PBS (after 15 days)
[¹⁷⁷Lu]Lu-AAZTA⁵-SA-mAb>94%>92%
[¹⁷⁷Lu]Lu-DTPA-p-Bn-SA-mAbSimilar to or slightly higher than AAZTA⁵Similar to or slightly higher than AAZTA⁵
[¹⁷⁷Lu]Lu-CHX-A″-DTPA-p-Bn-SA-mAbSimilar to or slightly higher than AAZTA⁵Similar to or slightly higher than AAZTA⁵
Data indicates high in vitro stability for Chx-A"-DTPA conjugates with ¹⁷⁷Lu.[10]

Experimental Protocols

Protocol 1: Serum Stability Assay

This protocol is for determining the in vitro stability of a radiolabeled Chx-A"-DTPA conjugate in human serum.

  • Preparation:

    • Dilute the radiolabeled conjugate to a final concentration of 0.1 µM in fresh human serum.

  • Incubation:

    • Incubate the serum samples at 37°C.

    • Take aliquots at various time points (e.g., 1, 4, 24, 48, 72 hours, and up to 17 days).[1]

  • Analysis:

    • Analyze the aliquots by a suitable method to separate the intact radiolabeled conjugate from the released radiometal. Size exclusion chromatography (SEC-HPLC) is a common method.

    • Quantify the radioactivity in the fractions corresponding to the conjugate and the free metal.

  • Calculation:

    • Calculate the percentage of intact conjugate at each time point.

    • The dissociation rate can be determined by fitting the data to a pseudo-first-order kinetic model.[1]

Protocol 2: Conjugation of p-SCN-Bn-Chx-A"-DTPA to an Antibody

This protocol describes a common method for conjugating the isothiocyanate derivative of Chx-A"-DTPA to the lysine residues of a monoclonal antibody.

  • Antibody Preparation:

    • Buffer exchange the antibody into a carbonate/bicarbonate buffer (0.1 M, pH ~8.5-9.0).

  • Chelator Preparation:

    • Dissolve p-SCN-Bn-Chx-A"-DTPA in anhydrous DMSO to a stock concentration (e.g., 10 mg/mL).

  • Conjugation Reaction:

    • Add the chelator solution to the antibody solution at a desired molar ratio (e.g., 5:1 chelator:antibody).[9]

    • Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing.[9]

  • Purification:

    • Remove unreacted chelator and purify the conjugate using a desalting column (e.g., PD-10) equilibrated with a suitable buffer (e.g., 0.15 M NH₄OAc, pH 7).[4]

    • Concentrate the purified conjugate using a centrifugal filter device (e.g., Amicon Ultra, 30K MWCO).[9]

  • Characterization:

    • Determine the number of chelators per antibody using methods such as Arsenazo III assay or by radiolabeling with a known amount of metal and measuring specific activity.[4]

Visualizations

Caption: Experimental workflow for conjugation, radiolabeling, and stability testing.

Caption: Factors influencing the stability of Chx-A"-DTPA conjugates in serum.

References

Technical Support Center: Troubleshooting the Impact of Trace Metal Contaminants on CHX-A"-DTPA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CHX-A"-DTPA labeling. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential effects of trace metal contaminants during radiolabeling procedures and to offer solutions for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: How do trace metal contaminants affect CHX-A"-DTPA labeling?

A1: Trace metal contaminants can compete with the desired radiometal for chelation by CHX-A"-DTPA. This competition can lead to lower radiochemical yield (RCY) and radiochemical purity (RCP) of your final product. The bifunctional chelator CHX-A"-DTPA is known to be robust and less susceptible to trace metal impurities compared to other chelators like NOTA.[1][2] However, high concentrations of contaminating metal ions can still interfere with the efficient incorporation of the radiometal.

Q2: What are the common sources of trace metal contamination in a radiolabeling laboratory?

A2: Trace metal contaminants can be introduced at various stages of the experimental workflow. Common sources include:

  • Reagents: Water, buffers, and precursor solutions may contain trace levels of metals.

  • Labware: Glassware and plasticware can leach metal ions.

  • Instrumentation: Components of automated synthesis modules, vials, and transfer lines can be a source of contamination.

  • Radionuclide Solution: The radionuclide eluate or solution itself may contain metallic impurities.

Q3: Which trace metals are of particular concern for CHX-A"-DTPA labeling?

A3: While CHX-A"-DTPA is relatively resilient, metal ions with high affinity for chelators can pose a risk. These include, but are not limited to:

  • Iron (Fe³⁺)

  • Zinc (Zn²⁺)

  • Copper (Cu²⁺)

  • Aluminum (Al³⁺)

  • Calcium (Ca²⁺)

The presence of these ions can lead to the formation of stable complexes with CHX-A"-DTPA, thereby reducing the amount of chelator available for the radiometal.

Q4: What are the signs of potential trace metal contamination in my labeling reaction?

A4: The primary indicator of trace metal contamination is a consistently low radiochemical yield despite optimizing other reaction parameters (e.g., pH, temperature, incubation time). Other signs may include poor radiochemical purity with the presence of unexpected species in your radio-chromatogram.

Q5: How can I prevent trace metal contamination?

A5: Proactive measures are crucial for preventing trace metal contamination. Key strategies include:

  • Use High-Purity Reagents: Whenever possible, use "trace metal grade" or "ultra-pure" water, buffers, and other reagents.

  • Employ Metal-Free Labware: Utilize polypropylene or PFA (perfluoroalkoxy) labware, as glass can be a source of metal ion leaching.

  • Proper Cleaning of Labware: Implement a rigorous cleaning protocol for all labware that comes into contact with your reagents. This often involves an acid wash followed by rinsing with high-purity water.

  • Quality Control of Radionuclide: Ensure the radionuclide solution meets the required specifications for metallic impurities.

Troubleshooting Guide

Issue: Low Radiochemical Yield (<95%)

If you are experiencing low radiochemical yields with your CHX-A"-DTPA labeling, follow this troubleshooting guide.

Step 1: Verify Standard Reaction Conditions

Before suspecting trace metal contamination, ensure all other reaction parameters are optimal:

  • pH: Confirm the pH of the reaction mixture is within the recommended range for the specific radiometal and biomolecule.

  • Temperature: Ensure the reaction is proceeding at the optimal temperature.

  • Incubation Time: Verify that the incubation time is sufficient for the reaction to go to completion.

  • Reagent Concentrations: Double-check the concentrations of the chelator-conjugated biomolecule and the radionuclide.

Step 2: Investigate Potential for Trace Metal Contamination

If the standard conditions are correct, consider trace metal contamination as a possible cause.

dot

Troubleshooting_Workflow Troubleshooting Low Radiochemical Yield cluster_Initial_Check Initial Checks cluster_Troubleshooting Contamination Investigation cluster_Resolution Resolution Start Low Radiochemical Yield (<95%) Check_Params Verify Standard Reaction Conditions (pH, Temp, Time) Start->Check_Params Params_OK Parameters Optimal? Check_Params->Params_OK Suspect_Contamination Suspect Trace Metal Contamination Params_OK->Suspect_Contamination Yes Optimize_Params Optimize Reaction Parameters Params_OK->Optimize_Params No Analyze_Reagents Analyze Reagents for Trace Metals (ICP-MS) Suspect_Contamination->Analyze_Reagents Test_New_Reagents Test with New Batch of High-Purity Reagents Suspect_Contamination->Test_New_Reagents Clean_Labware Implement Rigorous Labware Cleaning Protocol Suspect_Contamination->Clean_Labware Check_Radionuclide_QC Review Radionuclide QC Certificate for Metals Suspect_Contamination->Check_Radionuclide_QC Resolve Problem Resolved? Analyze_Reagents->Resolve Test_New_Reagents->Resolve Clean_Labware->Resolve Check_Radionuclide_QC->Resolve Success Achieve High RCY Resolve->Success Yes Contact_Support Contact Technical Support Resolve->Contact_Support No

Caption: Troubleshooting workflow for low radiochemical yield in CHX-A"-DTPA labeling.

Data on the Impact of Metal Contaminants

While CHX-A"-DTPA is known for its high stability and resistance to competing metals, quantitative data on its tolerance to specific metal ion contaminants are not extensively published. However, studies on other acyclic chelators like DTPA with different radionuclides can provide valuable insights into the potential impact of such impurities.

The following table summarizes the effect of various metal ion impurities on the radiochemical yield of a ⁶⁸Ga-labeled DTPA conjugate. This data is presented for illustrative purposes to demonstrate the competitive nature of trace metals in radiolabeling. The effect on CHX-A"-DTPA with other radionuclides like ¹⁷⁷Lu may be less pronounced due to its superior stability.

Table 1: Effect of Metal Ion Impurities on ⁶⁸Ga-DTPA-NCS Radiolabeling

Metal Ion ContaminantConcentration (ppm)Radiochemical Yield (%)
None0>98
Fe³⁺10<80
Zn²⁺10<85
Cu²⁺10<90
Al³⁺10<80
Sn⁴⁺10<95
Ti⁴⁺10<95

This data is adapted from a study on ⁶⁸Ga labeling with DTPA-NCS and is intended to be illustrative.[3]

Experimental Protocols

Protocol 1: Rigorous Cleaning of Labware for Trace Metal-Sensitive Radiolabeling

Objective: To minimize the leaching of trace metal contaminants from laboratory glassware and plasticware.

Materials:

  • Laboratory-grade detergent

  • Trace metal grade nitric acid (HNO₃) or hydrochloric acid (HCl)

  • High-purity, deionized water (≥18 MΩ·cm)

  • Metal-free containers for soaking

  • Appropriate personal protective equipment (gloves, goggles, lab coat)

Procedure:

  • Initial Wash: Manually wash all labware with a laboratory-grade detergent and warm tap water. Use appropriate brushes to remove any visible residues.

  • Tap Water Rinse: Rinse the labware thoroughly with tap water at least 3-5 times.

  • Acid Soak: Submerge the labware in a 10% (v/v) solution of trace metal grade nitric acid or hydrochloric acid in a designated metal-free container. Allow to soak for a minimum of 4 hours, or overnight for best results.

  • Deionized Water Rinse: Carefully remove the labware from the acid bath and rinse thoroughly with high-purity deionized water. Perform a minimum of 5-7 rinses.

  • Final Rinse: Perform a final rinse with ultra-pure water.

  • Drying: Allow the labware to air dry in a clean, dust-free environment, or use a dedicated oven for drying. Cover the openings of the dried labware with metal-free paraffin film or store in a clean, sealed container.

Protocol 2: Detection of Trace Metal Contaminants in Reagents

Objective: To quantify the concentration of trace metal contaminants in reagents used for radiolabeling.

Methodology: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive analytical technique capable of detecting metals and non-metals at very low concentrations.

Sample Preparation (General Guideline):

  • Aqueous Samples (e.g., water, buffers):

    • Acidify the sample to a final concentration of 1-2% with ultra-pure nitric acid to stabilize the metal ions in the solution.

    • If particulates are present, the sample may require digestion.

  • Organic Samples:

    • An appropriate acid digestion protocol is required to break down the organic matrix and solubilize the metals. This is typically performed using a microwave digestion system with a mixture of concentrated acids (e.g., nitric acid, hydrochloric acid, hydrogen peroxide).

  • Analysis:

    • Prepare a series of calibration standards using certified reference materials for the metals of interest.

    • Analyze the prepared samples and standards using a validated ICP-MS method. The instrument will measure the mass-to-charge ratio of the ions to identify and quantify the elements present.

Note: Due to the complexity and sensitivity of ICP-MS analysis, it is recommended to consult with or submit samples to a core facility or a specialized analytical laboratory.

Signaling Pathways and Logical Relationships

The following diagram illustrates the competitive binding process that occurs during CHX-A"-DTPA labeling in the presence of trace metal contaminants.

dot

Caption: Diagram illustrating the competition between the desired radiometal and trace metal contaminants for CHX-A"-DTPA.

References

Navigating pH in Chx-A"-DTPA Radiolabeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing and troubleshooting pH in Chx-A"-DTPA radiolabeling reactions. Below you will find frequently asked questions, detailed troubleshooting steps, and standardized experimental protocols to ensure high radiochemical purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for radiolabeling Chx-A"-DTPA conjugates?

A1: The optimal pH for Chx-A"-DTPA radiolabeling is highly dependent on the radionuclide being used. Generally, a slightly acidic to neutral pH range is effective. It is crucial to tailor the pH to the specific radiometal to achieve high radiochemical purity.

Q2: Why is pH so critical in the radiolabeling process?

A2: pH influences both the chemical state of the chelator (Chx-A"-DTPA) and the radionuclide. An optimal pH ensures that the chelator is in a conformation that allows for efficient capture of the radiometal. Deviations from the optimal pH can lead to the formation of radiometal hydroxides, resulting in low radiochemical purity and yield.

Q3: Can I use the same buffer for all radiolabeling reactions with Chx-A"-DTPA?

A3: While a buffer like ammonium acetate is commonly used, the choice and concentration can be critical. For instance, HEPES buffer has been successfully used for Gallium-68 labeling.[1][2][3] It is recommended to use a buffer system that is effective for the specific pH range required for your radionuclide and is compatible with your final product formulation.

Q4: What are the common issues encountered during pH optimization?

A4: Common issues include low radiochemical purity, formation of colloids, and instability of the final radiolabeled conjugate. These problems often stem from using a suboptimal pH for the specific radionuclide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Radiochemical Purity (RCP) Incorrect pH for the chosen radionuclide.Verify the optimal pH for your specific radionuclide from the table below. Prepare fresh buffer and accurately measure the pH of the reaction mixture.
Formation of radiometal hydroxides.Ensure the pH is not too basic. For many trivalent metals, a slightly acidic pH prevents the formation of insoluble hydroxides.
Insufficient amount of Chx-A"-DTPA conjugate.Increase the amount of the precursor conjugate in the reaction mixture.
Precipitate or Colloid Formation pH is too high, leading to the formation of insoluble metal hydroxides.Lower the pH of the reaction mixture to the optimal range for the specific radionuclide.
Buffer incompatibility or concentration issues.Ensure the buffer is fully dissolved and at the correct concentration. Consider trying a different buffer system.
Inconsistent Results Inaccurate pH measurement.Calibrate your pH meter before each use. Use high-quality, fresh calibration standards.
Buffer degradation.Prepare fresh buffer solutions regularly. Store buffers appropriately to prevent changes in pH over time.

pH Optimization Data for Chx-A"-DTPA Radiolabeling

The following table summarizes the reported optimal pH conditions for radiolabeling Chx-A"-DTPA with various radionuclides.

RadionuclideOptimal pHBuffer SystemReference
Gallium-68 (⁶⁸Ga)7.4HEPES[1][2][3]
Yttrium-90 (⁹⁰Y)5.5Ammonium Acetate[1][2][4]
Lutetium-177 (¹⁷⁷Lu)5.5Ammonium Acetate[1][2]
Lutetium-177 (¹⁷⁷Lu)4.5Various Buffers Tested[5]
Lutetium-177 (¹⁷⁷Lu)7.0Not Specified[6]
Zirconium-89 (⁸⁹Zr)4.5Acetate Buffer[7]
Indium-111 (¹¹¹In)5.5Ammonium Acetate[8]

Experimental Protocols

Protocol for pH Optimization of a Radiolabeling Reaction

This protocol provides a general framework for determining the optimal pH for radiolabeling a Chx-A"-DTPA conjugate with a novel radionuclide.

  • Preparation of Buffers:

    • Prepare a series of buffers (e.g., 0.1 M sodium acetate, 0.1 M MES, 0.1 M HEPES) with varying pH values (e.g., in 0.5 unit increments from pH 4.0 to 7.5).

    • Ensure all glassware is metal-free to avoid contamination.

  • Radiolabeling Reaction Setup:

    • In separate metal-free microcentrifuge tubes, aliquot a fixed amount of the Chx-A"-DTPA conjugate.

    • Add a specific volume of each buffer to the respective tubes to achieve the target pH.

    • Add the radionuclide solution to each tube. The volume should be minimal to not significantly alter the final pH.

    • The final reaction volume should be kept consistent across all samples.

  • Incubation:

    • Incubate the reaction mixtures at the desired temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 15-30 minutes).

  • Quality Control:

    • Determine the radiochemical purity (RCP) of each sample using an appropriate method, such as instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

    • The mobile and stationary phases for chromatography will depend on the specific radiolabeled compound.

  • Data Analysis:

    • Plot the radiochemical purity as a function of pH.

    • The pH that yields the highest RCP is considered the optimal pH for the radiolabeling reaction under the tested conditions.

Visual Workflow

G Troubleshooting Workflow for Low Radiochemical Purity start Start: Low Radiochemical Purity check_ph Verify Reaction pH start->check_ph ph_correct Is pH within optimal range? check_ph->ph_correct adjust_ph Adjust pH with fresh, calibrated buffer ph_correct->adjust_ph No check_precursor Check Precursor Concentration ph_correct->check_precursor Yes adjust_ph->check_ph fail Issue Persists: Consult Senior Scientist adjust_ph->fail precursor_sufficient Is precursor concentration adequate? check_precursor->precursor_sufficient increase_precursor Increase precursor concentration precursor_sufficient->increase_precursor No check_reaction_time Evaluate Reaction Time and Temperature precursor_sufficient->check_reaction_time Yes increase_precursor->check_precursor increase_precursor->fail time_temp_optimal Are time and temp optimal? check_reaction_time->time_temp_optimal optimize_time_temp Optimize incubation time and temperature time_temp_optimal->optimize_time_temp No check_reagents Assess Reagent Quality (e.g., radionuclide, buffer) time_temp_optimal->check_reagents Yes optimize_time_temp->check_reaction_time optimize_time_temp->fail reagents_ok Are reagents of high quality? check_reagents->reagents_ok use_new_reagents Use fresh, high-purity reagents reagents_ok->use_new_reagents No success Success: High Radiochemical Purity reagents_ok->success Yes use_new_reagents->check_reagents use_new_reagents->fail

Caption: Troubleshooting workflow for low radiochemical purity in Chx-A"-DTPA radiolabeling.

References

Technical Support Center: Purification of Chx-A"-DTPA Antibody Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Chx-A"-DTPA antibody conjugates.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Chx-A"-DTPA antibody conjugates.

Symptom Potential Cause Recommended Solution
Low Recovery of Conjugate Antibody Precipitation: High concentrations of the antibody or unfavorable buffer conditions can lead to precipitation.[1][2]- Ensure the antibody concentration is within a soluble range (typically 1-5 mg/mL).- Optimize buffer pH and ionic strength. PBS or HEPES buffers at pH 7.2-8.0 are often suitable.[3]
Adsorption to Purification Resin: The antibody conjugate may be nonspecifically binding to the chromatography resin.- Select a size-exclusion chromatography (SEC) column with a hydrophilic coating to minimize nonspecific interactions.[1]- For ion-exchange chromatography, carefully select the resin and optimize the elution gradient.
Aggregation: The conjugation process can induce aggregation, leading to loss of product during purification.[1][2]- See the "High Levels of Aggregation" section below for detailed troubleshooting.
High Levels of Aggregation Over-conjugation: A high ratio of Chx-A"-DTPA to the antibody can increase hydrophobicity and lead to aggregation.[2][3]- Reduce the molar excess of Chx-A"-DTPA during the conjugation reaction.- Optimize the reaction time and temperature to control the degree of conjugation.
Unfavorable Buffer Conditions: Incorrect pH or the presence of certain solvents can promote aggregation.[2]- Maintain the pH within the antibody's stability range.- If using organic solvents to dissolve the chelator, add it slowly to the antibody solution with gentle mixing to avoid localized high concentrations.[3]
Antibody Quality: The starting antibody may have a propensity to aggregate.- Ensure the initial antibody solution is of high purity (>95%) and free of aggregates before conjugation.[4]
Presence of Free Chx-A"-DTPA in Final Product Inefficient Purification: The purification method may not be adequately separating the small molecule chelator from the large antibody conjugate.- Use a desalting column (e.g., PD-10, Sephadex G-25) or perform dialysis with an appropriate molecular weight cutoff (MWCO) membrane (e.g., 10-30 kDa) to remove small molecules.[5][6][7][8]- For SEC, ensure the column has the appropriate separation range to resolve the conjugate from the free chelator.
Reduced Immunoreactivity of the Conjugate Conjugation at Antigen-Binding Sites: The Chx-A"-DTPA may have attached to lysine residues within the antibody's antigen-binding region.[7]- Reduce the chelator-to-antibody ratio to decrease the likelihood of modification in the binding region.[5][9]- Consider site-specific conjugation methods if random lysine conjugation proves problematic.
Denaturation: Harsh purification conditions (e.g., extreme pH) can denature the antibody.- Use elution buffers with a pH that is as close to neutral as possible while still achieving efficient elution.[10]- If a low pH elution buffer is necessary, neutralize the collected fractions immediately.[10]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying Chx-A"-DTPA antibody conjugates?

A1: Size-exclusion chromatography (SEC) is a widely used method for purifying antibody conjugates.[11] It effectively separates the larger antibody conjugate from smaller impurities like unconjugated Chx-A"-DTPA and reaction byproducts. Desalting columns, which are a form of SEC, are also frequently employed for rapid buffer exchange and removal of small molecules.[5]

Q2: How does the number of conjugated Chx-A"-DTPA molecules affect the antibody?

A2: The number of attached Chx-A"-DTPA molecules, often referred to as the drug-to-antibody ratio (DAR) in a broader context, can significantly impact the antibody's properties. Increasing the number of chelators can decrease the isoelectric point (pI) of the antibody.[5] While a higher number of chelators might be desirable for delivering more of a radiometal, it can also lead to a decrease in immunoreactivity and potentially faster clearance from the body.[5][9]

Q3: What are the critical quality attributes to monitor during the purification process?

A3: Key quality attributes to monitor include the drug-to-antibody ratio (DAR), the level of aggregation, the amount of free (unconjugated) drug-linker, and the retention of the antibody's biological activity (immunoreactivity).[12]

Q4: How can I remove additives like sodium azide from my antibody solution before conjugation?

A4: Buffer exchange using a desalting column or dialysis is effective for removing low molecular weight additives like sodium azide, which can interfere with the conjugation reaction.[4][8]

Q5: What analytical techniques are used to characterize the purified Chx-A"-DTPA antibody conjugate?

A5: A variety of techniques are used for characterization:

  • Size-Exclusion Chromatography (SEC): To assess the presence of aggregates and fragments.[13]

  • Mass Spectrometry (MS): To determine the molecular weight of the conjugate and calculate the average number of chelators per antibody.

  • UV-Vis Spectroscopy: Can also be used to estimate the degree of conjugation.

  • Antigen Binding Assays (e.g., ELISA): To confirm that the conjugate has retained its ability to bind to its target.

Experimental Protocols

Protocol 1: Purification of Chx-A"-DTPA Antibody Conjugate using Size-Exclusion Chromatography (SEC)

This protocol provides a general procedure for purifying a Chx-A"-DTPA antibody conjugate using a pre-packed desalting column (e.g., PD-10).

Materials:

  • Chx-A"-DTPA antibody conjugate reaction mixture

  • PD-10 desalting column

  • Purification buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Collection tubes

  • Centrifuge (if using spin columns)

Procedure:

  • Column Equilibration: Remove the storage solution from the PD-10 column and equilibrate it with 4-5 column volumes of the desired purification buffer.

  • Sample Loading: Load the crude conjugate reaction mixture onto the column.

  • Elution: Elute the conjugate with the purification buffer. The purified antibody conjugate will elute in the void volume, while the smaller, unconjugated Chx-A"-DTPA molecules will be retained in the column matrix and elute later.

  • Fraction Collection: Collect the eluate in fractions. The fractions containing the purified conjugate can be identified by monitoring the absorbance at 280 nm.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate. If necessary, concentrate the final product using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).[5]

Protocol 2: Characterization of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This protocol outlines a method to estimate the average number of Chx-A"-DTPA molecules conjugated to each antibody.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm and at a wavelength specific to the Chx-A"-DTPA or a chelated metal if applicable.

  • Calculate the antibody concentration using its known extinction coefficient at 280 nm.

  • Calculate the concentration of the conjugated chelator using its extinction coefficient, correcting for any contribution from the antibody at that wavelength.

  • The molar ratio of the chelator to the antibody provides an estimate of the average DAR.

Visualizations

Caption: Workflow for the purification and characterization of Chx-A"-DTPA antibody conjugates.

troubleshooting_logic issue Issue Detected During Purification/Characterization aggregation High Aggregation? issue->aggregation low_yield Low Yield? issue->low_yield low_activity Low Immunoreactivity? issue->low_activity sol_agg_ratio Reduce Chelator:Antibody Ratio aggregation->sol_agg_ratio Yes sol_agg_buffer Optimize Buffer Conditions (pH, Additives) aggregation->sol_agg_buffer Yes sol_yield_resin Change Purification Resin/ Method low_yield->sol_yield_resin Yes sol_yield_conditions Adjust Buffer/Elution Conditions low_yield->sol_yield_conditions Yes sol_activity_ratio Reduce Chelator:Antibody Ratio low_activity->sol_activity_ratio Yes sol_activity_purification Use Milder Purification Conditions low_activity->sol_activity_purification Yes

Caption: A logical flowchart for troubleshooting common issues in conjugate purification.

References

Validation & Comparative

A Head-to-Head Comparison: Chx-A"-DTPA vs. DOTA for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chelator for antibody labeling is a critical decision that directly impacts the stability, efficacy, and imaging capabilities of radioimmunoconjugates. This guide provides an objective comparison of two widely used chelators, the acyclic Chx-A"-DTPA and the macrocyclic DOTA, supported by experimental data to inform your selection process.

The development of antibody-drug conjugates (ADCs) and radioimmunotherapy agents relies on the stable attachment of a payload—in this case, a radionuclide—to a monoclonal antibody (mAb). This is achieved through a bifunctional chelator, a molecule that binds to the antibody and securely encapsulates a radiometal. Chx-A"-DTPA (N-[(R)-2-amino-3-(p-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-N,N,N',N'',N''-pentaacetic acid) and DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) have emerged as leading candidates for this purpose, each with a distinct set of properties.

Performance at a Glance: A Quantitative Comparison

The selection of a chelator is often a trade-off between labeling kinetics and the in vivo stability of the resulting radiolabeled antibody. The following tables summarize key quantitative data from comparative studies of Chx-A"-DTPA and DOTA.

ParameterChx-A"-DTPADOTAKey RadionuclidesReference
Structure AcyclicMacrocyclicN/A[1][2]
Radiolabeling Conditions
TemperatureRoom Temperature to 37°COften requires heating (e.g., 37°C to 95°C)⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu, ²²⁵Ac[3][4][5][6][7]
TimeFast (minutes to 1 hour)Slower (often requires longer incubation)⁹⁰Y, ¹¹¹In, ¹⁷⁷Lu, ²²⁵Ac[3][4][5][6]
Radiochemical Purity >95%>98%¹⁷⁷Lu[8]
In Vitro Stability (Human Serum) Good to ExcellentExcellent⁹⁰Y, ¹⁷⁷Lu[4][9]
Immunoreactivity Generally well-preservedCan be affected by labeling conditions and number of chelatorsN/A[10][11]

Table 1: General Comparison of Chx-A"-DTPA and DOTA for Antibody Labeling

RadionuclideChelatorRadiolabeling ConditionsRadiochemical Yield/PurityIn Vitro StabilityReference
¹⁷⁷Lu Chx-A"-DTPARoom Temperature, 10 min74% (incomplete)Similar to or slightly higher than DOTA[4]
DOTARoom Temperature / 37°C<2%High[4]
Chx-A"-DTPANot specified>98%Good (up to 4 days at 37°C)[8]
DOTANot specified>98%Good (up to 4 days at 37°C)[8]
⁹⁰Y Chx-A"-DTPA37°C, 60 min~96%87.1 ± 0.9% (in human serum after 3 days)[3]
DOTARequires elevated temperatures (60-90°C)-Excellent[3][9]
¹¹¹In Chx-A"-DTPA37°C, 1 hour>90%Good[5][10]
DOTA37°C, overnight>90%Good[5]

Table 2: Radionuclide-Specific Labeling and Stability Data

The Structural and Kinetic Divide

The fundamental difference between Chx-A"-DTPA and DOTA lies in their chemical structure. Chx-A"-DTPA is an acyclic (linear) chelator, which generally allows for faster radiolabeling kinetics at milder temperatures.[3][4] This is a significant advantage when working with temperature-sensitive antibodies, as prolonged exposure to heat can lead to denaturation and loss of function.

In contrast, DOTA is a macrocyclic chelator, meaning its metal-binding atoms are part of a rigid ring structure. This pre-organized chelation cavity contributes to the exceptional thermodynamic stability and kinetic inertness of its metal complexes.[2][9] However, this rigidity also means that metal incorporation is slower and often requires heating to achieve high radiochemical yields.[3][6]

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the conjugation of Chx-A"-DTPA and DOTA to an antibody and subsequent radiolabeling. It is crucial to optimize these protocols for each specific antibody and radionuclide.

Protocol 1: Antibody Conjugation with p-NCS-Bn-Chx-A"-DTPA or p-NCS-Bn-DOTA

This protocol describes the conjugation of the isothiocyanate-functionalized chelators to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)

  • p-NCS-Bn-Chx-A"-DTPA or p-NCS-Bn-DOTA dissolved in anhydrous DMSO

  • PD-10 desalting column (or equivalent size-exclusion chromatography system)

  • Chelator-free buffer for purification (e.g., 0.25 M ammonium acetate, pH 5.5)

Procedure:

  • Antibody Preparation: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) that could compete with the conjugation reaction. Adjust the pH of the antibody solution to 8.5-9.0.

  • Conjugation Reaction: Add a molar excess of the dissolved p-NCS-Bn-chelator to the antibody solution. The molar ratio of chelator to antibody may range from 5:1 to 50:1 and should be optimized.[8]

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.[12]

  • Purification: Purify the antibody-chelator conjugate from unreacted chelator using a PD-10 desalting column equilibrated with a metal-free buffer suitable for radiolabeling.

  • Characterization: Determine the number of chelators conjugated per antibody molecule using methods such as MALDI-TOF mass spectrometry or by a metal-binding assay.

Protocol 2: Radiolabeling of Antibody-Chelator Conjugates

This protocol outlines the general procedure for radiolabeling the conjugated antibody with a radionuclide such as ¹¹¹In, ¹⁷⁷Lu, or ⁹⁰Y.

Materials:

  • Antibody-Chx-A"-DTPA or Antibody-DOTA conjugate in a suitable buffer (e.g., 0.2 M ammonium acetate, pH 5.5)[3][5]

  • Radionuclide solution (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃, ⁹⁰YCl₃) in a dilute acid

  • Reaction vessel (e.g., polypropylene microcentrifuge tube)

  • Heating block or water bath (for DOTA labeling)

  • Instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC) system for quality control

Procedure:

  • Reaction Setup: In a reaction vessel, combine the antibody-chelator conjugate with the radionuclide solution. The final pH of the reaction mixture should be adjusted to approximately 5.5.

  • Incubation:

    • For Chx-A"-DTPA conjugates: Incubate at room temperature or 37°C for 30-60 minutes.[3][5]

    • For DOTA conjugates: Incubate at 37°C to 95°C for 30-60 minutes or longer, depending on the specific antibody and radionuclide.[3][6][7]

  • Quenching (Optional): The reaction can be stopped by adding a small amount of a strong chelator like DTPA or EDTA to scavenge any unbound radionuclide.

  • Purification: If necessary, purify the radiolabeled antibody from free radionuclide using a size-exclusion column (e.g., PD-10).

  • Quality Control: Determine the radiochemical purity of the final product using ITLC or HPLC. A radiochemical purity of >95% is generally desired.[8]

Visualizing the Workflow

To better illustrate the key processes in antibody labeling, the following diagrams have been generated using Graphviz.

Figure 1: Antibody Conjugation Workflow

Figure 2: Radiolabeling Experimental Workflow

Key Considerations for Selection

  • Antibody Sensitivity: For antibodies that are sensitive to heat, the milder labeling conditions offered by Chx-A"-DTPA are a distinct advantage.[3]

  • Radionuclide Choice: While both chelators can be used with a variety of radiometals, the stability of the complex can vary. DOTA is often considered the "gold standard" for its exceptional in vivo stability with radionuclides like ⁹⁰Y and ¹⁷⁷Lu.[2][9]

  • Desired In Vivo Stability: For therapeutic applications where long-term stability is paramount to minimize off-target radiation, the superior kinetic inertness of DOTA complexes may be preferable.[9]

  • Labeling Efficiency and Time Constraints: If rapid labeling and high radiochemical yields at room temperature are critical, Chx-A"-DTPA is a strong candidate.[4]

Conclusion

Both Chx-A"-DTPA and DOTA are highly effective bifunctional chelators for antibody labeling, each with its own set of advantages and disadvantages. The choice between the acyclic Chx-A"-DTPA and the macrocyclic DOTA will depend on the specific requirements of the application, including the nature of the antibody, the choice of radionuclide, and the desired balance between labeling efficiency and in vivo stability. By carefully considering the experimental data and protocols presented in this guide, researchers can make an informed decision to optimize the performance of their radioimmunoconjugates for both diagnostic and therapeutic applications.

References

A Comparative Analysis of the In Vivo Stability of Chx-A"-DTPA and Other Chelators for Radiolabeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable chelator is paramount for the successful development of radiopharmaceuticals. The in vivo stability of the radiometal-chelator complex is a critical determinant of therapeutic efficacy and toxicity. This guide provides an objective comparison of the in vivo stability of Chx-A"-DTPA against other commonly used chelators, supported by experimental data.

The acyclic chelator Chx-A"-DTPA has demonstrated exceptional in vivo stability with a range of therapeutic and imaging radionuclides, including ⁹⁰Y, ¹⁷⁷Lu, ¹¹¹In, and ²¹²/²¹³Bi. Its performance is often benchmarked against other widely used chelators such as DOTA, DTPA, NOTA, and H₄octapa.

Comparative In Vivo Stability: A Data-Driven Overview

The in vivo stability of a radiolabeled conjugate is often indirectly assessed by examining its biodistribution profile. The accumulation of the radiometal in non-target tissues, particularly bone, can be indicative of the dissociation of the metal from the chelator.

Yttrium-90 (⁹⁰Y)

Yttrium-90 is a widely used beta-emitter for radioimmunotherapy. The stability of the ⁹⁰Y-chelator complex is crucial to prevent the accumulation of free ⁹⁰Y in the bone, which can lead to myelotoxicity.

ChelatorAntibody ConjugateAnimal ModelKey FindingsReference
Chx-A"-DTPA TrastuzumabOvarian Cancer Xenograft MiceHigh tumoral uptake (42.3 ± 4.0 %ID/g at 72h). Comparable in vivo performance to H₄octapa.[1]
H₄octapa TrastuzumabOvarian Cancer Xenograft MiceHigh tumoral uptake (30.1 ± 7.4 %ID/g at 72h). Comparable in vivo performance to Chx-A"-DTPA.[1]
DOTA B3 mAbNontumor-bearing nude miceShowed no significant release of ⁸⁸Y in serum. Significantly lower cortical bone uptake of ⁸⁸Y compared to DTPA derivatives.[2]
Chx-A"-DTPA (Isomer A) B3 mAbNontumor-bearing nude micePseudo-first-order dissociation rate constant of 2.54 x 10⁻³ day⁻¹ for ⁸⁸Y in serum. Higher bone uptake than DOTA.[2]
1B4M-DTPA B3 mAbNontumor-bearing nude micePseudo-first-order dissociation rate constant of 3.97 x 10⁻³ day⁻¹ for ⁸⁸Y in serum. Higher bone uptake than DOTA.[2]

Table 1: Comparative in vivo data for ⁹⁰Y-labeled chelators.

Lutetium-177 (¹⁷⁷Lu)

Lutetium-177 is another important therapeutic radionuclide. Studies have shown Chx-A"-DTPA to be a suitable chelator for ¹⁷⁷Lu.

ChelatorKey FindingsReference
Chx-A"-DTPA-NCS Superior in vitro stability compared to ¹⁷⁷Lu-NOTA-NCS. Less affected by trace metal impurities.[3]
NOTA-NCS Lower radiolabeling yields at equimolar ratios compared to Chx-A"-DTPA-NCS. Significantly affected by trace metal impurities.[3]

Table 2: Comparison of Chx-A"-DTPA-NCS and NOTA-NCS for ¹⁷⁷Lu labeling.

Experimental Protocols

A generalized experimental workflow for assessing the in vivo stability of radiolabeled chelators is outlined below. Specific parameters will vary depending on the chelator, radionuclide, and targeting molecule.

Conjugation of Chelator to Targeting Molecule

The bifunctional chelator is conjugated to a targeting molecule, typically a monoclonal antibody (mAb) or a peptide. For isothiocyanate-functionalized chelators like p-SCN-Bn-Chx-A"-DTPA, the reaction occurs with the lysine residues of the antibody.

  • Antibody: Trastuzumab or other relevant mAb

  • Chelator: p-SCN-Bn-Chx-A"-DTPA

  • Reaction Conditions: The chelator is dissolved in a solvent like DMSO and added to the antibody solution in a buffer with a slightly basic pH (e.g., sodium bicarbonate buffer, pH 8.5-9.0). The molar ratio of chelator to antibody is optimized to achieve a desired number of chelators per antibody molecule. The reaction mixture is incubated at room temperature for a specified period (e.g., 1-4 hours).

  • Purification: The resulting immunoconjugate is purified from unconjugated chelator using methods like dialysis or size-exclusion chromatography.

Radiolabeling

The chelator-conjugated biomolecule is then radiolabeled with the desired radionuclide.

  • Radionuclide: ⁹⁰YCl₃, ¹⁷⁷LuCl₃, or other suitable radionuclide.

  • Labeling Buffer: A metal-free buffer with a pH suitable for the specific radionuclide and chelator (e.g., acetate or gentisate buffer, pH 4.5-5.5).

  • Reaction Conditions: The radionuclide is added to the immunoconjugate in the labeling buffer. The reaction is typically incubated at room temperature or slightly elevated temperature (e.g., 37°C) for a specific duration (e.g., 15-60 minutes).

  • Quality Control: The radiochemical purity of the radiolabeled conjugate is determined using methods like instant thin-layer chromatography (iTLC).

In Vitro Serum Stability

Before in vivo studies, the stability of the radiolabeled conjugate is often assessed in vitro in human or animal serum.

  • Procedure: The radiolabeled conjugate is incubated in serum at 37°C for various time points (e.g., up to 7 days).

  • Analysis: At each time point, an aliquot is analyzed by a suitable method (e.g., iTLC, HPLC) to determine the percentage of intact radiolabeled conjugate.

In Vivo Biodistribution Studies

Animal models are used to evaluate the in vivo stability and targeting efficacy of the radiolabeled conjugate.

  • Animal Model: Typically immunocompromised mice (e.g., nude mice) bearing tumor xenografts that express the target antigen for the conjugated antibody.

  • Administration: The radiolabeled conjugate is administered intravenously to the animals.

  • Time Points: Animals are euthanized at various time points post-injection (e.g., 6, 24, 48, 72, 168 hours).

  • Biodistribution Analysis: Tissues of interest (e.g., tumor, blood, liver, spleen, kidneys, bone) are harvested, weighed, and the radioactivity is counted using a gamma counter. The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizing the Workflow

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Analysis cluster_invivo In Vivo Evaluation conjugation 1. Conjugation (Chelator + Antibody) purification1 Purification conjugation->purification1 radiolabeling 2. Radiolabeling (Immunoconjugate + Radionuclide) purification1->radiolabeling purification2 Quality Control & Purification radiolabeling->purification2 serum_stability 3. Serum Stability Assay purification2->serum_stability injection 4. IV Injection (Animal Model) purification2->injection analysis Data Analysis (%ID/g) serum_stability->analysis Stability Data biodistribution 5. Biodistribution (Organ Harvesting) injection->biodistribution counting 6. Gamma Counting biodistribution->counting counting->analysis logical_relationship cluster_main In Vivo Fate of Radiolabeled Conjugate radiolabeled_conjugate Radiolabeled Conjugate (e.g., ⁹⁰Y-Chx-A"-DTPA-mAb) stable_complex Stable Complex at Target Site radiolabeled_conjugate->stable_complex High Kinetic Inertness dissociation Dissociation of Radiometal radiolabeled_conjugate->dissociation Low Kinetic Inertness therapeutic_effect Desired Therapeutic Effect stable_complex->therapeutic_effect free_metal Free Radiometal (e.g., ⁹⁰Y³⁺) dissociation->free_metal transchelation Transchelation to Endogenous Proteins (e.g., Transferrin) free_metal->transchelation bone_uptake Non-Specific Uptake (e.g., Bone) free_metal->bone_uptake toxicity Potential Toxicity transchelation->toxicity bone_uptake->toxicity

References

Validating the Immunoreactivity of Chx-A"-DTPA Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring that a monoclonal antibody (mAb) retains its antigen-binding affinity after conjugation with a chelator like Chx-A"-DTPA is a critical step in the development of radioimmunoconjugates for imaging or therapeutic applications. This guide provides a comparative overview of the immunoreactivity of Chx-A"-DTPA conjugates, alternative chelators, and the experimental protocols required for validation.

The conjugation of chelators, essential for labeling antibodies with radiometals, can sometimes alter the antibody's structure and affect its ability to bind to its target antigen.[1][2] This loss of immunoreactivity can lead to suboptimal in vivo performance.[3][4] Therefore, rigorous validation of immunoreactivity is a mandatory step in the development of new radiolabeled monoclonal antibodies.[2]

Comparative Performance of Chx-A"-DTPA and Alternatives

Chx-A"-DTPA is a widely used acyclic chelator for radiolabeling antibodies with various radiometals, including indium-111 (¹¹¹In), yttrium-90 (⁹⁰Y), and bismuth-213 (²¹³Bi).[5][6][7] Its popularity stems from its ability to be radiolabeled efficiently at room temperature, which is advantageous for sensitive biomolecules like antibodies.[8] However, a range of alternative chelators are available, each with distinct characteristics. The following tables compare the performance of Chx-A"-DTPA conjugates with other common chelators.

ChelatorAntibodyRadiolabelImmunoreactivity (%)Key Findings
Chx-A"-DTPA MORAb-009¹¹¹In88.3 ± 4.5 (2.4 chelators/Ab)Higher immunoreactivity was observed with a lower number of conjugated chelators.[9]
81.1 ± 0.9 (5.5 chelators/Ab)
HuM195²¹³Bi84 ± 10Immunoreactivity was independent of the specific activity.[6]
Trastuzumab⁹⁰YNot explicitly quantified, but showed high tumor uptake, implying retained immunoreactivity.Comparable in vivo performance to H4octapa.[5][8]
H4octapa Trastuzumab⁹⁰YNot explicitly quantified, but showed high tumor uptake.Demonstrated comparable radiolabeling efficiency and in vivo stability to Chx-A"-DTPA.[5][8]
DOTA Trastuzumab⁹⁰YNot explicitly quantified.Often requires higher temperatures for radiolabeling, making it less suitable for some antibodies.[8]
hu5A10¹¹¹InNot explicitly quantified, but binding kinetics were measured.Increasing the number of DOTA chelators had a greater impact on FcRn binding than on antigen binding.[10]
CHX-B-DTPA B72.3⁸⁸YMaintained in vitroShowed lower in vivo stability and less efficient tumor localization compared to the CHX-A isomer.[11]
ChelatorAntibodyRadiolabeling Efficiency (%)Radiolabeling Conditions
Chx-A"-DTPA Trastuzumab>9515 min, room temperature[5]
HuM19578 ± 1010 min[6]
MORAb-00992.5 (2.4 chelators/Ab)Not specified[9]
94.8 (5.5 chelators/Ab)
H4octapa Trastuzumab>9515 min, room temperature[5]
DOTA TrastuzumabNot specifiedTypically requires 60-90°C for 30-60 min[8]
2556 mAb>95Not specified[12]

Experimental Protocols

Accurate determination of immunoreactivity is crucial. The following are detailed methodologies for key experiments.

Cell-Based Immunoreactivity Assay (Linear Extrapolation Method)

This assay, often referred to as the Lindmo plot, determines the immunoreactive fraction by measuring the binding of a radiolabeled antibody to an excess of antigen-expressing cells.[3][13]

Protocol:

  • Cell Preparation:

    • Prepare six aliquots of 5 x 10⁶ antigen-expressing cells in 1 mL of PBS containing 1% BSA (PBS-BSA).

    • Perform five 1:2 serial dilutions of the cell suspensions to obtain concentrations ranging from 1.5625 x 10⁵ to 5 x 10⁶ cells/mL.[3]

  • Blocking Cohort:

    • To a set of cell dilutions, add a 5000-fold molar excess of unlabeled antibody to saturate the antigens. This serves as a control for non-specific binding.[3][4]

  • Binding Reaction:

    • Add a constant, tracer amount (e.g., 1 ng) of the radiolabeled immunoconjugate to both the experimental and blocking cell suspensions.

    • Incubate on ice for 1 hour, with gentle agitation every 15 minutes to prevent cell pelleting.[3]

  • Separation of Bound and Unbound Antibody:

    • Centrifuge the cell suspensions to pellet the cells.

    • Carefully collect the supernatant containing the unbound antibody.

    • Wash the cell pellets with cold PBS-BSA and collect the wash solutions.

  • Radioactivity Measurement:

    • Measure the radioactivity in the cell pellets (bound fraction) and the combined supernatant and washes (unbound fraction) using a gamma counter.

  • Data Analysis:

    • Calculate the ratio of total radioactivity to bound radioactivity for each cell concentration.

    • Plot the inverse of the bound fraction against the inverse of the cell concentration.

    • The immunoreactive fraction is determined by the inverse of the y-intercept of the linear extrapolation to infinite antigen concentration.[13]

Workflow for Cell-Based Immunoreactivity Assay

G cluster_prep Cell Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis prep_cells Prepare serial dilutions of antigen-expressing cells add_radiolabeled Add radiolabeled Ab to experimental group prep_cells->add_radiolabeled add_blocking Add radiolabeled Ab + excess unlabeled Ab to blocking group prep_cells->add_blocking incubate Incubate on ice add_radiolabeled->incubate add_blocking->incubate centrifuge Centrifuge to pellet cells incubate->centrifuge separate Separate supernatant (unbound) from pellet (bound) centrifuge->separate measure Measure radioactivity of bound and unbound fractions separate->measure plot Plot data using Lindmo method measure->plot calculate Calculate immunoreactive fraction plot->calculate

Caption: Workflow of the cell-based linear extrapolation immunoreactivity assay.

Antigen Saturation Assay

This is a simpler method that relies on a single experimental point with a vast excess of antigen to determine the maximum binding percentage.[4]

Protocol:

  • Cell Preparation:

    • Prepare triplicate aliquots of a high concentration of antigen-expressing cells (e.g., 2 x 10⁷ cells).[4]

  • Blocking Cohort:

    • Prepare a parallel set of tubes and add a large molar excess (e.g., 5000-fold) of unlabeled antibody.[4]

  • Binding Reaction:

    • Add a fixed amount of the radiolabeled immunoconjugate (e.g., 1 ng) to all tubes.

    • Incubate on ice for 1 hour with periodic gentle agitation.[3]

  • Separation and Measurement:

    • Follow the same separation and radioactivity measurement steps as in the linear extrapolation assay.

  • Data Analysis:

    • The immunoreactivity is calculated as the percentage of specifically bound radioactivity (total bound minus non-specifically bound) relative to the total radioactivity added.

Logical Flow of Immunoreactivity Validation

G start Start: Synthesized Radioimmunoconjugate assay_choice Choose Assay Method start->assay_choice lindmo Linear Extrapolation (Lindmo) assay_choice->lindmo Quantitative saturation Antigen Saturation assay_choice->saturation Simpler perform_assay Perform Binding Experiment lindmo->perform_assay saturation->perform_assay data_analysis Analyze Binding Data perform_assay->data_analysis result Immunoreactive Fraction (%) data_analysis->result

Caption: Decision process for selecting an immunoreactivity validation method.

In Vivo Biodistribution Studies

Ultimately, the performance of a radioimmunoconjugate must be validated in a living system. Biodistribution studies in animal models provide crucial information on tumor targeting and clearance from normal tissues, which are indirect measures of immunoreactivity.

Protocol:

  • Animal Model:

    • Use tumor-bearing animal models (e.g., mice with xenografts of human cancer cells expressing the target antigen).[8]

  • Injection:

    • Inject a defined dose of the radioimmunoconjugate intravenously into the animals.[8]

  • Time Points:

    • At various time points post-injection (e.g., 24, 48, 72 hours), euthanize groups of animals.[8]

  • Tissue Collection and Measurement:

    • Dissect tumors and major organs (liver, spleen, kidneys, bone, etc.).

    • Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.[8]

    • High tumor uptake and low uptake in non-target organs are indicative of a stable conjugate with high immunoreactivity.[8]

Conclusion

The validation of immunoreactivity is a cornerstone of radioimmunoconjugate development. Chx-A"-DTPA remains a robust and widely used chelator, offering a favorable balance of efficient room-temperature radiolabeling and in vivo stability.[5][8] However, the choice of chelator can significantly impact the final product's performance. As the data indicates, factors such as the number of chelators per antibody and the specific isomer used (CHX-A vs. CHX-B) can influence immunoreactivity and biodistribution.[9][11]

For researchers developing novel radioimmunoconjugates, it is imperative to perform rigorous comparative studies. This includes not only assessing the immunoreactive fraction through in vitro cell-based assays but also confirming the in vivo performance through biodistribution studies. The protocols and comparative data presented in this guide offer a framework for making informed decisions and ensuring the development of effective and specific targeted radiopharmaceuticals.

References

A Comparative Analysis of Chx-A"-DTPA and H4octapa for 90Y Chelation in Targeted Radiotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a chelator is critical for the efficacy and safety of radiopharmaceuticals. This guide provides an objective comparison of two prominent acyclic chelators, Chx-A"-DTPA and H4octapa, for the chelation of the therapeutic radiometal Yttrium-90 (90Y).

The development of effective radioimmunotherapy agents relies on the stable incorporation of a radiometal, such as 90Y, into a targeting molecule, typically a monoclonal antibody. This is achieved through a bifunctional chelator that binds the radiometal on one end and covalently attaches to the targeting vector on the other. An ideal chelator should exhibit rapid and efficient radiolabeling under mild conditions, form a highly stable complex with the radiometal to prevent its release in vivo, and not negatively impact the biological properties of the targeting molecule. This guide presents a head-to-head comparison of Chx-A"-DTPA and H4octapa, summarizing key experimental data on their performance in 90Y chelation.

Performance Data at a Glance

A comparative study evaluated the performance of p-SCN-Bn-CHX-A"-DTPA and p-SCN-Bn-H4octapa conjugated to the HER2-targeting antibody, trastuzumab. The resulting radioimmunoconjugates were assessed for their radiolabeling efficiency, in vitro stability, and in vivo performance in a murine model of ovarian cancer.[1][2]

Performance Metric90Y-Chx-A"-DTPA-trastuzumab90Y-octapa-trastuzumabReference
Radiochemical Yield (15 min, RT) >95%>95%[1][2]
Crude Radiochemical Yield (60 min, 37°C) ~96%~99%[1]
Radiochemical Purity (after purification) >99%>99%[1]
Immunoreactivity 93.9 ± 0.9%91.2 ± 0.8%[1]
In Vitro Serum Stability (96 h, 37°C) 87.1 ± 0.9%94.8 ± 0.6%[1]
Tumor Uptake (%ID/g at 72 h p.i.) 42.3 ± 4.030.1 ± 7.4[1][2]

In Vitro Performance: Facile Radiolabeling and High Stability

Both Chx-A"-DTPA and H4octapa demonstrated excellent radiolabeling kinetics with 90Y, achieving high radiochemical yields of over 95% within just 15 minutes at room temperature.[1][2] This is a significant advantage as it allows for the radiolabeling of temperature-sensitive biomolecules like antibodies without compromising their structural integrity.[1] When extended to 60 minutes at 37°C, both chelators maintained high yields, with H4octapa showing a slightly higher crude yield of approximately 99% compared to 96% for Chx-A"-DTPA.[1]

The stability of the resulting radiolabeled conjugates is paramount to prevent the release of free 90Y, which can lead to off-target toxicity, particularly in the bone, liver, and kidneys.[1] In a 96-hour incubation in human serum at 37°C, both radioimmunoconjugates exhibited excellent stability.[1] Notably, 90Y-octapa-trastuzumab showed slightly higher stability, with 94.8 ± 0.6% of the 90Y remaining chelated, compared to 87.1 ± 0.9% for 90Y-CHX-A"-DTPA-trastuzumab.[1]

In Vivo Performance: A Comparative Look at Biodistribution and Efficacy

Biodistribution studies in mice bearing HER2-expressing SKOV3 ovarian cancer xenografts revealed high tumor uptake for both radioimmunoconjugates.[1][2] At 72 hours post-injection, 90Y-Chx-A"-DTPA-trastuzumab demonstrated a higher tumor uptake of 42.3 ± 4.0 %ID/g compared to 30.1 ± 7.4 %ID/g for 90Y-octapa-trastuzumab.[1][2] Despite this difference in tumor accumulation, radioimmunotherapy studies showed that both agents were equally effective in significantly decreasing tumor growth compared to control groups.[1][2] This suggests that both chelators are suitable for the development of 90Y-based radioimmunotherapeutics.[2]

Chelation Chemistry and Experimental Workflow

The following diagrams illustrate the chemical structures of the 90Y-chelate complexes and a typical experimental workflow for comparing their performance.

Caption: 90Y chelation by Chx-A"-DTPA and H4octapa.

G Experimental Workflow for Chelator Comparison start Start conjugation Conjugation of Chelators to Antibody (Trastuzumab) start->conjugation radiolabeling Radiolabeling with 90Y conjugation->radiolabeling in_vitro In Vitro Evaluation (Radiochemical Yield, Purity, Stability, Immunoreactivity) radiolabeling->in_vitro in_vivo In Vivo Evaluation (Biodistribution, Therapy Study) radiolabeling->in_vivo comparison Comparative Analysis of Performance in_vitro->comparison in_vivo->comparison end Conclusion comparison->end

Caption: Workflow for comparing 90Y-chelator performance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols are summarized from the comparative study by Price et al.[1]

Conjugation of Bifunctional Chelators to Trastuzumab
  • Aliquots of trastuzumab are buffer-exchanged into a suitable buffer (e.g., 0.1 M NaHCO3, pH 8.5).

  • The bifunctional chelators, p-SCN-Bn-H4octapa or p-SCN-Bn-CHX-A"-DTPA, are dissolved in a compatible solvent (e.g., DMSO).

  • The chelator solution is added to the antibody solution at a specific molar ratio and allowed to react for a defined period (e.g., overnight at 4°C).

  • The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., PD-10 column).

  • The number of chelators per antibody is determined using methods like isotopic dilution assays.

Radiolabeling with 90Y
  • Aliquots of the chelate-modified antibody (e.g., 200 μg) are transferred to microcentrifuge tubes.

  • Ammonium acetate buffer (pH 5.5, 200 mM, Chelex-100 treated) is added to a final volume of 0.5 mL.

  • An aliquot of 90Y (e.g., ~0.35 mCi) is added to the mixture.

  • The reaction is incubated at a specified temperature (e.g., 37°C or room temperature) with gentle mixing for a set duration (e.g., 15-60 minutes).

  • The reaction is quenched by adding a solution of EDTA (e.g., 20 μL of 50 mM EDTA, pH 5.5).

  • The radiolabeled immunoconjugate is purified using size-exclusion chromatography.

  • Radiochemical yield and purity are determined by instant thin-layer chromatography (iTLC).

In Vitro Serum Stability Assay
  • Aliquots of the purified radiolabeled immunoconjugate are added to human serum.

  • The samples are incubated at 37°C with gentle agitation.

  • At various time points (e.g., 0, 1, 24, 48, 72, and 96 hours), aliquots are taken and analyzed by iTLC to determine the percentage of intact radioimmunoconjugate.

In Vivo Biodistribution Studies
  • Female athymic nude mice bearing tumor xenografts (e.g., SKOV3) are used.

  • A defined activity of the purified 90Y-immunoconjugate (e.g., ~20–25 μCi) in sterile saline is administered intravenously.

  • At selected time points post-injection, mice are euthanized.

  • Tissues of interest (including tumor, blood, major organs) are harvested, weighed, and the radioactivity is measured using a scintillation counter.

  • The uptake in each organ is calculated as the percentage of the injected dose per gram of tissue (%ID/g).

Conclusion

Both Chx-A"-DTPA and H4octapa are highly effective acyclic chelators for 90Y, enabling rapid and efficient radiolabeling under mild conditions and forming stable radioimmunoconjugates.[1][2] While 90Y-Chx-A"-DTPA-trastuzumab showed higher tumor uptake in a specific preclinical model, 90Y-octapa-trastuzumab exhibited slightly superior in vitro stability.[1] Importantly, both constructs demonstrated comparable therapeutic efficacy.[1][2] The choice between these two excellent chelators may therefore depend on specific application requirements, such as the desired in vivo biodistribution profile or the acceptable level of in vitro stability for a particular radiopharmaceutical. This comparative guide provides the necessary data to support an informed decision for researchers and drug developers in the field of targeted radiotherapy.

References

In Vivo Comparison of CHX-A-DTPA and CHX-B-DTPA Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of a bifunctional chelator is a critical step in the creation of effective radioimmunoconjugates for imaging and therapeutic applications. The isomeric form of the chelator can significantly impact the in vivo stability, biodistribution, and overall performance of the final product. This guide provides an objective comparison of the in vivo performance of two such isomers: CHX-A-DTPA and CHX-B-DTPA, supported by experimental data.

Executive Summary

Experimental evidence consistently demonstrates that the CHX-A-DTPA isomer is more suitable for coupling radiometals to monoclonal antibodies (MAbs) for in vivo applications compared to the CHX-B-DTPA isomer.[1] Studies using yttrium-88 and indium-111 labeled antibodies have shown that CHX-A-DTPA conjugates exhibit greater in vivo stability, leading to more efficient and stable tumor localization and a slower blood clearance rate.[1] Conversely, CHX-B-DTPA conjugates, particularly when labeled with yttrium, show significantly higher and progressive accumulation in bone, indicating in vivo dissociation of the radiometal.[2] This makes the CHX-B isomers unsuitable for applications with yttrium and other bone-seeking radionuclides.

Data Presentation: Quantitative Comparison of Isomer Performance

The following tables summarize the key quantitative data from comparative in vivo studies of CHX-A-DTPA and CHX-B-DTPA isomers.

Table 1: Biodistribution of ⁸⁸Y-labeled B72.3 Monoclonal Antibody Conjugates in Athymic Mice with LS-174T Human Colon Carcinoma Xenografts [1]

Organ⁸⁸Y-CHX-A-DTPA-B72.3 (%ID/g ± SD)⁸⁸Y-CHX-B-DTPA-B72.3 (%ID/g ± SD)
Blood (7 days)HigherLower
Tumor (7 days)HigherLower
LiverNo significant increase-
SpleenNo significant increase-
BoneNo significant increaseSignificant increase

Note: This table presents a qualitative summary of the findings from the study, as specific numerical data for all time points was not provided in the abstract.

Table 2: Bone Uptake of ⁸⁸Y-labeled B3 Monoclonal Antibody Conjugates in Nontumor-Bearing Nude Mice at 168 hours post-injection [2]

IsomerBone Uptake (%ID/g)
CHX-A'4.6
CHX-A''4.0
CHX-B'21.9
CHX-B''12.1

Table 3: Kidney Uptake of ²⁰⁶Bi-labeled B72.3 Monoclonal Antibody Conjugates in Normal Athymic Mice [3]

ConjugateKidney Uptake (%ID/g)
²⁰⁶Bi-CHX-A-DTPA-B72.3Lowest
²⁰⁶Bi-CHX-B-DTPA-B72.3Lowest
²⁰⁶Bi-DTPA-B72.327.2
²⁰⁶Bi-1B4M-DTPA-B72.313.2

Note: The study found that both CHX-A and CHX-B immunoconjugates had the lowest and comparable levels of ²⁰⁶Bi in the kidneys, suggesting suitability for labeling with bismuth isotopes.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Biodistribution Studies of ⁸⁸Y-labeled B72.3 and B3 Conjugates
  • Antibody and Conjugation: Monoclonal antibody (MAb) B72.3 or B3 was conjugated with the isomeric forms of 2-(p-isothiocyanatobenzyl)-cyclohexyl-DTPA (CHX-A-DTPA or CHX-B-DTPA).[1][2]

  • Radiolabeling: The immunoconjugates were labeled with yttrium-88 (⁸⁸Y).[1][2] To assess if the chelation altered the properties of the MAb, a co-injection of CHX-(A or B)-¹²⁵I-DTPA-B72.3 was performed in some studies.[1]

  • Animal Model: Athymic (nude) mice were used. For tumor uptake studies, mice were xenografted with human colon carcinoma cells (LS-174T).[1] Nontumor-bearing mice were used for evaluating bone uptake.[2]

  • Administration: The radiolabeled antibody conjugates were injected intravenously into the mice.[2]

  • Data Collection: At various time points (e.g., 6, 24, 48, 96, and 168 hours) post-injection, mice were euthanized.[2] Organs of interest (blood, tumor, liver, spleen, bone, kidneys, etc.) were harvested, weighed, and the radioactivity was measured using a gamma counter.

  • Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) was calculated for each organ to determine the biodistribution of the radiolabeled antibody.

Visualizations: Experimental Workflow

The following diagram illustrates the general workflow for the in vivo comparison of CHX-A-DTPA and CHX-B-DTPA isomers.

experimental_workflow cluster_preparation Preparation of Radioimmunoconjugates cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis MAb Monoclonal Antibody (MAb) Conjugation_A Conjugation MAb->Conjugation_A Conjugation_B Conjugation MAb->Conjugation_B CHX_A CHX-A-DTPA Isomer CHX_A->Conjugation_A CHX_B CHX-B-DTPA Isomer CHX_B->Conjugation_B Radiolabeling_A Radiolabeling (e.g., ⁸⁸Y, ¹¹¹In) Conjugation_A->Radiolabeling_A Radiolabeling_B Radiolabeling (e.g., ⁸⁸Y, ¹¹¹In) Conjugation_B->Radiolabeling_B Injection Intravenous Injection Radiolabeling_A->Injection Radiolabeling_B->Injection Animal_Model Animal Model (e.g., Athymic Mice) Animal_Model->Injection Biodistribution Biodistribution Study Injection->Biodistribution Imaging SPECT/PET Imaging (Optional) Injection->Imaging Organ_Harvest Organ Harvesting Biodistribution->Organ_Harvest Gamma_Counting Gamma Counting Organ_Harvest->Gamma_Counting Calc Calculation of %ID/g Gamma_Counting->Calc Comparison Comparison of Isomers Calc->Comparison

Caption: General workflow for comparing the in vivo performance of CHX-A-DTPA and CHX-B-DTPA isomers.

Conclusion

The in vivo comparative studies strongly indicate that the stereochemistry of the CHX-DTPA ligand profoundly influences the stability of the resulting radiometal complex.[2] The CHX-A isomer, particularly CHX-A'', demonstrates superior in vivo stability, characterized by lower bone uptake of radiometals like yttrium and more stable tumor localization.[1][2] In contrast, the CHX-B isomers are not recommended for labeling with yttrium due to their high and progressive bone accumulation, which suggests in vivo dissociation of the radionuclide.[2] Therefore, for the development of radioimmunoconjugates for in vivo applications, CHX-A-DTPA is the preferred isomeric form.

References

A Comparative Guide to Assessing the Radiochemical Purity of ⁹⁰Y-CHX-A"-DTPA-Trastuzumab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the radiochemical purity of radioimmunoconjugates like ⁹⁰Y-CHX-A"-DTPA-trastuzumab is a critical step for guaranteeing safety and efficacy. This guide provides a detailed comparison of the two most common analytical methods for this purpose: Instant Thin-Layer Chromatography (ITLC) and Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC).

Method Comparison

Both ITLC and SE-HPLC are widely accepted methods for determining radiochemical purity. However, they differ significantly in their speed, complexity, and the level of detail they provide. ITLC is a rapid and straightforward method, ideal for the routine determination of free radiometal impurities. In contrast, SE-HPLC offers a more comprehensive analysis, capable of separating and quantifying various species, including the monomeric radioimmunoconjugate, aggregates, and fragments.

FeatureInstant Thin-Layer Chromatography (ITLC)Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC)
Principle Separation based on differential migration of components on a stationary phase due to a mobile phase.Separation based on the hydrodynamic radius of molecules as they pass through a column packed with porous particles.
Primary Use Quantifying the percentage of free radionuclide (e.g., ⁹⁰Y³⁺).Quantifying the monomeric radiolabeled antibody, as well as aggregates and fragments.
Speed Rapid, typically less than 30 minutes per sample.Longer analysis time, typically 20-40 minutes per sample.
Complexity Simple to perform with minimal equipment.Requires a dedicated HPLC system and more complex method development.
Resolution Lower resolution, may not separate different radiolabeled species.High resolution, capable of separating monomer from aggregates and fragments.
Information Provided Primarily the percentage of free vs. bound radionuclide.Detailed profile of all radiolabeled species, including their relative abundance.
Reported Purity >98% for similar ⁶⁷Ga-CHX-A"-DTPA-trastuzumab[3][4].High radiochemical yields (>95%) reported for ⁹⁰Y-CHX-A"-DTPA-trastuzumab[5].

Experimental Protocols

Instant Thin-Layer Chromatography (ITLC) Protocol

This protocol is adapted from methods used for ⁹⁰Y-labeled antibodies[6].

1. Materials:

  • ITLC-SA (silica acid) strips
  • Developing solvent: 50 mM EDTA, pH 8.0
  • Developing chamber
  • Radio-TLC scanner or a gamma counter

2. Procedure:

  • Prepare the developing chamber by adding the 50 mM EDTA mobile phase to a depth of approximately 0.5 cm.
  • On an ITLC-SA strip, draw a pencil line approximately 1.5 cm from the bottom to mark the origin.
  • Spot a small volume (1-2 µL) of the ⁹⁰Y-CHX-A"-DTPA-trastuzumab sample onto the origin.
  • Place the strip in the developing chamber, ensuring the origin is above the solvent level, and allow the solvent to ascend to the top of the strip.
  • Remove the strip from the chamber and allow it to dry.
  • Analyze the distribution of radioactivity on the strip using a radio-TLC scanner. The radiolabeled antibody remains at the origin (Rf = 0), while free ⁹⁰Y-EDTA complex migrates with the solvent front (Rf = 1.0).
  • Calculate the radiochemical purity by determining the percentage of radioactivity at the origin relative to the total radioactivity on the strip.

Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC) Protocol

This protocol is based on established methods for monoclonal antibody analysis[7][8][9][10].

1. Materials and Equipment:

  • HPLC system with a UV detector and a radioactivity detector.
  • Size-exclusion column (e.g., TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm particle size).
  • Mobile phase: 0.2 M potassium phosphate, 0.25 M potassium chloride, pH 6.8.
  • Syringe filters (0.22 µm).

2. Procedure:

  • Prepare the mobile phase and degas it thoroughly.
  • Equilibrate the SE-HPLC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
  • Filter a small volume of the ⁹⁰Y-CHX-A"-DTPA-trastuzumab sample through a 0.22 µm syringe filter.
  • Inject an appropriate volume (e.g., 20 µL) of the filtered sample onto the column.
  • Elute the sample isocratically with the mobile phase for approximately 30-40 minutes.
  • Monitor the eluate using both a UV detector (at 280 nm) and a radioactivity detector.
  • Identify and integrate the peaks corresponding to aggregates, the monomeric radioimmunoconjugate, and any fragments in the radioactivity chromatogram.
  • Calculate the radiochemical purity by determining the percentage of the area of the monomer peak relative to the total area of all radioactive peaks.

Workflow for Radiolabeling and Purity Assessment

The overall process from obtaining the antibody to verifying the purity of the final radiolabeled product involves several key steps.

Caption: Workflow for the preparation and quality control of ⁹⁰Y-CHX-A"-DTPA-trastuzumab.

References

A Head-to-Head Battle of Chelates: Unpacking the Biodistribution of ⁸⁹Zr-DTPA-pertuzumab and ⁸⁹Zr-DFO-pertuzumab

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of radioimmunotherapy and PET imaging, the choice of chelator for radiolabeling monoclonal antibodies is a critical decision. This guide provides a comprehensive comparison of two prominent chelating agents, diethylenetriaminepentaacetic acid (DTPA) and deferoxamine (DFO), when used to label the HER2-targeting antibody pertuzumab with Zirconium-89 (⁸⁹Zr). The following analysis, supported by experimental data, delves into the radiolabeling efficiency, stability, and in vivo biodistribution of ⁸⁹Zr-DTPA-pertuzumab versus ⁸⁹Zr-DFO-pertuzumab.

The in vivo fate of a radioimmunoconjugate is profoundly influenced by the stability of the complex between the radionuclide and the chelator. While DFO has been the conventional choice for ⁸⁹Zr, recent studies have explored DTPA as a viable alternative, revealing significant differences in their biodistribution profiles. A key study directly comparing the two demonstrated that ⁸⁹Zr-DTPA-pertuzumab exhibits lower liver uptake and higher blood and tumor uptake compared to its DFO counterpart[1]. This suggests that ⁸⁹Zr-DTPA-pertuzumab may offer a more favorable pharmacokinetic profile for imaging and therapeutic applications.

Quantitative Data Comparison

The following tables summarize the key quantitative data from comparative studies, offering a clear overview of the performance of each radioimmunoconjugate.

Table 1: Radiolabeling and Stability

Parameter⁸⁹Zr-DTPA-pertuzumab⁸⁹Zr-DFO-pertuzumabReference
Radiolabeling Efficiency High≥95%[2][3]
Radiochemical Purity High>98%[4]
In Vitro Stability Stable in ascorbate-containing formulationsUnstable in ascorbate-containing formulations[1]
In Vivo Stability Confirmed by consistent tumor uptake at 5 and 7 days post-injectionGenerally stable, but some studies suggest potential for ⁸⁹Zr release[2]

Table 2: In Vivo Biodistribution in BT-474 Tumor-Bearing Mice (%ID/g)

Organ/Tissue⁸⁹Zr-DTPA-pertuzumab (Time Post-Injection)⁸⁹Zr-DFO-pertuzumab (7 days Post-Injection)Reference
Blood Higher than ⁸⁹Zr-DFO-pertuzumab0.05 ± 0.02[1][2]
Tumor Higher than ⁸⁹Zr-DFO-pertuzumab47.5 ± 32.9[1][2][3]
Liver Lower than ⁸⁹Zr-DFO-pertuzumabNot explicitly stated in direct comparison, but generally higher with DFO[1]
Spleen Not specified in direct comparisonNot specified in direct comparison
Kidneys Not specified in direct comparisonNot specified in direct comparison
Lungs Not specified in direct comparisonNot specified in direct comparison
Muscle Not specified in direct comparison0.7 ± 0.2[2]
Bone Not specified in direct comparisonNot specified in direct comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key experimental protocols used in the biodistribution studies of ⁸⁹Zr-DTPA-pertuzumab and ⁸⁹Zr-DFO-pertuzumab.

Conjugation of Pertuzumab with Chelators

DFO Conjugation: Pertuzumab (10 mg/mL) is conjugated with an 8-fold molar excess of p-isothiocyanatobenzyl-desferrioxamine (DFO-Bz-NCS). The reaction is carried out in 0.1 M sodium carbonate buffer (pH 9) at 37°C for 1 hour. The resulting DFO-pertuzumab conjugate is then purified and buffer exchanged into 1 M HEPES buffer (pH 7.1) using gel filtration spin columns[2][3].

DTPA Conjugation: Pertuzumab is conjugated to p-SCN-Bn-CHX-A″-DTPA. The specifics of the conjugation reaction conditions were not detailed in the provided search results.

Radiolabeling with Zirconium-89

⁸⁹Zr-DFO-pertuzumab: The DFO-pertuzumab conjugate is radiolabeled with neutralized ⁸⁹Zr-oxalate at a ratio of 296:1 kBq:μg at 37°C for 30-60 minutes, with the final pH adjusted to between 6.8 and 7.2[2][3].

⁸⁹Zr-DTPA-pertuzumab: Radiolabeling of DTPA-pertuzumab with [⁸⁹Zr]ZrCl₄ involves a 10-minute incubation in acetate buffer (pH 4.5). The final product is purified using a PD-10 desalting gel column[1].

In Vivo Biodistribution Studies

Female athymic nude mice bearing subcutaneous HER2-positive tumors (e.g., BT-474) are used. The mice are intravenously injected with the respective ⁸⁹Zr-labeled pertuzumab constructs. At designated time points post-injection (e.g., 2 hours, 1, 3, 5, and 7 days), the animals are euthanized. Blood, major organs, and tumors are collected, weighed, and the radioactivity is measured using a gamma counter. The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g)[4].

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams created using the DOT language provide a visual representation of the radiolabeling and biodistribution study workflows.

G cluster_radiolabeling Radiolabeling Workflow cluster_dfo DFO Pathway cluster_dtpa DTPA Pathway Pertuzumab Pertuzumab Conjugation_DFO Conjugation_DFO Pertuzumab->Conjugation_DFO DFO-Bz-NCS Conjugation_DTPA Conjugation_DTPA Pertuzumab->Conjugation_DTPA p-SCN-Bn-CHX-A"-DTPA DFO_Pertuzumab DFO_Pertuzumab Conjugation_DFO->DFO_Pertuzumab DTPA_Pertuzumab DTPA_Pertuzumab Conjugation_DTPA->DTPA_Pertuzumab Radiolabeling_DFO Radiolabeling_DFO DFO_Pertuzumab->Radiolabeling_DFO 89Zr-oxalate Zr89_DFO_Pertuzumab Zr89_DFO_Pertuzumab Radiolabeling_DFO->Zr89_DFO_Pertuzumab Radiolabeling_DTPA Radiolabeling_DTPA DTPA_Pertuzumab->Radiolabeling_DTPA [89Zr]ZrCl4 Zr89_DTPA_Pertuzumab Zr89_DTPA_Pertuzumab Radiolabeling_DTPA->Zr89_DTPA_Pertuzumab

Caption: Radiolabeling workflows for ⁸⁹Zr-DFO-pertuzumab and ⁸⁹Zr-DTPA-pertuzumab.

G cluster_biodistribution In Vivo Biodistribution Workflow Tumor_Model Tumor-Bearing Mouse Model (e.g., BT-474 xenograft) Injection Intravenous Injection (89Zr-labeled pertuzumab) Tumor_Model->Injection Time_Points Euthanasia at Predetermined Time Points Injection->Time_Points Tissue_Harvest Organ and Tumor Harvesting Time_Points->Tissue_Harvest Gamma_Counting Gamma Counting Tissue_Harvest->Gamma_Counting Data_Analysis Calculation of %ID/g Gamma_Counting->Data_Analysis

References

A Systematic Evaluation of CHX-A"-DTPA-NCS and NOTA-NCS for ¹⁷⁷Lu Radiopharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate bifunctional chelator is a critical step in the development of radiopharmaceuticals for targeted radionuclide therapy. The chelator's ability to securely bind the radiometal, in this case, Lutetium-177 (¹⁷⁷Lu), while maintaining the biological activity of the targeting molecule, directly impacts the safety and efficacy of the therapeutic agent. This guide provides a systematic evaluation of two commonly used bifunctional chelators, [(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid (CHX-A"-DTPA-NCS) and 2-S-(4-isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA-NCS), for their utility in preparing ¹⁷⁷Lu-based radiopharmaceuticals.

This comparison is based on a systematic study that evaluated these two chelators, providing valuable insights into their respective performance characteristics. The findings suggest that CHX-A"-DTPA-NCS may be a more suitable option for the preparation of ¹⁷⁷Lu radiopharmaceuticals due to its superior labeling efficiency and in vitro stability.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative data from the comparative evaluation of CHX-A"-DTPA-NCS and NOTA-NCS for ¹⁷⁷Lu labeling.

Table 1: Radiolabeling Efficiency with ¹⁷⁷Lu

ChelatorLutetium to Chelator Molar Ratio for >95% YieldKey Observation
CHX-A"-DTPA-NCS Equimolar (1:1)High labeling yields can be achieved without a large excess of the chelator.[1][2]
NOTA-NCS 1:2A higher concentration of the chelator is required to achieve >95% radiolabeling yield.[1][2]

Table 2: Impact of Trace Metals on ¹⁷⁷Lu Labeling

ChelatorEffect of Trace MetalsImplication for Radiopharmaceutical Preparation
CHX-A"-DTPA-NCS Yield not greatly affected.[2]More robust and reliable labeling performance, even in the presence of metal impurities.[2]
NOTA-NCS Yields significantly reduced.[1][2]Highly sensitive to trace metal contamination, which can lead to inconsistent and lower labeling yields.[1][2]

Table 3: In Vitro Stability of ¹⁷⁷Lu-Complexes

¹⁷⁷Lu-ComplexIn Vitro StabilitySignificance in Radiopharmaceutical Development
¹⁷⁷Lu-CHX-A"-DTPA-NCS Superior to ¹⁷⁷Lu-NOTA-NCS.[1][2]Higher stability indicates a lower likelihood of premature release of ¹⁷⁷Lu in vivo, which is crucial for minimizing off-target radiation damage.
¹⁷⁷Lu-NOTA-NCS Less stable compared to ¹⁷⁷Lu-CHX-A"-DTPA-NCS.[1][2]The lower stability may pose a risk of radiometal dissociation, potentially leading to undesired biodistribution and toxicity.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility of scientific findings. The following outlines the methodologies for key experiments cited in the comparison of CHX-A"-DTPA-NCS and NOTA-NCS.

Radiolabeling of Chelators with ¹⁷⁷Lu

The general procedure for radiolabeling involves the incubation of the bifunctional chelator with ¹⁷⁷LuCl₃ in a suitable buffer at a specific pH and temperature.

  • Preparation of Reactants :

    • Solutions of CHX-A"-DTPA-NCS and NOTA-NCS are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • ¹⁷⁷LuCl₃ is obtained in a dilute HCl solution.

    • A buffer, such as ammonium acetate, is used to maintain the optimal pH for the labeling reaction.

  • Labeling Reaction :

    • The required amounts of the chelator solution and ¹⁷⁷LuCl₃ are added to the reaction vial containing the buffer.

    • The molar ratio of lutetium to chelator is adjusted as required (e.g., 1:1 for CHX-A"-DTPA-NCS and 1:2 for NOTA-NCS).[1][2]

    • The reaction mixture is incubated at a controlled temperature (e.g., room temperature or elevated temperatures) for a specific duration.

  • Quality Control :

    • The radiochemical purity of the resulting ¹⁷⁷Lu-complex is determined using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

In Vitro Stability Studies

The stability of the radiolabeled complexes is assessed in various physiological-like conditions to predict their behavior in vivo.

  • Incubation : The purified ¹⁷⁷Lu-CHX-A"-DTPA-NCS and ¹⁷⁷Lu-NOTA-NCS complexes are incubated in solutions such as human serum or phosphate-buffered saline (PBS) at 37°C for an extended period (e.g., up to several days).

  • Analysis : At various time points, aliquots of the incubation mixture are analyzed by TLC or HPLC to determine the percentage of the intact radiolabeled complex remaining.

Visualizations

Experimental Workflow for Chelator Comparison

Caption: Workflow for the systematic evaluation of CHX-A"-DTPA-NCS and NOTA-NCS for ¹⁷⁷Lu labeling.

Logical Relationship for Chelator Selection

Caption: Decision-making flowchart for selecting between CHX-A"-DTPA-NCS and NOTA-NCS for ¹⁷⁷Lu.

References

A Comparative Guide to the In Vitro and In Vivo Performance of Chx-A"-DTPA Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an appropriate bifunctional chelator is a critical step in creating effective radiopharmaceuticals. The chelator, which links a targeting biomolecule (like a monoclonal antibody) to a therapeutic or diagnostic radionuclide, profoundly influences the stability, biodistribution, and overall efficacy of the final conjugate. This guide provides an objective comparison of the well-established acyclic chelator, 2-(p-isothiocyanatobenzyl)-cyclohexyl-diethylenetriaminepentaacetic acid (Chx-A"-DTPA), with several key alternatives, supported by experimental data.

Chx-A"-DTPA is a derivative of diethylenetriaminepentaacetic acid (DTPA) that was developed to enhance the in vivo stability of radiometal complexes, particularly with yttrium-90 (⁹⁰Y).[1] Its ability to be radiolabeled under mild, ambient temperature conditions makes it a favorable choice for sensitive biomolecules like antibodies, which can be denatured by the elevated temperatures often required for macrocyclic chelators like DOTA.[2]

Quantitative Performance Data

The following tables summarize key performance metrics for Chx-A"-DTPA and its alternatives, compiled from various preclinical studies.

Table 1: Comparison of Radiolabeling Performance

Chelator ConjugateRadionuclideTemp (°C)Time (min)Radiolabeling Yield (%)Reference Antibody/Molecule
p-SCN-Bn-CHX-A"-DTPA ⁹⁰YRoom Temp15>95%Trastuzumab
p-SCN-Bn-CHX-A"-DTPA ⁹⁰Y3760~96% (Crude)Trastuzumab
CHX-A"-DTPA ¹⁷⁷LuRoom Temp9074% (Incomplete)Bevacizumab
CHX-A"-DTPA ⁶⁸GaRoom Temp30>95%DUPA-Pep
p-SCN-Bn-H₄octapa⁹⁰YRoom Temp15>95%Trastuzumab
p-SCN-Bn-H₄octapa⁹⁰Y3760~99% (Crude)Trastuzumab
p-SCN-Bn-DOTA⁹⁰Y60-9030-60N/A (Requires heat)Generic Antibody
AAZTA⁵-SA¹⁷⁷LuRoom Temp90>98%Bevacizumab

Data compiled from multiple sources.[2][3][4][5]

Table 2: In Vitro Stability Comparison in Human Serum

Chelator ConjugateRadionuclideIncubation TimeStability (%)
⁹⁰Y-CHX-A"-DTPA-trastuzumab ⁹⁰Y96 h87.1 ± 0.9%
¹¹¹In-CHX-A"-DTPA-DS-8273a ¹¹¹InN/AHigh
⁹⁰Y-octapa-trastuzumab⁹⁰Y96 h94.8 ± 0.6%
¹⁷⁷Lu-AAZTA⁵-SA-mAb¹⁷⁷Lu15 daysVery High
[¹⁷⁷Lu]Lu-CHX-A"-DTPA-p-Bn-SA-mAb¹⁷⁷LuN/AHigh

Data compiled from multiple sources.[2][4][6]

Table 3: In Vivo Biodistribution of ⁹⁰Y-labeled Trastuzumab Conjugates in Mice with SKOV3 Ovarian Cancer Xenografts (%ID/g at 72h post-injection)

Organ⁹⁰Y-CHX-A"-DTPA-trastuzumab⁹⁰Y-octapa-trastuzumab
Blood 13.9 ± 1.112.0 ± 2.6
Tumor 42.3 ± 4.030.1 ± 7.4
Liver 5.5 ± 0.55.2 ± 0.9
Spleen 2.5 ± 0.24.8 ± 1.2
Kidney 3.9 ± 0.34.0 ± 0.8
Bone 2.1 ± 0.21.9 ± 0.2

%ID/g = Percentage of Injected Dose per gram of tissue. Data from Price et al.[3][7]

Table 4: In Vivo Bone Accumulation of Different ⁸⁸Y-labeled CHX-DTPA Isomer Conjugates at 168h

Isomer ConjugateBone Uptake (%ID/g)Suitability for Yttrium Labeling
CHX-A" 4.0Suitable
CHX-A' 4.6Suitable
CHX-B"12.1Not Acceptable
CHX-B'21.9Not Acceptable

Data highlights the critical importance of stereochemistry for in vivo stability, with CHX-A" showing the lowest bone uptake, indicating less free yttrium release.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of key protocols cited in the literature.

Protocol 1: Antibody Conjugation with p-SCN-Bn-CHX-A"-DTPA
  • Antibody Preparation: A solution of the antibody (e.g., trastuzumab) is prepared in a suitable buffer, typically bicarbonate buffer (pH 8.5-9.0).

  • Chelator Addition: The bifunctional chelator, p-SCN-Bn-CHX-A"-DTPA, is dissolved in a solvent like DMSO and added to the antibody solution at a specific molar excess.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., 37°C or room temperature) with gentle mixing.

  • Purification: The resulting immunoconjugate is purified from unconjugated chelator using size-exclusion chromatography (e.g., PD-10 desalting columns) or centrifugal filtration.

  • Characterization: The average number of chelators per antibody molecule is determined, often using MALDI-TOF mass spectrometry.[2]

Protocol 2: Radiolabeling of Chx-A"-DTPA-Antibody Conjugates with Yttrium-90
  • Reagent Preparation: The Chx-A"-DTPA-antibody conjugate is prepared in a metal-free buffer, such as ammonium acetate (NH₄OAc, 0.2 M, pH 5.5).[2] The ⁹⁰Y (as ⁹⁰YCl₃) is obtained in a dilute HCl solution.

  • Labeling Reaction: An aliquot of the immunoconjugate (e.g., 50 µg) is mixed with the ⁹⁰Y solution.[2]

  • Incubation: The mixture is incubated at room temperature or 37°C for 15-60 minutes.[2][3]

  • Quenching: The reaction is quenched by adding a solution of a strong chelating agent like EDTA (50 mM) to bind any remaining free ⁹⁰Y.[2]

  • Purification: The radiolabeled antibody is purified from quenched ⁹⁰Y-EDTA and other impurities using size-exclusion chromatography (e.g., PD10 columns).[2]

  • Quality Control: The radiochemical purity is assessed using instant thin-layer chromatography (iTLC) with a mobile phase of DTPA solution (50 mM, pH 2.5) to separate antibody-bound ⁹⁰Y from free ⁹⁰Y.[2]

Protocol 3: In Vitro Serum Stability Assay
  • Incubation: The purified radiolabeled immunoconjugate is incubated in fresh human serum at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 24, 48, 72, 96 hours).

  • Analysis: The percentage of the radionuclide still bound to the antibody is determined at each time point, typically by iTLC or HPLC, to assess the stability of the complex.[2][9]

Protocol 4: In Vivo Biodistribution Study
  • Animal Model: Tumor models are established, for example, by subcutaneously implanting cancer cells (e.g., SKOV3) into immunocompromised mice.[2]

  • Injection: A defined dose of the radiolabeled antibody conjugate (e.g., 55.5-66.6 kBq) is injected intravenously into the tumor-bearing mice.[8]

  • Time Points: At designated time points post-injection (e.g., 6, 24, 48, 72, 96, 168 hours), groups of mice are euthanized.[8]

  • Tissue Collection: Tumors and major organs (blood, liver, spleen, kidneys, bone, etc.) are excised, blotted dry, and weighed.

  • Radioactivity Counting: The radioactivity in each tissue sample is measured using a gamma counter, along with standards prepared from the injected material to correct for radioactive decay.

  • Data Expression: The results are calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).[9]

Visualizing Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships.

G cluster_0 Conjugation cluster_1 Radiolabeling & QC Antibody Antibody Solution (e.g., Trastuzumab) Incubate_Conj Incubate (37°C, 1-4h) Antibody->Incubate_Conj Chelator Bifunctional Chelator (p-SCN-Bn-CHX-A''-DTPA) Chelator->Incubate_Conj Purify_Conj Purify Conjugate (Size-Exclusion Chromatography) Incubate_Conj->Purify_Conj Purified_Conj Purified Conjugate Purify_Conj->Purified_Conj Incubate_Label Incubate (Room Temp, 15-60 min) Purified_Conj->Incubate_Label Radionuclide Radionuclide (e.g., ⁹⁰YCl₃) Radionuclide->Incubate_Label Quench Quench Reaction (Add EDTA) Incubate_Label->Quench Purify_Radio Purify Radiolabeled Conjugate Quench->Purify_Radio QC Quality Control (iTLC for Radiochemical Purity) Purify_Radio->QC Final_Product Final Radioimmunoconjugate QC->Final_Product

Caption: Experimental workflow for creating a radioimmunoconjugate.

G cluster_0 Biodistribution Study cluster_1 Therapy Study Start Tumor-Bearing Mouse Model Injection IV Injection of Radiolabeled Antibody Start->Injection Time Wait for Designated Time Points (e.g., 24, 72, 168h) Injection->Time Euthanize Euthanize Animal Groups Time->Euthanize Harvest Harvest Organs & Tumor Euthanize->Harvest Weigh Weigh Tissues Harvest->Weigh Count Gamma Counting Weigh->Count Calculate Calculate %ID/g Count->Calculate Start_Therapy Tumor-Bearing Mouse Model Injection_Therapy Inject Therapeutic Dose of ⁹⁰Y-Antibody Conjugate Start_Therapy->Injection_Therapy Monitor Monitor Tumor Volume and Body Weight Injection_Therapy->Monitor Endpoint Evaluate Therapeutic Efficacy (Tumor Growth Delay) Monitor->Endpoint

Caption: Workflow for in vivo evaluation of radiolabeled conjugates.

G CHX CHX-A''-DTPA Acyclic Acyclic (Open-Chain) Structure CHX->Acyclic is an Mild Mild Labeling Conditions (Room Temperature) CHX->Mild allows Yttrium Well-Established for Yttrium-88/90 & Indium-111 CHX->Yttrium is ideal for DOTA DOTA CHX->DOTA vs. H4octapa H₄octapa CHX->H4octapa vs. Macrocyclic Macrocyclic Structure (High Kinetic Inertness) DOTA->Macrocyclic is a Heat Requires Heat for Labeling (60-90°C) DOTA->Heat typically Acyclic2 Acyclic Structure H4octapa->Acyclic2 is an Mild2 Mild Labeling Conditions (Room Temperature) H4octapa->Mild2 allows

Caption: Key feature comparison of bifunctional chelators.

Discussion and Conclusion

The experimental data consistently demonstrate that Chx-A"-DTPA is a highly effective and reliable chelator for radiolabeling antibodies, particularly with therapeutic radionuclides like ⁹⁰Y and diagnostic radionuclides like ¹¹¹In and ⁸⁸Y.

Key Strengths of Chx-A"-DTPA:

  • Mild Labeling Conditions: The ability to achieve high radiochemical yields (>95%) at room temperature in as little as 15 minutes is a significant advantage, preserving the integrity of sensitive antibodies.[3][7]

  • High In Vivo Stability: The CHX-A" isomer, in particular, forms a very stable complex with yttrium, leading to low accumulation of the free radiometal in non-target tissues like bone.[8] This is crucial for minimizing off-target toxicity in radioimmunotherapy.

  • Proven Therapeutic Efficacy: Studies have shown that ⁹⁰Y-CHX-A"-DTPA-antibody conjugates lead to significant tumor growth inhibition in preclinical models.[3][9] For instance, ⁹⁰Y-CHX-A"-DTPA-trastuzumab demonstrated high tumor uptake (42.3 ± 4.0 %ID/g) and a substantial therapeutic effect.[3][7]

Comparison with Alternatives:

  • vs. DOTA: Chx-A"-DTPA's main advantage over the "gold standard" macrocyclic chelator DOTA is its ability to be labeled at room temperature.[2] DOTA typically requires heating, which can be detrimental to antibodies. However, DOTA complexes can exhibit greater kinetic inertness for some radiometals.[1][10]

  • vs. H₄octapa: H₄octapa has emerged as a strong competitor, showing comparable performance to Chx-A"-DTPA for ⁹⁰Y labeling.[3][7] It also allows for rapid, room-temperature labeling and results in radioimmunoconjugates with excellent in vivo stability and therapeutic efficacy.[2][3] One study noted slightly higher in vitro stability for the ⁹⁰Y-octapa-trastuzumab conjugate compared to its Chx-A"-DTPA counterpart (94.8% vs 87.1%).[2]

  • vs. Other Novel Chelators: Newer chelators like AAZTA⁵ show promise for ¹⁷⁷Lu labeling under mild conditions, potentially offering even faster kinetics or higher stability than Chx-A"-DTPA for certain applications.[4]

References

Safety Operating Guide

Navigating the Safe Disposal of Chx-A-DTPA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Chx-A-DTPA (N-[(R)-2-Amino-3-(4-isothiocyanatophenyl)propyl]-trans-(S,S)-cyclohexane-1,2-diamine-pentaacetic acid), a chelating agent frequently utilized in biomedical research and radiopharmaceutical development, is paramount for ensuring laboratory safety and environmental protection. Due to its chemical properties and common application with radionuclides, a multi-faceted approach to its disposal is necessary, guided by institutional protocols and local regulations.

Pre-Disposal Assessment: Characterizing Your Waste Stream

Before initiating any disposal procedure, a thorough characterization of the Chx-A-DTPA waste is essential. This initial assessment will determine the appropriate disposal pathway. Key factors to consider include:

  • Radiolabeling: The presence and type of radionuclide are the most critical factors. Radioactive waste disposal is strictly regulated and requires specialized handling.

  • Chemical Composition: Identify any other hazardous chemicals present in the waste mixture. The presence of solvents, acids, or bases will influence the disposal method.

  • Physical State: Determine if the waste is in a solid, liquid, or mixed-phase form.

  • Concentration: The concentration of Chx-A-DTPA and any other hazardous components will impact the disposal requirements.

  • Volume: The total volume of waste generated will determine the appropriate container size and disposal frequency.

General Disposal Procedures for Chx-A-DTPA Waste

Adherence to a systematic disposal protocol is crucial. The following steps provide a general framework that should be adapted to specific laboratory and regulatory contexts.

  • Consult Institutional Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with local, state, and federal regulations.

  • Segregation of Waste:

    • Radioactive vs. Non-Radioactive: Strictly segregate waste containing radiolabeled Chx-A-DTPA from non-radioactive chemical waste.

    • Chemical Compatibility: Do not mix Chx-A-DTPA waste with incompatible chemicals that could cause a dangerous reaction.[1]

  • Containerization:

    • Use appropriate, clearly labeled waste containers.[1] For liquid waste, ensure containers are leak-proof and have secure caps.

    • Label containers with the full chemical name ("Chx-A-DTPA"), any radionuclides present (including activity and date), and any other hazardous components.

  • Storage:

    • Store waste in a designated and properly ventilated satellite accumulation area.[2]

    • Follow all institutional guidelines for the storage of chemical and/or radioactive waste.

  • Treatment and Neutralization (if applicable and permissible):

    • Some institutions may have procedures for the in-lab treatment of certain chemical wastes to render them non-hazardous before disposal.[3] Never attempt any treatment procedure without specific approval and guidance from your EHS department.

    • For instance, acidic or basic solutions may require neutralization.[4] However, the chelated nature of Chx-A-DTPA may require special consideration.

  • Waste Pickup and Disposal:

    • Arrange for waste pickup through your institution's EHS department. They will ensure the waste is transported to a licensed hazardous waste disposal facility.

    • For radiolabeled waste, the disposal will follow strict protocols for radioactive materials, which may include decay-in-storage for short-lived isotopes or shipment to a specialized disposal site.[5][6]

Quantitative Data Summary for Disposal Considerations

ParameterConsiderationTypical Regulatory Guideline/Best Practice
pH of Aqueous Waste CorrosivityGenerally, waste should be neutralized to a pH between 6.0 and 9.0 before disposal, if permitted by local regulations.
Radionuclide Activity Radioactive Waste ClassificationVaries significantly based on the isotope. Consult your Radiation Safety Officer for specific limits for low-level vs. intermediate-level waste.
Concentration of Heavy Metals Toxicity and Environmental HazardDisposal of chelated heavy metals is highly regulated.[7] Concentration limits for sewer disposal (if ever permissible) are extremely low and site-specific.
Presence of Organic Solvents Flammability and ReactivitySegregate from oxidizers. Follow specific guidelines for flammable liquid waste disposal.

Experimental Protocols

While specific experimental protocols for the disposal of Chx-A-DTPA are not published in the traditional sense, the development of a safe disposal plan is itself a procedural protocol. The key methodology is to:

  • Identify and Quantify: Accurately identify all constituents of the waste stream and quantify their concentrations.

  • Consult Safety Data Sheets (SDS): Review the SDS for Chx-A-DTPA and all other chemicals in the waste to understand their hazards.[8][9][10]

  • Review Regulations: Cross-reference the waste composition with local and federal hazardous waste regulations to determine the appropriate waste codes and disposal requirements.[6]

  • Develop a Written Plan: Document the step-by-step procedure for waste segregation, containerization, labeling, storage, and disposal.

  • Obtain EHS Approval: Submit the written plan to your institution's EHS department for review and approval before implementation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of Chx-A-DTPA waste.

start Start: Chx-A-DTPA Waste Generated is_radioactive Is the waste radiolabeled? start->is_radioactive radioactive_waste Segregate as Radioactive Waste is_radioactive->radioactive_waste Yes non_radioactive_waste Segregate as Chemical Waste is_radioactive->non_radioactive_waste No consult_rso Consult Radiation Safety Officer (RSO) radioactive_waste->consult_rso other_hazards Does it contain other hazardous materials? non_radioactive_waste->other_hazards rso_protocol Follow RSO-approved protocol for radioactive waste disposal consult_rso->rso_protocol dispose Dispose via approved waste vendor rso_protocol->dispose mixed_waste Segregate as Mixed Hazardous Waste other_hazards->mixed_waste Yes ehs_protocol Follow EHS-approved protocol for chemical waste disposal other_hazards->ehs_protocol No consult_ehs Consult Environmental Health & Safety (EHS) mixed_waste->consult_ehs consult_ehs->ehs_protocol ehs_protocol->dispose

Caption: Decision workflow for Chx-A-DTPA waste disposal.

Disclaimer: This information is intended as a general guide. Always consult with your institution's Environmental Health and Safety department and adhere to all local, state, and federal regulations regarding chemical and radioactive waste disposal.

References

Essential Safety and Handling Precautions for Chx-A-DTPA

Author: BenchChem Technical Support Team. Date: December 2025

When working with the chelating agent Chx-A-DTPA and its derivatives, such as p-SCN-Bn-CHX-A”-DTPA, researchers must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal to ensure a secure laboratory environment. The primary hazards associated with these compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling Chx-A-DTPA. The following table summarizes the recommended PPE based on safety data sheets for closely related compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards.To protect against serious eye irritation from dust or splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be inspected before use and removed properly to avoid skin contact. An impervious lab coat or protective clothing is required.To prevent skin irritation upon contact.[1]
Respiratory Protection Work in a well-ventilated area, preferably within a chemical fume hood. For small exposures or where dust formation is possible, a dust mask or a P95 (US) or P1 (EU EN 143) particle respirator is recommended.To avoid respiratory tract irritation from inhaling dust.[1]

Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of Chx-A-DTPA, from preparation to disposal. Adherence to this workflow is crucial for minimizing exposure and ensuring laboratory safety.

cluster_prep Preparation cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_weigh Weigh Chx-A-DTPA prep_hood->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve Transfer to Reaction Vessel handle_reaction Perform Experimental Procedure handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate Post-Experiment cleanup_waste Dispose of Waste in a Labeled, Sealed Container cleanup_decontaminate->cleanup_waste cleanup_remove_ppe Remove PPE Correctly cleanup_waste->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Workflow for the safe handling of Chx-A-DTPA.

Disposal Plan

Proper disposal of Chx-A-DTPA and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste, including contaminated gloves, wipes, and weighing paper, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing Chx-A-DTPA should be collected in a separate, labeled hazardous waste container. Do not pour solutions down the drain.[1]

  • Disposal Procedures: All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance on chemical waste disposal.[1]

By implementing these safety measures, researchers can confidently handle Chx-A-DTPA while minimizing risks to themselves and their colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.